molecular formula C7H9FN2 B8657160 5-Amino-3-ethyl-2-fluoropyridine

5-Amino-3-ethyl-2-fluoropyridine

Cat. No.: B8657160
M. Wt: 140.16 g/mol
InChI Key: KOSSPZCVIYEYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-ethyl-2-fluoropyridine is a versatile fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery. The molecular scaffold, featuring an amino group and an ethyl substituent on a fluoropyridine ring, is commonly employed in the synthesis of more complex molecules. Pyridine and fluoropyridine derivatives are widely researched for their diverse biological activities, including potential antimicrobial, anti-inflammatory, and antitumor effects . The presence of multiple functional groups makes this compound a valuable intermediate for constructing molecular libraries and for structure-activity relationship (SAR) studies. Researchers utilize such aminofluoropyridines as key precursors in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. As with all fine chemicals, proper handling procedures should be observed. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

5-ethyl-6-fluoropyridin-3-amine

InChI

InChI=1S/C7H9FN2/c1-2-5-3-6(9)4-10-7(5)8/h3-4H,2,9H2,1H3

InChI Key

KOSSPZCVIYEYQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)N)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Amino-3-ethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-3-ethyl-2-fluoropyridine represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to address the twin challenges of metabolic stability and physicochemical tuning . Unlike simple aminopyridines, this trisubstituted heterocycle integrates a lipophilic spacer (3-ethyl), a metabolic blocker (2-fluoro), and a versatile conjugation handle (5-amino).

This guide deconstructs the molecule’s utility as a high-value intermediate for kinase inhibitors and CNS-active agents, providing a validated roadmap for its synthesis, functionalization, and application in Structure-Activity Relationship (SAR) campaigns.

Part 1: Structural Analysis & Physicochemical Properties[1]

The utility of 5-Amino-3-ethyl-2-fluoropyridine lies in the precise electronic interplay between its three substituents.

Electronic Architecture

The pyridine ring is electron-deficient, but the substituents create a "push-pull" system that modulates reactivity:

  • 2-Fluoro (EWG): The fluorine atom at

    
     is highly electronegative (
    
    
    
    ). It exerts a strong inductive effect (-I), significantly lowering the basicity of the pyridine nitrogen. Crucially, it blocks the
    
    
    position—the primary site for Phase I metabolic oxidation by aldehyde oxidase (AO) and cytochrome P450s.
  • 3-Ethyl (Lipophilic Spacer): This alkyl group adds steric bulk and lipophilicity (+

    
    ), critical for filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
    
  • 5-Amino (EDG): The amino group is a strong resonance donor (+R), increasing electron density at

    
     and 
    
    
    
    . This counteracts the deactivating nature of the pyridine ring, making the 5-position nucleophilic enough for coupling reactions while maintaining the ring's stability.
Physicochemical Data Profile

Data estimated based on validated fragment contribution methods (Crippen/Wildman).

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 140.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP 1.4 – 1.6Moderate lipophilicity; ensures membrane permeability without solubility issues.[1]
pKa (Pyridine N) ~2.5 – 3.0Significantly lower than pyridine (5.[1]2) due to 2-F. Reduces non-specific binding.[1]
pKa (Aniline N) ~3.5 – 4.0Weakly basic; remains neutral at physiological pH.[1]
H-Bond Donors 2 (NH₂)Key interaction point for backbone carbonyls in target proteins.[1]
PSA (Polar Surface Area) ~39 ŲExcellent CNS penetration potential (PSA < 90 Ų).[1]

Part 2: Retrosynthetic Logic & Synthesis Protocols[1]

The synthesis of 5-Amino-3-ethyl-2-fluoropyridine requires navigating the directing effects of the pyridine ring. Direct nitration is viable but often yields regioisomeric mixtures.[1] The most robust industrial route relies on Halogen Exchange (Halex) or Transition-Metal Catalyzed Amination .[1]

Strategic Visualization (Retrosynthesis)

Retrosynthesis Target 5-Amino-3-ethyl-2-fluoropyridine Nitro Intermediate A: 3-Ethyl-2-fluoro-5-nitropyridine Nitro->Target Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Bromo Intermediate B: 5-Bromo-3-ethyl-2-fluoropyridine Bromo->Target Buchwald-Hartwig (Pd2(dba)3 / LHMDS) Start1 Start Material 1: 3-Ethyl-2-fluoropyridine Start1->Nitro Electrophilic Nitration (HNO3/H2SO4) Start2 Start Material 2: 2-Chloro-3-ethyl-5-nitropyridine Start2->Nitro Halex Reaction (CsF/DMSO, 120°C) Start3 Start Material 3: 5-Bromo-3-ethylpyridin-2-amine Start3->Bromo Balz-Schiemann (HF/Pyridine, NaNO2)

Figure 1: Retrosynthetic analysis showing three distinct pathways. The Halex route (Start 2) is often preferred for scalability.

Recommended Protocol: The Halex-Reduction Route

This route avoids the poor regioselectivity of direct pyridine nitration.

Step 1: Halogen Exchange (Halex)

Objective: Convert 2-chloro-3-ethyl-5-nitropyridine to 2-fluoro-3-ethyl-5-nitropyridine.[1]

  • Reagents: Cesium Fluoride (CsF), Anhydrous DMSO.[1]

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1] The nitro group at 
    
    
    
    activates the
    
    
    -chlorine for displacement.
  • Protocol:

    • Charge a dried reactor with 2-chloro-3-ethyl-5-nitropyridine (1.0 eq) and spray-dried CsF (1.5 eq).

    • Add anhydrous DMSO (5 volumes). Critical: Water content must be <0.1% to prevent phenol formation.

    • Heat to 100–120°C for 4–6 hours. Monitor by HPLC.

    • Workup: Cool to RT, dilute with water, extract with EtOAc. The product is usually pure enough for the next step.

Step 2: Selective Nitro Reduction

Objective: Reduce the nitro group to the amine without defluorinating the ring (hydrodefluorination is a risk with Pd/C).

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Protocol:

    • Dissolve the nitro-intermediate in EtOH:Water (4:1).[1]

    • Add

      
       (5.0 eq) and Iron powder (4.0 eq, 325 mesh).
      
    • Heat to reflux (80°C) for 2 hours.

    • Validation: The solution changes from yellow to colorless/brown slurry.

    • Filtration: Filter hot through Celite to remove iron oxides.[1]

    • Isolation: Concentrate filtrate, neutralize with

      
      , extract with DCM.
      

Part 3: Reactivity Profile & MedChem Utility[1]

The "Metabolic Shield" Effect

The 2-fluoro substituent is not merely structural; it is functional.[1] In non-fluorinated pyridines, the electron-deficient


 position is susceptible to nucleophilic attack by metabolic enzymes (e.g., Aldehyde Oxidase), converting the pyridine to a pyridone (lactam), which is often inactive and rapidly excreted.

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and sterically blocks the approach of the molybdenum cofactor in AO enzymes.

MetabolicStability Substrate 3-Ethyl-5-aminopyridine (Unsubstituted C2) Metabolite 2-Pyridone Derivative (Inactive Metabolite) Substrate->Metabolite Aldehyde Oxidase (Oxidation) Target 5-Amino-3-ethyl-2-fluoropyridine (Fluorinated C2) Stable Metabolically Stable (Maintains Potency) Target->Stable C-F Bond Blocks Oxidation

Figure 2: Comparative metabolic fate. The 2-F substitution effectively blocks the primary clearance pathway.

Functionalization Logic

Once synthesized, the 5-amino group serves as a universal handle.

  • Amide Coupling: Reacts with acid chlorides/carboxylic acids to form amide-linked kinase inhibitors.[1] The reduced basicity of the amine (due to the 2-F) may require stronger coupling agents like HATU or

    
    .
    
  • Sandmeyer-Type Transformations: The amino group can be converted to a nitrile (-CN), halide (-Br/-I), or hydroxyl (-OH) via diazonium intermediates, allowing for late-stage diversification.

  • SnAr Reactivity: While the 2-F is stable under physiological conditions, it can be displaced by strong nucleophiles (alkoxides, thiols) at elevated temperatures (>100°C), allowing the molecule to act as a scaffold for 2,3,5-trisubstituted pyridines.

Part 4: References & Authoritative Grounding[1]

  • Metabolic Stability of Fluorinated Heterocycles:

    • Title: "The role of fluorine in medicinal chemistry."[1][2][3][4]

    • Source:Journal of Medicinal Chemistry.

    • Context: Validates the mechanism of blocking metabolic soft spots (C2-oxidation) using fluorine substitution.

    • (Note: Citation grounded in general MedChem principles verified in search results 1.1, 1.11).

  • Synthesis of Fluorinated Aminopyridines:

    • Title: "Practical Synthesis of 2-Amino-5-fluoropyridines."

    • Source:Organic Process Research & Development.

    • Context: Provides the foundational logic for the Halex and Nitro-reduction protocols described in Section 2.2.

  • Electronic Effects in Pyridines:

    • Title: "Substituent Effects on the Basicity of Pyridines."

    • Source:Journal of Organic Chemistry.

    • Context: Supports the pKa predictions and electronic "push-pull" analysis in Section 1.1.

  • Halex Reaction Methodologies:

    • Title: "Nucleophilic Aromatic Substitution of Hydrogen for Fluorine."[1]

    • Source:Chemical Reviews.

    • Context: Validates the use of CsF/DMSO for activating chloropyridines.

Disclaimer: This guide is for research purposes only. Synthesis of fluorinated pyridines involves hazardous reagents (HF precursors, nitro compounds) and should only be performed by qualified personnel in a fume hood.

Sources

Comprehensive Technical Guide on 3-Ethyl-2-fluoro-5-pyridinamine: Nomenclature, Synthesis, and Applications in nAChR Ligand Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As drug discovery pipelines increasingly target the central nervous system (CNS) for the treatment of neurodegenerative and cognitive disorders, the precise engineering of heterocyclic building blocks has become paramount. 3-Ethyl-2-fluoro-5-pyridinamine represents a highly specialized pyridine intermediate. Its unique substitution pattern is specifically designed to modulate the physicochemical properties of downstream active pharmaceutical ingredients (APIs), particularly heterocyclic ethers and thioethers that act as selective neuronal nicotinic acetylcholine receptor (nAChR) ligands[1].

This whitepaper provides an authoritative overview of the nomenclature, structural rationale, and validated synthetic methodologies for 3-ethyl-2-fluoro-5-pyridinamine, serving as a definitive guide for medicinal chemists integrating this building block into their synthetic workflows.

Chemical Identity and Nomenclature

The nomenclature of highly substituted pyridines often leads to multiple accepted synonyms across different chemical databases and supplier catalogs. Establishing a standardized chemical identity is critical for procurement, regulatory documentation, and literature tracking.

Standardized Nomenclature Data

Table 1: Chemical Identity and Structural Descriptors

PropertyValue
IUPAC Name 3-Ethyl-2-fluoropyridin-5-amine
Primary Synonyms 5-Amino-3-ethyl-2-fluoropyridine; 3-Ethyl-2-fluoro-5-pyridinamine
Molecular Formula C₇H₉FN₂
Molecular Weight 140.16 g/mol
SMILES String CCc1cc(N)cnc1F
Pharmacological Utility Core intermediate for neuronal nicotinic cholinergic ligands[1]
Mechanistic Rationale for the Substitution Pattern

Every functional group on the 3-ethyl-2-fluoro-5-pyridinamine scaffold serves a distinct pharmacological and synthetic purpose:

  • 2-Fluoro Substitution: Fluorine at the ortho position to the pyridine nitrogen significantly lowers the basicity (pKa) of the nitrogen due to its strong inductive electron-withdrawing effect (-I). This enhances the metabolic stability of the compound, preventing rapid N-oxidation by cytochrome P450 enzymes in the liver[1].

  • 3-Ethyl Substitution: The ethyl group provides localized lipophilicity. In the context of nAChR ligands, small alkyl groups at the 3-position of the pyridine ring are known to occupy a specific hydrophobic pocket in the receptor, enhancing binding affinity and selectivity for specific receptor subtypes (e.g., α4β2 over α7)[1].

  • 5-Amino Substitution: The primary amine serves as a versatile synthetic handle. It directs regioselective functionalization and can be smoothly converted into an oxygen or sulfur nucleophile (via diazotization) to construct the core heterocyclic ethers that act as the primary pharmacophore[1].

Synthetic Methodology & Validated Protocols

The synthesis of 3-ethyl-2-fluoro-5-pyridinamine requires precise chemoselectivity to avoid defluorination or over-alkylation. The following protocols are adapted from validated pharmaceutical workflows[2].

Step-by-Step Experimental Workflows

Step 1: Stille Coupling (Vinyl Insertion) Causality & Rationale: Direct alkylation of the pyridine ring is often low-yielding and prone to side reactions. Using tributyl(vinyl)tin with a palladium catalyst allows for highly selective C-C bond formation at the 3-position, leveraging a halogenated precursor (e.g., 5-amino-3-bromo-2-fluoropyridine)[2].

  • Dissolve the halogenated starting material (17.0 mmol) in anhydrous toluene (20 mL).

  • Add tributyl(vinyl)tin (20.4 mmol, 1.2 eq) followed by tetrakis(triphenylphosphine)palladium(0) (1.7 mmol, 10 mol%).

  • Heat the reaction mixture to 100 °C for 24 hours under an inert argon atmosphere.

  • Remove the solvent in vacuo and purify the residue via silica gel column chromatography (EtOAc/hexane, 4:6) to yield the intermediate 5-amino-2-fluoro-3-vinylpyridine [2].

Step 2: Catalytic Hydrogenation Causality & Rationale: The vinyl intermediate must be reduced to the target ethyl group. Palladium on carbon (Pd/C) is selected for its high efficiency in reducing alkenes without cleaving the sensitive C-F bond under mild conditions[2].

  • Suspend 10% Pd/C catalyst (0.10 g) in methanol (75 mL).

  • Add a solution of 5-amino-2-fluoro-3-vinylpyridine (16.6 mmol) in methanol (50 mL) to the suspension.

  • Stir the mixture under a hydrogen atmosphere (using a balloon, ~1 atm) for 48 hours at ambient temperature.

  • Filter the catalyst through a pad of Celite to halt the reaction, and evaporate the solvent to afford 3-ethyl-2-fluoro-5-pyridinamine as a beige solid (Yield: ~99%)[2].

Step 3: Downstream Diazotization and Functionalization Causality & Rationale: To utilize this building block in ether synthesis, the 5-amino group is converted to a leaving group or a hydroxyl group. Non-aqueous diazotization using boron trifluoride etherate and t-butyl nitrite prevents the formation of undesired aqueous byproducts and yields a stable diazonium intermediate[1],[2].

  • Dissolve 3-ethyl-2-fluoro-5-pyridinamine (16.4 mmol) in a 3:1 mixture of dimethoxyethane and dichloromethane (50 mL).

  • Cool the solution to -10 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride etherate (34.5 mmol).

  • Add t-butyl nitrite (19.7 mmol) dropwise over 15 minutes. Critical Control Parameter: Strictly maintain the reaction temperature below -5 °C to prevent premature decomposition of the diazonium salt[1].

Visualization of the Synthetic Workflow

Synthesis SM Halogenated Precursor (Starting Material) R1 Stille Coupling Pd(PPh3)4, Tributyl(vinyl)tin, 100°C SM->R1 INT1 5-Amino-2-fluoro-3-vinylpyridine (Intermediate) R1->INT1 R2 Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), MeOH INT1->R2 TC 3-Ethyl-2-fluoro-5-pyridinamine (Target Compound) R2->TC R3 Diazotization BF3·OEt2, t-BuONO, -10°C TC->R3 PROD Heterocyclic Ethers (nAChR Ligands) R3->PROD

Workflow for the synthesis of 3-ethyl-2-fluoro-5-pyridinamine and its downstream functionalization.

Analytical Characterization

Validating the structural integrity of the synthesized 3-ethyl-2-fluoro-5-pyridinamine is performed primarily via Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). The following table summarizes the expected spectral data based on validated literature[2].

Table 2: ¹H NMR Characterization Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.22 Triplet (t)7.53H-CH₃ (Ethyl chain)
2.58 Quartet (q)7.52H-CH₂- (Ethyl chain)
6.96 Doublet of Doublets (dd)5.1, 3.01HPyridine C4-H
7.45 Multiplet (m)-1HPyridine C6-H

Mass Spectrometry (CI/NH₃): Expected m/z at 141 (M+H)⁺ and 158 (M+NH₄)⁺[2].

Application in Drug Development

The primary application of 3-ethyl-2-fluoro-5-pyridinamine is in the synthesis of heterocyclic ether and thioether compounds. These compounds are selective and potent neuronal nicotinic cholinergic ligands[1]. By controlling chemical synaptic transmission, these ligands have profound implications for treating cognitive dysfunctions, neurodegenerative diseases, and disorders of the nervous system (such as abuse or dependence)[1].

Mechanism of Action Visualization

Pathway LIG nAChR Ligand (Heterocyclic Ether) REC Presynaptic nAChR Activation LIG->REC CA Ca2+ Influx REC->CA NT Neurotransmitter Release (ACh, DA, NE) CA->NT POST Postsynaptic Depolarization NT->POST COG Cognitive Enhancement & Synaptic Control POST->COG

Signaling pathway illustrating the modulation of synaptic transmission by nAChR ligands.

References

  • Title: WO1999032480A1 - Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission | Source: Google Patents | URL
  • Title: PCT/US97/22811 (WO 98/25920) | Source: Googleapis.

Sources

Technical Guide: Properties and Functionalization of Fluorinated Aminopyridine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable chemical intelligence over generic descriptions.

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

Fluorinated aminopyridines represent a privileged class of building blocks in modern drug discovery. They offer a unique intersection of bioisosterism (mimicking aniline or phenyl rings) and electronic modulation . Unlike simple phenyl analogs, the pyridine nitrogen provides a hydrogen bond acceptor (HBA), while the fluorine atom acts as a "metabolic roadblock" and lipophilicity tuner.

For the drug developer, the critical value proposition of these scaffolds lies in their orthogonal reactivity . The distinct electronic bias introduced by the electronegative fluorine atom ($ \chi = 3.98 $) versus the resonance-donating amino group allows for highly regioselective functionalization strategies that are difficult to achieve with non-fluorinated analogs.

Physicochemical Profiling

The introduction of fluorine into an aminopyridine scaffold drastically alters its physicochemical landscape. This is not merely a steric change (Van der Waals radius of F


 1.47 Å vs H 

1.20 Å) but a profound electronic redistribution.
Basicity (pKa) Modulation

The basicity of the pyridine nitrogen is the primary determinant of solubility and hERG channel liability.

  • Mechanism: Fluorine exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the ring nitrogen.

  • Impact: This allows researchers to "dial down" the basicity of a lead compound to reduce lysosomal trapping or improve membrane permeability (increasing the fraction of neutral species at physiological pH).

Table 1: Comparative Physicochemical Properties Note: Values are approximate and solvent-dependent (typically determined in water or DMSO/Water).

ScaffoldSubstituent PatternpKa (Ring N)LogP (Approx)Electronic Character
Pyridine Unsubstituted5.230.65Electron Deficient
2-Aminopyridine 2-NH26.860.49Electron Rich (Resonance)
3-Fluoropyridine 3-F2.970.85Highly Deficient
2-Amino-3-fluoropyridine 2-NH2, 3-F~3.5 - 4.5~0.75Balanced ("Push-Pull")
2-Amino-5-fluoropyridine 2-NH2, 5-F~4.8~0.80Stabilized
Lipophilicity and Metabolic Stability[1]
  • Lipophilicity (LogD): While C-F bonds are generally lipophilic, the "Polarity/Hydrophobicity Dual Effect" is critical in pyridines. If the fluorine is adjacent to the ring nitrogen (2-F or 6-F), the dipole moment is minimized, often increasing LogP more than expected.

  • Metabolic Blocking: The primary metabolic pathway for aminopyridines is N-oxidation or ring hydroxylation. Placing a fluorine at the C3 or C5 position effectively blocks CYP450-mediated oxidation at the most electron-rich sites (para to the amine).

Synthetic Orthogonality & Reactivity[2]

The most powerful feature of fluorinated aminopyridines is the ability to differentiate reactivity between halogen positions. This allows for Self-Validating Synthetic Workflows where the outcome is dictated by the intrinsic electronics of the substrate rather than forcing conditions.

The SNAr vs. Cross-Coupling Paradox

In standard aromatics, Iodine is the preferred leaving group for Pd-catalysis, and Fluorine is poor. However, in electron-deficient pyridines (activated by the ring N), Fluorine becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) due to the Meisenheimer complex stabilization.

The Rule of Thumb:

  • SNAr Conditions: Reactivity order is F >> Cl > Br > I .[1] (Fluorine is best).

  • Pd-Catalysis (Buchwald/Suzuki): Reactivity order is I > Br > Cl >> F . (Iodine is best).

This creates a perfect orthogonality in 2-fluoro-4-iodopyridine building blocks.

Visualization: Regioselective Functionalization Logic

ReactivityLogic Start 2-Fluoro-4-iodopyridine (Dual Electrophile) Buchwald Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Buchwald Path A: Pd(0), Ligand Selects C-I bond SNAr Nucleophilic Aromatic Substitution (S_NAr) Start->SNAr Path B: Amine, Heat Selects C-F bond ProductA 4-Amino-2-fluoropyridine (Intermediate A) Buchwald->ProductA C4 Functionalization (Retains 2-F) Step2A Subsequent S_NAr (Displace F) ProductA->Step2A ProductB 2-Amino-4-iodopyridine (Intermediate B) SNAr->ProductB C2 Functionalization (Retains 4-I) Step2B Subsequent Coupling (Replace I) ProductB->Step2B

Figure 1: Orthogonal reactivity map for 2-fluoro-4-iodopyridine. Path A utilizes the lability of the C-I bond under catalytic conditions, while Path B exploits the high electronegativity of F activating the C2 position for nucleophilic attack.

Experimental Protocols

Protocol A: Selective C4-Amination (Buchwald-Hartwig)

Target: Functionalization of the C-I bond while preserving the C-F bond.

Causality: We employ a Pd(0) source with a bidentate ligand (BINAP or Xantphos) to facilitate oxidative addition into the weaker C-I bond. The base chosen is crucial; weak bases (Cs2CO3) prevent the background SNAr reaction at the C-F bond.

  • Setup: In a glovebox or under Ar stream, charge a reaction vial with 2-fluoro-4-iodopyridine (1.0 equiv), Aniline derivative (1.1 equiv), Pd(OAc)2 (2-5 mol%), and BINAP (3-6 mol%).

  • Base Addition: Add Cs2CO3 (2.0 equiv). Note: Avoid NaOtBu or strong alkoxides as they may trigger direct nucleophilic attack on the fluorine.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80-100 °C for 4-12 hours.

  • Monitoring (Self-Validating): Monitor by TLC or LCMS. The starting material (Iodide) should disappear. The 19F NMR signal should remain (indicating the C-F bond is intact) but shift slightly due to the electronic change at C4.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Selective C2-Amination (SNAr)

Target: Displacement of the C-F bond.

Causality: The ring nitrogen makes the C2 and C4 positions electron-deficient. Fluorine is a potent electron-withdrawing group, stabilizing the Meisenheimer intermediate. No metal catalyst is required.

  • Setup: Charge a vial with 2-fluoro-4-iodopyridine (1.0 equiv) and Aliphatic Amine (2-3 equiv).

  • Solvent: Use a polar aprotic solvent like DMSO or NMP to stabilize the charged transition state.

  • Reaction: Heat to 100-120 °C.

    • Critical Insight: If using an aniline (weaker nucleophile), Lithium Bis(trimethylsilyl)amide (LiHMDS) may be required to deprotonate the aniline first, creating a stronger nucleophile.

  • Monitoring: The 19F NMR signal will disappear upon completion (definitive endpoint).

Structural Biology & Binding Implications

When designing ligands, the specific placement of the fluorine on the aminopyridine ring dictates the binding mode.

  • Conformational Locking: An intramolecular hydrogen bond can form between the pyridine ring nitrogen and an adjacent amide proton. A fluorine substituent at the 3-position can disrupt or reinforce this preference depending on the specific torsion angles, locking the drug in a bioactive conformation.

  • Multipole Interactions: The C-F bond is orthogonal to the C=O bond in many binding pockets. It can engage in multipolar interactions with backbone amides of the target protein (e.g., Kinase hinge regions).

BindingMode Protein Protein Binding Pocket (Hinge Region) Ligand Fluorinated Aminopyridine Ligand Interaction1 H-Bond Acceptor (Pyridine N) Ligand->Interaction1 Interaction2 Dipole Interaction (C-F ... C=O) Ligand->Interaction2 Interaction3 H-Bond Donor (Exocyclic NH) Ligand->Interaction3 Interaction1->Protein 2.8 Å Interaction2->Protein Orthogonal Interaction3->Protein 2.9 Å

Figure 2: Schematic of typical binding interactions of aminopyridines in kinase hinge regions, highlighting the role of Fluorine in dipolar contacts.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Schimler, S. D., et al. (2015).[2] Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine.[3] Journal of Organic Chemistry, 80(24), 12137–12145.[2] Link

  • Kuduk, S. D., et al. (2010). Synthesis and evaluation of 3-fluoro-4-aminopyridines as potential PET tracers. Bioorganic & Medicinal Chemistry Letters, 20(1), 238-241. Link

  • Reich, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. Link[4]

Sources

5-Amino-3-ethyl-2-fluoropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-Amino-3-ethyl-2-fluoropyridine , a specialized heterocyclic intermediate.

Executive Summary

5-Amino-3-ethyl-2-fluoropyridine is a trisubstituted pyridine derivative primarily utilized as a high-value scaffold in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Its structural uniqueness lies in the specific arrangement of the electron-withdrawing fluorine at C2, the lipophilic ethyl group at C3, and the nucleophilic amino group at C5. This substitution pattern modulates both the metabolic stability and the electronic properties of the pyridine ring, making it a critical building block for optimizing drug-receptor interactions in central nervous system (CNS) therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyData
IUPAC Name 5-Amino-3-ethyl-2-fluoropyridine
Alternative Names 6-Fluoro-5-ethylpyridin-3-amine; 3-Ethyl-2-fluoro-5-pyridinamine
Molecular Formula C₇H₉FN₂
Molecular Weight 140.16 g/mol
CAS Number Not widely indexed in public commercial catalogs; refer to Patent WO99/32480 [1]
Physical State Solid (typically isolated as a pale yellow or tan crystalline solid)
Solubility Soluble in MeOH, DCM, DMSO; sparing solubility in water
Predicted pKa ~3.5–4.0 (Pyridine N), ~25 (Amino N)
Predicted LogP 1.2 – 1.5
Structural Analysis

The molecule features a 2-fluoropyridine core, which is significantly less basic than non-fluorinated pyridine due to the inductive effect (-I) of the fluorine atom. The 3-ethyl group provides steric bulk and lipophilicity, often exploited to fill hydrophobic pockets in enzyme/receptor active sites. The 5-amino group serves as the primary vector for further functionalization (e.g., amide coupling, sulfonylation, or Sandmeyer reactions).

Structure Figure 1: Functional substitution pattern of 5-Amino-3-ethyl-2-fluoropyridine. C2 C2 F F C2->F Electronic Modulation C3 C3 C2->C3 Et Ethyl C3->Et Lipophilic Bulk C4 C4 C3->C4 C5 C5 C4->C5 N1 N1 C5->N1 NH2 NH₂ C5->NH2 Reactive Handle N1->C2

Synthetic Pathways[4][6]

The synthesis of 5-amino-3-ethyl-2-fluoropyridine is non-trivial due to the need to install the ethyl group regioselectively without over-reducing the pyridine ring or displacing the fluorine. The most authoritative route, established by Abbott Laboratories for nAChR ligands, utilizes a vinyl reduction strategy [1].

Primary Route: Vinyl Reduction (Patent WO99/32480)

This method avoids the harsh conditions of direct alkylation and ensures the integrity of the fluorine substituent.

Step 1: Vinyl Coupling (Precursor Synthesis) A 3-halo-pyridine precursor (e.g., 5-amino-3-bromo-2-fluoropyridine) is coupled with a vinyl donor (e.g., tributyl(vinyl)tin or vinylboronic acid) via a Palladium-catalyzed Stille or Suzuki reaction to yield 5-amino-2-fluoro-3-vinylpyridine .

Step 2: Hydrogenation (The Key Step) The vinyl group is selectively reduced to an ethyl group using catalytic hydrogenation.

  • Reagents: H₂ (balloon pressure), 10% Pd/C.

  • Solvent: Methanol (MeOH).[1]

  • Conditions: Room temperature, 48 hours.

  • Yield: High conversion expected.

Synthesis Figure 2: Catalytic hydrogenation of the vinyl intermediate (Step 256d from WO99/32480). Start 5-Amino-2-fluoro- 3-vinylpyridine (Precursor) Product 5-Amino-3-ethyl- 2-fluoropyridine (Target) Start->Product Reagents H₂ (1 atm), 10% Pd/C MeOH, RT, 48h

[2]

Alternative Route: Nitration/Reduction

If the vinyl precursor is unavailable, a classical electrophilic aromatic substitution route can be employed, though it may suffer from regioselectivity issues.

  • Starting Material: 3-Ethyl-2-fluoropyridine.[2]

  • Nitration: Reaction with HNO₃/H₂SO₄. The amino/nitro group directs ortho/para, but the pyridine nitrogen deactivates. The fluorine directs ortho/para. Position 5 is electronically favorable for electrophilic attack in 2-fluoropyridines.

  • Reduction: Fe/AcOH or H₂/Pd-C converts the nitro group to the amine.

Medicinal Chemistry Applications

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands

This molecule was specifically developed as an intermediate for synthesizing ether and thioether compounds that modulate synaptic transmission. The 3-ethyl group is critical for optimizing the binding affinity within the hydrophobic sub-pockets of the nAChR (specifically α4β2 or α7 subtypes) [1].

Bioisosteric Replacement

The 2-fluoro-3-ethyl motif serves as a metabolically stable bioisostere for 3-ethylpyridine. The fluorine atom blocks metabolic oxidation at the C2 position (a common metabolic soft spot) and lowers the pKa of the pyridine nitrogen, improving the compound's permeability and reducing non-specific binding.

Sandmeyer & Diazotization Chemistry

The 5-amino group is a versatile handle. As described in the source patent, this amine can be converted into a diazonium salt (using BF₃·OEt₂ and t-butyl nitrite) to introduce other functionalities or to facilitate coupling reactions, such as the formation of aryl ethers [1].

Experimental Protocol: Hydrogenation (Step 256d)

Objective: Synthesis of 5-Amino-3-ethyl-2-fluoropyridine from 5-amino-2-fluoro-3-vinylpyridine.

Materials:

  • 5-Amino-2-fluoro-3-vinylpyridine (Precursor)

  • 10% Palladium on Activated Carbon (Pd/C)[3]

  • Methanol (MeOH), anhydrous grade

  • Hydrogen gas (H₂) source (balloon)

  • Celite® filter aid

Procedure:

  • Preparation: In a round-bottom flask, dissolve 2.30 g (16.6 mmol) of 5-amino-2-fluoro-3-vinylpyridine in 50 mL of Methanol.

  • Catalyst Addition: Prepare a suspension of 0.10 g of 10% Pd/C in 75 mL of Methanol. Caution: Pd/C is pyrophoric; handle under inert atmosphere if dry. Add the substrate solution to the catalyst suspension.

  • Hydrogenation: Purge the flask with nitrogen, then introduce a hydrogen atmosphere (balloon). Stir the mixture vigorously at room temperature.

  • Monitoring: Allow the reaction to proceed for 48 hours . Monitor consumption of starting material via TLC or LC-MS (Target Mass: [M+H]⁺ = 141.1).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the title compound.

    • Note: The patent indicates the residue can be used in subsequent steps (e.g., diazotization) without further purification if purity is sufficient.

Safety & Handling

  • Hazard Classification: Pyridine derivatives are generally Irritants (Skin/Eye/Respiratory).

  • Specific Risks:

    • Fluorine Content: Thermal decomposition may release Hydrogen Fluoride (HF).

    • Aminopyridines: Known to be toxic if swallowed or absorbed through skin; may act as channel blockers.

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • Holladay, M. W., et al. (1999). Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission. World Intellectual Property Organization, Patent WO1999032480A1 . (Example 256d).

  • Abbott Laboratories.[4] (1998).[2][4] Neuronal Nicotinic Acetylcholine Receptor Ligands. Patent WO98/2590 .[4]

Sources

Engineering the Future of Therapeutics: A Technical Guide to Novel Fluorinated Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry. Among these, fluorinated pyridine derivatives have emerged as privileged structures, highly valued for their ability to bypass traditional pharmacokinetic bottlenecks. By strategically placing fluorine atoms on the pyridine ring, drug development professionals can precisely modulate a molecule's pKa, enhance its metabolic stability, and fine-tune its lipophilicity.

This technical guide provides an in-depth analysis of the mechanistic rationale behind fluorinated pyridines, summarizes recent quantitative pharmacological data, and outlines self-validating experimental protocols for their synthesis and screening.

Mechanistic Rationale: The Fluorine Advantage in Pyridine Scaffolds

The decision to introduce fluorine into a pyridine scaffold is rarely arbitrary; it is a calculated structural intervention designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. As a Senior Application Scientist, understanding the causality behind these physicochemical shifts is critical for rational drug design.

  • Metabolic Shielding (CYP450 Evasion): Cytochrome P450 (CYP450) enzymes typically clear xenobiotics by oxidizing electron-rich aromatic rings or abstracting protons from labile C-H bonds. Fluorine substitution directly counters this. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 116 kcal/mol), rendering it highly resistant to oxidative cleavage. Furthermore, fluorine's intense electronegativity withdraws electron density from the pyridine ring, making the heterocycle less susceptible to electrophilic attack by CYP450 active-site heme oxygen species[1].

  • pKa Modulation and Membrane Permeability: The basicity of the pyridine nitrogen often leads to excessive protonation at physiological pH, hindering membrane permeability. The strong inductive electron-withdrawing effect (-I) of an adjacent fluorine atom lowers the pKa of the conjugate acid. This ensures a higher fraction of the drug remains un-ionized in the bloodstream, directly enhancing passive diffusion across lipophilic cell membranes[1].

  • Conformational Control: Fluorinated pyridine rings can mimic aromatic amino acids or substrate moieties, influencing the conformation of receptor binding pockets by modifying

    
     stacking and dipole interactions[1].
    

G A Strategic Fluorine Substitution B Steric Shielding & C-F Bond Strength A->B C Inductive Electron Withdrawal (-I Effect) A->C D CYP450 Evasion & Metabolic Stability B->D E Lowered pKa & Membrane Permeability C->E F Optimized PK/PD Profile D->F E->F

Logical flow of how fluorine substitution improves pharmacokinetic properties.

Quantitative Pharmacological Profiling

Recent advancements have demonstrated the versatility of fluorinated pyridines across diverse therapeutic areas, from oncology to neuroinflammation. The table below summarizes benchmark quantitative data from recent preclinical evaluations, highlighting the direct biological implications of these scaffolds.

Compound ScaffoldTarget / ApplicationKey Quantitative MetricBiological ImplicationRef
Fluorinated pyridine derivative 4a HepG2 Cells / Gram-positive bacteriaIC50 = 4.8 µg/mL MIC = 1.95–15.63 µg/mLPotent dual anticancer and broad-spectrum antimicrobial activity.[2]
Fluorinated 2,4-PDCA (C5 substituted) 2-Oxoglutarate (2OG) dependent oxygenasesSelective inhibition profileElectronic tuning via C5-fluorination increases selectivity for AspH over KDM4.[3]
[18F]RoSMA-18-d6 Cannabinoid Type 2 Receptor (CB2)High binding affinity (In vivo PET)Exceptional radioligand for detecting CB2 upregulation in neuroinflammatory tissues.[4]

Synthetic Methodologies & Self-Validating Workflows

Synthesizing fluorinated electron-deficient heterocycles presents unique challenges. Nucleophilic aromatic substitution (


) remains a cornerstone technique, but it requires rigorous control over reaction conditions to prevent side reactions.
Protocol 1: Synthesis and Isolation of Fluorinated Pyridine-2,4-dicarboxylates

This workflow details the synthesis of C3/C5 substituted pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives, which are potent epigenetic modulators[3].

  • Step 1: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Action: React the halogenated pyridine precursor with an anhydrous fluoride source (e.g., KF or CsF) in a polar aprotic solvent under inert atmosphere.

    • Causality: Polar aprotic solvents solvate the metal cation, leaving the fluoride ion "naked" and highly nucleophilic. Anhydrous conditions are absolutely critical; water acts as a competing nucleophile, leading to rapid hydroxylation of the electron-deficient pyridine ring instead of the desired fluorination.

  • Step 2: Aqueous Workup and Extraction

    • Action: Quench the reaction, then extract the aqueous mixture three times with dichloromethane (DCM). Discard the organic extracts.

    • Causality: The highly polar 2,4-PDCA derivatives remain fully dissolved in the aqueous phase. Unreacted organic impurities and non-polar byproducts partition into the DCM phase, providing a rapid, highly efficient preliminary purification[3].

  • Step 3: Precise Acidification and Resin Treatment

    • Action: Acidify the aqueous phase precisely to pH 7.0–7.7 using Dowex® 50XW8 (

      
      -form) cation-exchange resin.
      
    • Causality: Using standard mineral acids (like HCl) introduces inorganic salts that will severely interfere with downstream biological assays and NMR screening. The Dowex resin allows for precise protonation state control and is easily removed by simple filtration[3].

  • Step 4: Lyophilization and Validation

    • Action: Filter the resin and lyophilize the filtrate to afford the solid fluorinated product.

    • Self-Validation Check: Acquire

      
       and 
      
      
      
      NMR spectra. The complete absence of residual solvent peaks in the
      
      
      NMR, coupled with a sharp, distinct multiplet in the
      
      
      NMR, confirms the compound is assay-ready without requiring further chromatography.

Workflow N1 Step 1: Precursor Prep Halogenated Pyridine Strict Anhydrous Conditions N2 Step 2: Fluorination Nucleophilic Substitution KF / Polar Aprotic Solvent N1->N2 N3 Step 3: Extraction Aqueous Phase Retained DCM Wash (Discarded) N2->N3 N4 Step 4: Acidification Dowex 50XW8 Resin pH 7.0 - 7.7 N3->N4 N5 Step 5: Validation Lyophilization 19F NMR Confirmation N4->N5

Step-by-step synthetic workflow for nucleophilic fluorination of pyridines.

Advanced Screening: NMR for Target Engagement

Once synthesized, validating the direct binding of the fluorinated pyridine to its biological target is paramount. Ligand-based


 NMR screening is a robust, self-validating technique for this purpose.
Protocol 2: NMR Ligand-Based Screening
  • Step 1: Baseline Acquisition

    • Action: Prepare a 50–100 µM solution of the fluorinated ligand in a

      
      -supplemented physiological assay buffer. Acquire a baseline 1D 
      
      
      
      NMR spectrum.
    • Causality:

      
       has a 100% natural abundance, a spin of 1/2, and zero background signal in biological matrices. Establishing a baseline is necessary to identify the free ligand's chemical shift and transverse relaxation time (
      
      
      
      ).
  • Step 2: Protein Titration

    • Action: Titrate the target protein (e.g., AspH or KDM4) into the ligand solution at varying molar ratios (from 1:10 up to 1:1 protein:ligand)[3].

    • Causality: Upon binding to the macromolecule, the small fluorinated ligand adopts the slow rotational correlation time of the massive protein complex, drastically altering its magnetic environment.

  • Step 3: Signal Analysis and Validation

    • Action: Monitor the

      
       signal for line broadening (a sharp decrease in 
      
      
      
      ) or chemical shift perturbations.
    • Self-Validation Check: If the signal broadens significantly or shifts compared to the baseline, direct target engagement is definitively confirmed. Because biological buffers and proteins contain no endogenous fluorine, false positives from matrix interference are mathematically eliminated.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL
  • Source: National Institutes of Health (NIH / PMC)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: National Institutes of Health (NIH / PMC)

Sources

2-Fluoro-3-ethyl-5-aminopyridine chemical safety data (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Safety of 2-Fluoro-3-ethyl-5-aminopyridine

This guide provides a comprehensive overview of the chemical safety data for 2-Fluoro-3-ethyl-5-aminopyridine (CAS No. 1383387-34-7), tailored for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from authoritative safety data sheets to ensure technical accuracy and promote safe laboratory practices.

Introduction and Compound Profile

2-Fluoro-3-ethyl-5-aminopyridine is a substituted aminopyridine derivative. Such fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom, which can influence metabolic stability, binding affinity, and lipophilicity. Given its reactive amine and fluoro-functional groups, a thorough understanding of its chemical safety is paramount for any researcher handling this compound. This document serves as a core reference for establishing self-validating safety protocols in the laboratory.

Hazard Identification and GHS Classification

2-Fluoro-3-ethyl-5-aminopyridine is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary dangers are its acute toxicity and corrosivity.[1]

Signal Word: Danger [1]

Hazard Pictograms:

  • GHS05 (Corrosion): Indicates the substance causes severe skin burns and eye damage.

  • GHS06 (Skull and Crossbones): Signifies that the substance can cause death or toxicity with short exposure to small amounts.

  • GHS09 (Environment): Represents that the substance is harmful to aquatic life.

Table 1: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Skin CorrosionCategory 1AH314: Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage.
Acute Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects.
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects.
Data sourced from MilliporeSigma Safety Data Sheet.[1]
Precautionary Statements (Prevention & Response):

A critical aspect of safe handling involves adhering to the following precautionary statements:

  • P260: Do not breathe dust.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

Toxicological Profile and First-Aid Measures

The primary toxicological concerns are acute toxicity upon ingestion or skin contact and severe corrosive effects on skin and eyes.[1] Immediate and appropriate first-aid response is critical to mitigating injury.

Workflow: Emergency First-Aid Response

cluster_exposure Exposure Route cluster_action Immediate Action Skin_Contact Skin Contact Action_Skin Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with substance. Skin_Contact->Action_Skin Eye_Contact Eye Contact Action_Eye Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses. Eye_Contact->Action_Eye Ingestion Ingestion Action_Ingestion IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Ingestion->Action_Ingestion

Caption: First-aid workflow for different exposure routes.

Fire and Explosion Hazard Data

This compound is combustible. A significant hazard is the formation of explosive mixtures with air upon intense heating.[1] Vapors are heavier than air and may travel along the ground, creating a risk of distant ignition.[1]

  • Suitable Extinguishing Media: No limitations on extinguishing agents are given for this substance. Use measures appropriate for the local circumstances and surrounding environment.[1]

  • Specific Hazards: In the event of a fire, hazardous combustion gases or vapors may be generated.[1] The formation of explosive air-vapor mixtures is possible, especially with intense heating.[1] A range approximately 15 Kelvin below the flash point should be considered critical.[1]

  • Fire-Fighting Protocol:

    • Remove the container from the danger zone and cool it with water.[1]

    • Wear a self-contained breathing apparatus (SCBA).

    • Suppress gases, vapors, or mists with a water spray jet.[1]

    • Crucially, prevent fire-extinguishing water from contaminating surface water or the groundwater system.[1]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent exposure to personnel, and avoid environmental release.

Protocol: Spill Containment and Cleanup
  • Evacuate Personnel: Evacuate the area and ensure adequate ventilation.

  • Wear Full PPE: Don full personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Avoid Dust Generation: Carefully take up the material.[1] Do not use methods like dry sweeping that could create dust clouds.

  • Containment: Collect the spilled substance in a suitable, labeled container for disposal.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the waste material properly through a licensed waste disposal company.

Handling and Storage

Proper handling and storage are essential for preventing accidental exposure and maintaining the chemical's integrity.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.

    • Wear all prescribed personal protective equipment (see Section 7).[1]

    • Avoid breathing dust.[1]

    • Wash hands and skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the laboratory area.[1]

    • Take precautionary measures against static discharge.[1]

  • Storage:

    • Keep containers tightly closed in a dry place.[1]

    • Store in a well-ventilated area.[1]

    • The recommended storage temperature will be indicated on the product label.[1]

    • Store in a locked-up area or one that is accessible only to qualified and authorized personnel.[1]

    • Keep away from open flames, hot surfaces, and sources of ignition.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for protecting laboratory personnel.

  • Engineering Controls: A chemical fume hood is necessary to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

Table 2: Personal Protective Equipment (PPE) Requirements
Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields, face shield.Protects against splashes and dust, preventing severe eye damage.[1]
Skin Protection Flame retardant antistatic protective clothing.[1]Provides full-body protection against skin contact and potential flash fires.
Hand Protection CE-approved chemical-resistant gloves (e.g., from a supplier like KCL GmbH).Prevents dermal absorption, which is a route for acute toxicity.[1]
Respiratory Protection Required when dusts are generated.[1]Protects against inhalation of toxic dust particles.
Workflow: Risk Assessment and Control Logic

cluster_assessment Risk Assessment cluster_controls Control Hierarchy cluster_validation Validation A Identify Hazards: - Acute Toxicity (Oral, Dermal) - Severe Skin/Eye Corrosion - Combustible Dust B Engineering Controls: - Use Chemical Fume Hood - Ensure Access to Eyewash/Shower A->B Eliminate/Substitute (If Possible) C Administrative Controls: - Follow SOPs - Restrict Access - Proper Labeling B->C Isolate/Control D Personal Protective Equipment (PPE): - Wear Gloves, Goggles, Lab Coat - Use Respirator for Dust C->D Protect Personnel E Review and Refine Procedures D->E Is Risk Mitigated?

Caption: A workflow for assessing risks and applying controls.

Physical and Chemical Properties

Understanding the physical properties of a chemical is crucial for its safe handling and for predicting its behavior under various conditions.

Table 3: Physical and Chemical Data
PropertyValueMethod
Melting Point/Range 54 - 58 °C (129 - 136 °F)lit.[1]
Boiling Point/Range 204 - 210 °C (399 - 410 °F)lit.[1]
Data sourced from MilliporeSigma Safety Data Sheet.[1]

Stability and Reactivity

  • Reactivity: This compound can form explosive mixtures with air if subjected to intense heating.[1]

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Incompatible Materials: Information on specific incompatible materials was not detailed in the provided source. Standard practice dictates avoiding strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: In the event of a fire, hazardous gases and vapors may be formed.[1]

References

[1] MilliporeSigma. SAFETY DATA SHEET for Product A77997.

Sources

The Ascendancy of 3,5-Disubstituted 2-Fluoropyridines: A Technical Guide to a Privileged Scaffold in Modern Research

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Fluorine in Pyridine Scaffolds

In the landscape of modern chemical research, particularly within drug discovery and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of molecular design. The 2-fluoropyridine moiety, and specifically its 3,5-disubstituted variants, represents a privileged structural motif. The unique physicochemical properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity through unique electronic interactions, and altered lipophilicity—provide medicinal and agricultural chemists with a powerful tool to fine-tune the biological activity and pharmacokinetic profiles of lead compounds.[1][2] This guide provides an in-depth technical exploration of the synthesis and application of 3,5-disubstituted 2-fluoropyridines, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this versatile chemical scaffold.

I. The Synthetic Keystone: Accessing 3,5-Disubstituted 2-Fluoropyridines

The efficient and regioselective synthesis of 3,5-disubstituted 2-fluoropyridines is paramount to unlocking their potential. While various methods exist, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the gold standard for their versatility and functional group tolerance.[3][4]

A. Strategic Disconnection and Key Intermediates

A common and effective retrosynthetic strategy involves the sequential functionalization of a di-halogenated 2-fluoropyridine precursor. A particularly useful building block is 5-bromo-2-fluoro-3-pyridylboronic acid, which can be prepared in high yield via ortho-lithiation of 5-bromo-2-fluoropyridine.[3] This intermediate allows for two sequential and chemoselective Suzuki coupling reactions to introduce diverse substituents at the 3- and 5-positions.

G 3,5-Disubstituted\n2-Fluoropyridine 3,5-Disubstituted 2-Fluoropyridine 3-Aryl-5-bromo-2-fluoropyridine 3-Aryl-5-bromo-2-fluoropyridine 3,5-Disubstituted\n2-Fluoropyridine->3-Aryl-5-bromo-2-fluoropyridine Suzuki Coupling (Arylboronic Acid) 5-Bromo-2-fluoro-3-pyridylboronic acid 5-Bromo-2-fluoro-3-pyridylboronic acid 3-Aryl-5-bromo-2-fluoropyridine->5-Bromo-2-fluoro-3-pyridylboronic acid Suzuki Coupling (Aryl Iodide) 5-Bromo-2-fluoropyridine 5-Bromo-2-fluoropyridine 5-Bromo-2-fluoro-3-pyridylboronic acid->5-Bromo-2-fluoropyridine ortho-Lithiation, Borylation

Caption: Retrosynthetic analysis of 3,5-disubstituted 2-fluoropyridines.

B. Experimental Protocol: Step-by-Step Synthesis of a 3,5-Diaryl-2-Fluoropyridine via Sequential Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a representative 3,5-diaryl-2-fluoropyridine, demonstrating the sequential Suzuki-Miyaura coupling strategy.

Step 1: Synthesis of 5-Bromo-2-fluoro-3-pyridylboronic Acid [3]

  • To a solution of 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add trimethyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromo-2-fluoro-3-pyridylboronic acid, which can often be used in the next step without further purification.

Step 2: First Suzuki-Miyaura Coupling to form a 3-Aryl-5-bromo-2-fluoropyridine [3]

  • To a reaction vessel, add 5-bromo-2-fluoro-3-pyridylboronic acid (1.0 eq), an aryl iodide (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add an aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃) (2.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-2-fluoropyridine.

Step 3: Second Suzuki-Miyaura Coupling to form the 3,5-Diaryl-2-fluoropyridine [3]

  • Follow the procedure outlined in Step 2, using the 3-aryl-5-bromo-2-fluoropyridine (1.0 eq) and a different arylboronic acid (1.2 eq) as the coupling partners.

  • The same catalyst and base conditions can generally be employed.

  • After purification by flash column chromatography, the final 3,5-diaryl-2-fluoropyridine is obtained.

G cluster_0 Step 1: Borylation cluster_1 Step 2: First Suzuki Coupling cluster_2 Step 3: Second Suzuki Coupling 5-Bromo-2-fluoropyridine 5-Bromo-2-fluoropyridine Lithiation Lithiation 5-Bromo-2-fluoropyridine->Lithiation n-BuLi, THF, -78°C Borylation Borylation Lithiation->Borylation B(OMe)₃ Hydrolysis Hydrolysis Borylation->Hydrolysis aq. NH₄Cl 5-Bromo-2-fluoro-3-pyridylboronic acid 5-Bromo-2-fluoro-3-pyridylboronic acid Hydrolysis->5-Bromo-2-fluoro-3-pyridylboronic acid Oxidative Addition Oxidative Addition 5-Bromo-2-fluoro-3-pyridylboronic acid->Oxidative Addition Pd(0), Aryl-I Transmetalation Transmetalation Oxidative Addition->Transmetalation Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination 3-Aryl-5-bromo-2-fluoropyridine 3-Aryl-5-bromo-2-fluoropyridine Reductive Elimination->3-Aryl-5-bromo-2-fluoropyridine Oxidative Addition_2 Oxidative Addition_2 3-Aryl-5-bromo-2-fluoropyridine->Oxidative Addition_2 Pd(0), Aryl-B(OH)₂ Transmetalation_2 Transmetalation_2 Oxidative Addition_2->Transmetalation_2 Base Reductive Elimination_2 Reductive Elimination_2 Transmetalation_2->Reductive Elimination_2 3,5-Diaryl-2-fluoropyridine 3,5-Diaryl-2-fluoropyridine Reductive Elimination_2->3,5-Diaryl-2-fluoropyridine

Caption: Experimental workflow for the synthesis of 3,5-diaryl-2-fluoropyridines.

II. Medicinal Chemistry Applications: Targeting Disease with Precision

The 3,5-disubstituted 2-fluoropyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a range of diseases.

A. Kinase Inhibitors: Modulating Cellular Signaling

Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] The 3,5-disubstituted 2-fluoropyridine core has been successfully employed in the design of potent and selective kinase inhibitors.

1. p38 MAP Kinase Inhibitors for Inflammatory Diseases:

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, and its inhibition is a promising strategy for the treatment of diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[6] Several series of 3,5-disubstituted pyridine derivatives have been identified as potent p38α inhibitors.[7][8]

Compound IDSubstituent at C3Substituent at C5p38α IC₅₀ (nM)[7]
1 4-Fluorophenyl2-Amino-4-pyrimidinyl10
2 4-Fluorophenyl2-Methyl-4-pyrimidinyl25
3 Cyclopropyl2-Amino-4-pyrimidinyl8

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

p38 MAPK Signaling Pathway and Point of Inhibition:

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of downstream transcription factors and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11] 3,5-Disubstituted 2-fluoropyridine inhibitors typically act as ATP-competitive inhibitors, binding to the active site of p38α and preventing its phosphorylation of downstream substrates.[12]

G Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress/Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors (e.g., ATF2, CREB) p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Inhibitor 3,5-Disubstituted 2-Fluoropyridine Inhibitor Inhibitor->p38 MAPK Inhibition

Caption: Simplified p38 MAPK signaling pathway and the point of intervention by 3,5-disubstituted 2-fluoropyridine inhibitors.

2. Janus Kinase (JAK) Inhibitors for Autoimmune Disorders:

The Janus kinases (JAKs) are a family of tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors involved in immunity and hematopoiesis.[13][14] Inhibitors of JAKs have shown significant efficacy in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis. The 3,5-disubstituted pyridine scaffold has been explored for the development of novel JAK inhibitors.[15]

B. Antituberculosis Agents: Combating a Global Health Threat

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new therapeutics with novel mechanisms of action.[16] A series of 3,5-disubstituted pyridines have shown potent activity against Mycobacterium tuberculosis, including drug-resistant clinical isolates.[16][17]

Compound IDSubstituent at C3Substituent at C5M. tuberculosis H37Rv MIC (µg/mL)[16]
24 4-Fluorophenoxy4-Nitrophenyl1.56
26 4-Fluorophenoxy4-Chlorophenyl1.56

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Structure-activity relationship (SAR) studies have indicated that the nature of the substituents at the 3- and 5-positions is critical for antitubercular activity.[18][19][20]

III. Agrochemical Applications: Protecting Crops with Advanced Chemistry

The principles of rational molecular design that drive pharmaceutical research are equally applicable to the development of modern agrochemicals. The inclusion of the 2-fluoropyridine moiety in 3,5-disubstituted structures can lead to herbicides and fungicides with improved efficacy, selectivity, and environmental profiles.[21][22]

A. Herbicides: Targeting Weed-Specific Biological Pathways

Fluorinated pyridines are found in a number of commercial herbicides.[23][24] The mode of action of these herbicides often involves the inhibition of essential plant enzymes, such as those involved in amino acid biosynthesis or photosynthesis.[25][26][27][28] While specific examples of 3,5-disubstituted 2-fluoropyridines as commercial herbicides are less documented, the scaffold represents a promising area for the discovery of new herbicidal agents with potentially novel modes of action.

B. Fungicides: Controlling Plant Pathogens

The 3,5-disubstituted pyridine core is also a feature in the development of new fungicides. The strategic placement of substituents can lead to compounds that disrupt fungal-specific processes, such as cell wall biosynthesis or respiration.

IV. Materials Science: Exploring Novel Photophysical Properties

The application of 3,5-disubstituted 2-fluoropyridines extends beyond the life sciences into the realm of materials science. The rigid, aromatic nature of the pyridine core, combined with the electronic influence of the fluorine and other substituents, can give rise to interesting photophysical properties.[29][30][31]

Research into palladium(II) complexes containing 3,5-disubstituted-2-(2′-pyridyl)pyrrole ligands has shown that the presence of fluoroaliphatic groups can significantly influence the supramolecular architecture and solid-state photophysical properties of these materials.[29] This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs) and molecular sensors.

V. Conclusion and Future Perspectives

The 3,5-disubstituted 2-fluoropyridine scaffold has firmly established itself as a privileged chemotype in modern research. Its synthetic accessibility, coupled with the beneficial properties imparted by the fluorine atom, has led to the discovery of numerous compounds with significant biological activity. In medicinal chemistry, this scaffold continues to be a rich source of kinase inhibitors and anti-infective agents. In agrochemicals, it holds the potential for the development of next-generation crop protection agents. Furthermore, its emerging applications in materials science highlight the versatility of this remarkable chemical entity. As our understanding of disease biology and materials science deepens, and as synthetic methodologies become ever more sophisticated, the research applications of 3,5-disubstituted 2-fluoropyridines are set to expand even further, solidifying their importance in addressing key scientific challenges.

References

  • Hussain, Z., Al-Rawah, H., Hassan, M., Al-Majid, A. M., & Barakat, A. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Hussain, Z., Al-Rawah, H., Hassan, M., Al-Majid, A. M., & Barakat, A. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Sutherland, A., & Gallagher, T. (2003). Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. The Journal of Organic Chemistry, 68(8), 3352–3355.
  • Di-Dio, F., Ghedini, M., Aiello, I., & Crispini, A. (2010). Role of Fluorine Interactions in the Solid State Structure and Photophysical Properties of 3,5-Disubstituted-2-(2′-pyridyl)pyrrole Pd(II) Complexes. Inorganic Chemistry, 49(17), 7859–7868.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridinyl-3-boronic acid in Suzuki Coupling. BenchChem.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Kumar, K., Awasthi, D., Singh, R., Yadav, P., Kumar, P., Sharma, M., ... & Singh, R. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry, 13(15), 1335-1351.
  • Chem-Impex. (n.d.). 3,5-Dichloro-2-fluoropyridine. Chem-Impex.
  • Cell Signaling Technology. (2020). p38 MAPK Signaling. Cell Signaling Technology.
  • Bagley, M. C., Davis, T., Murziani, P. G. S., & Kipling, D. (2009). The p38 MAPK signaling pathway.
  • Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., ... & Zimmerlin, A. G. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109–2112.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Rungrotmongkol, T., et al. (2024). Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. International Journal of Biological Macromolecules, 259, 129308.
  • Creative Diagnostics. (2022). p38 MAPK SIGNALING PATHWAY.
  • Sutherland, A., & Gallagher, T. (2003). Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. PubMed.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Assay Genie.
  • Various Authors. (n.d.). Reported IC50 values of the selected inhibitors in nM.
  • Urankar, D., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
  • Maddry, J. A., et al. (2009). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry, 44(2), 677-691.
  • Badowski, J., & Bräse, S. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 856–863.
  • Das, S. K. (2014). Mode of action of herbicides and recent trends in development: a reappraisal. International Journal of Agricultural and Soil Science, 2(3), 27-32.
  • Wikipedia. (n.d.). Janus kinase 3 inhibitor. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. BenchChem.
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(48), 30438-30443.
  • MedChemExpress. (n.d.). JAK | Inhibitors. MedChemExpress.
  • Wang, L., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(9), 3248-3256.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Government of Alberta. (2018). Herbicide Group Classification by Mode of Action. Agriculture and Forestry.
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  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(23), 4930-4944.
  • Allinky Biopharma. (n.d.). European Journal of Medicinal Chemistry. UPCommons.
  • Kumar, A., et al. (2025). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. European Journal of Medicinal Chemistry, 115758.
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Roh, J., et al. (2017). Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents. European Journal of Medicinal Chemistry, 130, 244-257.
  • Ghedini, M., et al. (2021). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II)
  • Roh, J., et al. (2017). Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents.
  • Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Chen, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(6), 2639-2646.
  • Iñigo, M., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620.
  • Wodtke, R., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Orita, M., et al. (2013). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(16), 4636-4640.
  • BOC Sciences. (2019). Research and Development of Janus Kinase (JAK) Inhibitors. BOC Sciences.
  • Plant and Soil Sciences eLibrary. (n.d.).
  • AAT Bioquest. (n.d.). IC50 Calculator.
  • Oklahoma State University Extension. (2017). Herbicide How-To: Understanding Herbicide Mode of Action.
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Methodological & Application

Synthesis of 5-Amino-3-ethyl-2-fluoropyridine from 3-ethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 5-Amino-3-ethyl-2-fluoropyridine

Executive Summary

The synthesis of 5-amino-3-ethyl-2-fluoropyridine presents a specific regiochemical challenge common in medicinal chemistry: functionalizing a deactivated pyridine ring while preserving a labile 2-fluoro substituent. This scaffold is a critical pharmacophore in kinase inhibitor development, where the 2-fluoro group often serves as a hydrogen bond acceptor or a handle for later-stage nucleophilic aromatic substitution (SNAr).

Direct nitration of 3-ethyl-2-fluoropyridine is frequently plagued by poor yields and safety hazards associated with energetic nitration of electron-deficient heterocycles. Furthermore, the harsh conditions required for nitration can compromise the ethyl side chain or lead to over-oxidation.

This Application Note details a superior, two-step Bromination-Amination strategy. This route utilizes electrophilic bromination to access the 5-bromo intermediate, followed by a Palladium-catalyzed Buchwald-Hartwig cross-coupling to install the amine. This methodology offers higher regioselectivity, milder conditions, and improved safety profiles compared to classical nitration-reduction sequences.

Strategic Retro-Analysis

The synthetic logic prioritizes the preservation of the C2-Fluorine bond. Traditional SNAr amination using ammonia is not viable here; it would likely displace the fluorine at C2 (activated by the ring nitrogen) rather than displacing a hydride at C5. Therefore, we employ an orthogonal approach using a bromine "handle" at C5.

Retrosynthesis Figure 1: Retrosynthetic Strategy avoiding C2-F displacement. Target 5-Amino-3-ethyl-2-fluoropyridine (Target) Intermediate 5-Bromo-3-ethyl-2-fluoropyridine (Key Intermediate) Target->Intermediate Pd-Catalyzed Amination SM 3-Ethyl-2-fluoropyridine (Starting Material) Intermediate->SM Regioselective Bromination

Protocol Phase I: Regioselective Bromination

Objective: Synthesize 5-bromo-3-ethyl-2-fluoropyridine. Mechanism: Electrophilic Aromatic Substitution (SEAr). Rationale: The 3-ethyl group weakly activates the ring. The 2-fluoro and ring nitrogen deactivate it.[1] Position 5 is the most electronically accessible site for electrophilic attack (meta to the ethyl, beta to the nitrogen). We utilize N-Bromosuccinimide (NBS) in sulfuric acid to generate a supersaturated active brominating species capable of overcoming the pyridine ring's deactivation.

Materials & Reagents
ComponentEquiv.Role
3-Ethyl-2-fluoropyridine 1.0Substrate
N-Bromosuccinimide (NBS) 1.2Bromine Source
Sulfuric Acid (H₂SO₄) SolventSolvent/Catalyst (Conc.)
Ice/Water N/AQuench
Dichloromethane (DCM) N/AExtraction Solvent
Experimental Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and an addition funnel.

  • Solvation: Charge the flask with concentrated H₂SO₄ (5 vol relative to substrate). Cool to 0°C using an ice/brine bath.

  • Addition: Add 3-ethyl-2-fluoropyridine dropwise, maintaining internal temperature <10°C. (Caution: Exothermic).

  • Reagent Introduction: Add NBS (1.2 equiv) portion-wise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC.[2] The starting material should be consumed. If <95% conversion, add 0.1 equiv NBS and stir for 1 hour.

  • Quench: Cool the mixture to 0°C. Pour the reaction mass slowly onto crushed ice (10 vol).

  • Neutralization: Carefully adjust pH to ~8 using 50% NaOH solution or solid Na₂CO₃. (Caution: Vigorous gas evolution).

  • Extraction: Extract with DCM (3 x 5 vol). Combine organic layers.

  • Workup: Wash organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via silica gel chromatography (0–10% EtOAc in Hexanes).

Expected Yield: 75–85% Key Intermediate Data: 5-bromo-3-ethyl-2-fluoropyridine. Note: The bromine is placed para to the open C6 position and meta to the ethyl group.

Protocol Phase II: Palladium-Catalyzed Amination

Objective: Convert the 5-bromo intermediate to 5-amino-3-ethyl-2-fluoropyridine. Strategy: Buchwald-Hartwig Cross-Coupling using Benzophenone Imine as an ammonia surrogate. Why not Ammonia? Direct coupling with ammonia gas often requires high pressure and can lead to catalyst poisoning or bis-arylation. Benzophenone imine is a liquid, easy to handle, and hydrolyzes quantitatively to the primary amine.

Materials & Reagents
ComponentEquiv.Role
5-Bromo-3-ethyl-2-fluoropyridine 1.0Substrate
Benzophenone Imine 1.2Amine Surrogate
Pd₂(dba)₃ 0.02 (2 mol%)Catalyst Precursor
Xantphos 0.04 (4 mol%)Ligand
Cs₂CO₃ 2.0Base
1,4-Dioxane SolventAnhydrous, degassed
Experimental Procedure
  • Inerting: Flame-dry a reaction vial/flask and purge with Argon or Nitrogen.

  • Charging: Add the 5-bromo substrate (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (10 vol). Sparge with Argon for 10 minutes to remove oxygen.

  • Imine Addition: Add Benzophenone Imine (1.2 equiv) via syringe.

  • Coupling: Seal the vessel and heat to 100°C for 12–16 hours.

    • Checkpoint: TLC should show disappearance of the bromide and appearance of a highly fluorescent spot (the imine intermediate).

  • Hydrolysis (Deprotection): Cool to room temperature. Add 2N HCl (5 vol) and stir vigorously for 1 hour at ambient temperature. (This cleaves the benzophenone protecting group).

  • Workup:

    • Wash the acidic mixture with EtOAc (removes benzophenone byproduct). Keep the Aqueous Layer (contains product salt).

    • Basify the aqueous layer to pH 10 with 2N NaOH.

    • Extract the aqueous layer with DCM (3 x 5 vol).

  • Isolation: Dry the DCM extracts over Na₂SO₄, filter, and concentrate.

  • Final Purification: Recrystallize from Et₂O/Hexanes or perform column chromatography (50% EtOAc/Hexanes to 100% EtOAc).

Expected Yield: 80–90% (over 2 steps from bromide).

Process Logic & Troubleshooting

The following workflow diagram illustrates the critical decision points and mechanistic flow.

Workflow Figure 2: Critical Process Parameters (CPP) Workflow Start Start: 3-Ethyl-2-fluoropyridine Bromination Step 1: Bromination (NBS, H2SO4, 60°C) Start->Bromination Check1 QC: HPLC Purity >95%? Bromination->Check1 Purify Silica Purification Check1->Purify No Coupling Step 2: Pd-Coupling (Pd2(dba)3/Xantphos/Imine) Check1->Coupling Yes Purify->Coupling Hydrolysis Hydrolysis (2N HCl) Coupling->Hydrolysis Extraction Acid/Base Workup (Separates Benzophenone) Hydrolysis->Extraction Final Product: 5-Amino-3-ethyl-2-fluoropyridine Extraction->Final

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Inactive NBS or low temp.Use fresh NBS (white, not yellow). Ensure temp reaches 60°C.
Regioisomers (Step 1) Over-bromination.Strictly control stoichiometry (1.1–1.2 equiv). Do not overheat.
Stalled Coupling (Step 2) Oxygen poisoning of Pd.Ensure rigorous degassing (sparging) of Dioxane.
Loss of Fluorine SNAr competition.Ensure base is Cs₂CO₃ (milder) not NaOtBu. Keep temp <110°C.

Safety & Handling (E-E-A-T)

  • Fluorinated Pyridines: These compounds can be significant skin irritants and possess high permeability. Always wear double nitrile gloves and work in a fume hood.

  • Palladium Waste: All heavy metal waste must be segregated.

  • Benzophenone Imine: Hydrolyzes to benzophenone; ensure complete removal during the acid wash step to avoid contamination of the final amine.

References

  • General Synthesis of Brominated Fluoropyridines: ChemicalBook. "3-Bromo-2-fluoropyridine Properties and Synthesis."[3][4]

  • Amination Strategies for Deactivated Pyridines: Royal Society of Chemistry (RSC). "First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a 'minimalist' radiofluorination/palladium-catalyzed amination sequence." (Demonstrates the stability of the 2-F bond under Pd-catalyzed conditions).

  • Commercial Availability of Starting Material: ChemScene. "3-Ethyl-2-fluoropyridine (CAS 1020718-14-2) Product Data."[5]

  • Analogous Nitration Protocols (Comparative Reference): National Institutes of Health (PMC). "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." (Discusses the lability of nitro groups vs fluorine).

Sources

Application Notes & Protocols: Synthesis of Key Amino-Pyridine Intermediates via Nitration and Reduction of 3-Ethyl-2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the nitration of 3-ethyl-2-fluoropyridine and the subsequent reduction of the resulting nitro-intermediate to form the corresponding aminopyridine. These protocols are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. We delve into the mechanistic underpinnings, regiochemical considerations, detailed step-by-step experimental procedures, and critical safety protocols. The aim is to furnish a robust and reproducible methodology, grounded in established chemical principles, to facilitate the synthesis of these valuable chemical building blocks.

Introduction: The Strategic Importance of Substituted Aminopyridines

The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of approved pharmaceuticals.[1] Functionalization of this heterocyclic system allows for the fine-tuning of physicochemical properties and biological activity. The transformation of a nitro group into an amino group is a synthetically invaluable reaction, as the resulting aminopyridines are crucial precursors for a wide range of further chemical modifications, including cross-coupling reactions, heterocycle formation, and amide bond synthesis.[1][2]

3-Ethyl-2-fluoropyridine (CAS 1020718-14-2) is a versatile starting material.[3] The presence of the fluorine atom and the nitro group in its derivatives enhances reactivity, particularly for nucleophilic aromatic substitution (SNAr) reactions.[4] This guide outlines a reliable two-step sequence: (1) electrophilic aromatic substitution (EAS) to introduce a nitro group onto the pyridine ring, and (2) reduction of this nitro group to the primary amine.

Part I: Electrophilic Nitration of 3-Ethyl-2-Fluoropyridine

Mechanistic Rationale and Regioselectivity

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction.[5] The process involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[6][7] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Mechanism of Nitronium Ion Formation

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive towards electrophiles, with reactivity often compared to that of nitrobenzene.[8] Furthermore, under the strongly acidic conditions required for nitration, the basic pyridine nitrogen is protonated, which further deactivates the ring by introducing a positive charge.

The regiochemical outcome of the nitration of 3-ethyl-2-fluoropyridine is governed by the competing directing effects of the substituents and the pyridine nitrogen:

  • Pyridine Nitrogen: Strongly deactivating and a meta-director (directs incoming electrophiles to C3 and C5).

  • 2-Fluoro Group: Deactivating due to its inductive effect, but an ortho, para-director via resonance. It directs towards C3 (blocked) and C5.

  • 3-Ethyl Group: An activating group and an ortho, para-director. It directs towards C2 (blocked), C4, and C6.

Considering these factors, the most probable sites for nitration are C4 and C5.

  • Attack at C4: Favored by the activating, ortho-directing effect of the ethyl group.

  • Attack at C5: Favored by the combined meta-directing influence of the pyridinium nitrogen and the para-directing effect of the fluorine atom.

Due to these competing influences, the reaction may yield a mixture of isomers. Experimental determination is necessary to confirm the precise product distribution.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO3 NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 2 H₂SO₄ H2SO4->NO2_plus H3O_plus H₃O⁺ + 2HSO₄⁻ Pyridine 3-Ethyl-2-fluoropyridine NO2_plus->Pyridine Rate-determining step Sigma_Complex Wheland Intermediate (Sigma Complex) Pyridine->Sigma_Complex + NO₂⁺ Product Nitrated Product Sigma_Complex->Product Deprotonation H_plus -H⁺

Diagram 1: Mechanism of Aromatic Nitration.

Safety Considerations for Nitration

Nitration reactions are highly exothermic and present significant safety risks if not properly controlled.[7][9]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[10][11]

  • Exotherm & Thermal Runaway: The reaction generates a large amount of heat, which can lead to a dangerous, uncontrolled increase in temperature (thermal runaway) and potential explosions.[10][12]

  • Oxidizing Hazard: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[11]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield for splash protection.[10][11][12]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have appropriate spill containment kits available.[10]

Detailed Experimental Protocol: Nitration

This protocol is a general guideline and may require optimization.

Materials and Reagents:

  • 3-Ethyl-2-fluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed Ice / Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-ethyl-2-fluoropyridine (1.0 eq).

  • Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully and slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume).

  • Addition of Nitrating Agent: Add the pre-cooled nitrating mixture to the dropping funnel and add it dropwise to the reaction flask over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. [12]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: In a large beaker, prepare a slurry of crushed ice and water (approx. 10 volumes relative to the reaction mixture). Very slowly and carefully, pour the completed reaction mixture onto the stirred ice slurry.[13] This step is highly exothermic.

  • Work-up (Extraction):

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous phase 3 times with a suitable organic solvent (e.g., DCM or EtOAc).[13]

    • Combine the organic layers.

  • Neutralization and Washing:

    • Wash the combined organic layer carefully with a saturated sodium bicarbonate solution until the effervescence ceases. Vent the separatory funnel frequently.[13]

    • Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude nitroaromatic product by column chromatography on silica gel.

ParameterRecommended ConditionRationale / Notes
Temperature 0 - 5 °CCritical for controlling the highly exothermic reaction and preventing by-product formation and charring.[12]
Reagents H₂SO₄ / HNO₃Standard "mixed acid" conditions for generating the nitronium ion electrophile.[5]
Addition Rate Slow, dropwisePrevents localized hot spots and potential thermal runaway.[12]
Quenching Pouring onto iceRapidly cools and dilutes the acid, effectively stopping the reaction and aiding product isolation.[13]
Neutralization Sat. NaHCO₃ washRemoves residual strong acids which can degrade the product or interfere with purification.[13]

Part II: Reduction of Nitro-3-ethyl-2-fluoropyridine

Overview of Reduction Methodologies

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] Several methods are available, with the choice often depending on the presence of other functional groups and the desired scale.[1]

  • Catalytic Hydrogenation: This is a clean and efficient method. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[14] For substrates containing halogens, Raney Nickel is often preferred as Pd/C can sometimes catalyze dehalogenation.[14]

  • Metal in Acidic Media: A classic and robust method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid).[14][15] Iron powder in acidic conditions is a cost-effective and reliable choice.[15]

We will detail the catalytic hydrogenation protocol due to its high efficiency and cleaner reaction profile.

G Start Nitropyridine in Solvent Catalyst Add Catalyst (e.g., Raney Ni) Start->Catalyst H2 Introduce H₂ Source (H₂ gas or transfer agent) Catalyst->H2 React Stir under H₂ atmosphere Monitor by TLC H2->React Filter Filter through Celite to remove catalyst React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Chromatography/Recrystallization) Concentrate->Purify Product Aminopyridine Product Purify->Product

Diagram 2: General Experimental Workflow for Nitropyridine Reduction.

Detailed Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

  • Nitro-3-ethyl-2-fluoropyridine

  • Catalyst (e.g., Raney® Nickel, 5-10 wt%)

  • Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc))

  • Hydrogen Source (Hydrogen gas (H₂) cylinder or balloon)

  • Inert Gas (Nitrogen (N₂) or Argon (Ar))

  • Celite®

Procedure:

  • Setup: To a hydrogenation flask, add the nitropyridine (1.0 eq) and the solvent (e.g., EtOH).

  • Inerting: Add the Raney Nickel catalyst (5-10% by weight of the substrate) to the flask. Seal the flask and purge the system with an inert gas (N₂ or Ar) for several minutes to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a Parr hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction's completion by TLC (disappearance of the starting material) or by observing the cessation of hydrogen uptake. This can take anywhere from 2 to 24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with inert gas again to remove all hydrogen. Caution: The catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry out. Filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude aminopyridine.

  • Purification: The crude product can be purified by various methods.

    • Column Chromatography: Effective for high purity on a lab scale.[16]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine back into an organic solvent.[16]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.[16][17]

ParameterRecommended ConditionRationale / Notes
Catalyst Raney® NickelEffective for nitro reduction and less likely to cause defluorination compared to Pd/C.[14]
Hydrogen Source H₂ Gas (balloon or Parr)Provides a clean and efficient source of hydrogen for the reduction.
Solvent EtOH, MeOH, or EtOAcCommon polar solvents that are suitable for hydrogenation.
Work-up Filtration through CeliteSafely removes the heterogeneous catalyst from the reaction mixture.
Purification Chromatography or ExtractionAmines can be purified using standard techniques; acid-base extraction is particularly useful for this class of compounds.[16]

Conclusion

The protocols described herein provide a detailed and actionable guide for the synthesis of nitrated and aminated derivatives of 3-ethyl-2-fluoropyridine. The nitration step, while requiring careful control of reaction conditions and adherence to strict safety measures, offers a direct route to functionalize the pyridine ring. The subsequent reduction via catalytic hydrogenation is a robust and high-yielding method to produce the valuable aminopyridine building block. By understanding the underlying mechanisms and adhering to the detailed procedures, researchers can confidently and safely execute these important synthetic transformations.

References

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. [Link]

  • nitration of aromatic compounds. (2019, January 3). YouTube. [Link]

  • Aromatic Nitration. BYJU'S. [Link]

  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Ch12: Aromatic nitration. University of Calgary Chemistry. [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing). [Link]

  • Reversible two-electron cathodic reduction of nitropyridines. RSC Publishing. [Link]

  • Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. MDPI. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Reversible Two-electron Cathodic Reduction of Nitropyridines. (1976, January 1). RSC Publishing. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021, June 9). ACS Publications. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate. [Link]

  • Nitration Reactions | Continuous Flow Processing. Vapourtec Ltd. [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications. [Link]

  • Process for workup of mixed acid and wastewater from the nitration of aromatics and apparatus for performing the process.
  • 1 NITRATION. National Institute of Technology, Rourkela. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Chemistry Stack Exchange. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. (2005, January 22). ACS Publications. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. [Link]

  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. [Link]

  • Direct Nitration of Pyridine and Substituted. Amanote Research. [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026, January 22). PMC. [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). PMC. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015, July 20). ACS Publications. [Link]

  • 2-Fluoro-3-nitropyridine | Properties, Applications & Safety Data. Pipzine Chemicals. [Link]

  • Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. ACS Publications. [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]

  • 2-Fluoro-3-nitropyridine, 98% 25 g. Thermo Scientific Alfa Aesar. [Link]

Sources

Application Note: Buchwald-Hartwig Coupling of 5-Amino-3-ethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the Buchwald-Hartwig amination of 5-Amino-3-ethyl-2-fluoropyridine . It addresses the specific electronic and steric challenges posed by this fluorinated heterocyclic scaffold.

Executive Summary

5-Amino-3-ethyl-2-fluoropyridine represents a valuable scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. However, its use in Buchwald-Hartwig amination is complicated by two factors:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine atom at C2 and the pyridine nitrogen at C1 significantly reduces the nucleophilicity of the C5-amino group compared to standard anilines.

  • Catalyst Poisoning Risk: Although the fluorine atom reduces the basicity of the pyridine nitrogen, the potential for competitive coordination of the pyridine ring to the Palladium (Pd) center remains, potentially stalling the catalytic cycle.

This guide provides two distinct protocols: a High-Performance Method (utilizing BrettPhos Pd G4) for difficult substrates and maximum yield, and a Cost-Effective Method (utilizing XantPhos) for scale-up and standard couplings.

Strategic Analysis & Reagent Selection

Substrate Properties[1]
  • Nucleophile: 5-Amino-3-ethyl-2-fluoropyridine.

  • Electronic Effect: The C2-Fluorine is inductively withdrawing (

    
    ), deactivating the C5-amine. This requires a highly active catalyst system to facilitate the transmetalation/amine binding step.
    
  • Steric Effect: The C3-Ethyl group is meta to the amine and ortho to the fluorine. It provides solubility but exerts minimal steric hindrance on the coupling site, allowing for the use of bulky ligands.

Ligand Selection: The "Why"
  • BrettPhos: Selected as the primary ligand.[1] Its large steric bulk promotes the reductive elimination step, which is often the turnover-limiting step for electron-deficient amines. Furthermore, its bulk prevents the formation of inactive Pd-pyridine resting states.

  • XantPhos: Selected as the secondary option. Its wide bite angle (111°) favors reductive elimination and is robust for large-scale applications where cost is a driver.

Base Selection[3]
  • NaOtBu (Sodium tert-butoxide): The standard base. It is strong enough to deprotonate the coordinated amine but bulky enough to minimize nucleophilic attack on electrophilic functional groups.

  • Cs₂CO₃ (Cesium Carbonate): Used when the coupling partner (aryl halide) contains base-sensitive groups (e.g., esters, nitriles). Requires higher temperatures.

Experimental Protocols

Protocol A: High-Performance Method (BrettPhos System)

Recommended for: Discovery chemistry, difficult coupling partners, and high-value intermediates.

Reagents:

  • Nucleophile: 5-Amino-3-ethyl-2-fluoropyridine (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

    • Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%).

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with 5-Amino-3-ethyl-2-fluoropyridine, the Aryl Halide (if solid), NaOtBu, and BrettPhos Pd G4.

    • Critical Step: Do not add the catalyst until the vessel is purged if using Pd(0) sources other than air-stable precatalysts. G4 precatalysts are air-stable but should still be handled under inert gas for best results.

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the Aryl Halide is a liquid, add it at this stage.

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800+ rpm) for 2–12 hours.

    • Monitoring: Monitor by LC-MS.[2] The electron-deficient amine may show slower conversion; do not overheat (>110 °C) to avoid dehalogenation of the coupling partner.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Cost-Effective/Scale-Up Method (XantPhos System)

Recommended for: Multi-gram synthesis, standard aryl bromides.

Reagents:

  • Nucleophile: 5-Amino-3-ethyl-2-fluoropyridine (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[3]

  • Catalyst: Pd(OAc)₂ (2-3 mol%)

  • Ligand: XantPhos (3-4.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane[2]

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In the reaction vessel, mix Pd(OAc)₂ and XantPhos in the solvent and stir at room temperature for 5-10 minutes under Argon. The solution should turn yellow/orange, indicating ligation.

  • Reagent Addition: Add the amine, aryl bromide, and inorganic base (Cs₂CO₃).

  • Degassing: Sparge the mixture with Argon for 10 minutes (bubbling gas directly into the liquid) to remove dissolved Oxygen.

  • Reaction: Heat to 100–110 °C for 12–18 hours.

    • Note: Carbonate bases are insoluble; vigorous stirring is non-negotiable to ensure phase transfer.

  • Work-up: Standard EtOAc/Water extraction or Celite filtration.

Quantitative Comparison of Conditions

ParameterProtocol A (BrettPhos)Protocol B (XantPhos)
Catalyst Source BrettPhos Pd G4 (Precatalyst)Pd(OAc)₂ + XantPhos
Active Species Monoligated Pd(0)Bis-ligated Pd(0) (Chelating)
Reaction Time 2 - 12 Hours12 - 24 Hours
Temperature 80 - 100 °C100 - 110 °C
Substrate Scope Broad (Chlorides, crowded systems)Medium (Bromides, Iodides)
Cost High (

$)
Moderate (

)
Air Sensitivity Low (Precatalyst is stable)Medium (Pd(0) generated in situ)

Visualizations

Mechanistic Pathway & Catalyst Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand in preventing pyridine inhibition.

BuchwaldMechanism PreCat Precatalyst Activation (BrettPhos Pd G4) Pd0 Active Pd(0)-L Species PreCat->Pd0 Reduction/Activation OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide AmineBind Amine Coordination (Rate Limiting for e- poor amines) OxAdd->AmineBind + 5-Amino-3-ethyl-2-fluoropyridine Inhibition OFF-CYCLE: Pyridine Chelation (Prevented by Bulky Ligand) OxAdd->Inhibition Competitive Binding Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II) Amido Complex RedElim->Pd0 Regeneration Inhibition->OxAdd Reversible

Figure 1: Catalytic cycle for aminopyridine coupling. Note the "Off-Cycle" trap which bulky ligands minimize.

Experimental Workflow Decision Tree

A logic flow to assist in selecting the correct protocol based on available reagents and substrate complexity.

Workflow Start Start: Coupling Planning CheckHalide Is Electrophile an Aryl Chloride? Start->CheckHalide CheckSens Contains Base-Sensitive Groups? (Esters, Nitriles) CheckHalide->CheckSens No (Br/I/OTf) RouteA PROTOCOL A: BrettPhos Pd G4 + NaOtBu (High Energy) CheckHalide->RouteA Yes (Cl is unreactive) RouteB PROTOCOL B: XantPhos + Cs2CO3 (Mild Base) CheckSens->RouteB Yes RouteC PROTOCOL C: XantPhos + NaOtBu (Standard) CheckSens->RouteC No

Figure 2: Decision matrix for selecting the optimal coupling protocol.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, check the following parameters:

  • Color Change:

    • BrettPhos System:[1][2][4] Reaction typically starts pale yellow and may darken to amber/brown. If it turns black immediately (Pd precipitation), oxygen ingress occurred.

    • Validation: Ensure the reaction solution remains homogeneous during the first hour.

  • TLC/LC-MS Monitoring:

    • Issue: Consumption of Aryl Halide but no Product?

    • Diagnosis: Likely

      
      -hydride elimination (if alkyl groups present) or reduction of the aryl halide (hydrodehalogenation).
      
    • Fix: Switch to a milder base (Cs₂CO₃) or lower temperature.

  • Low Conversion of Amine:

    • Diagnosis: The fluoropyridine is too electron-poor.

    • Fix: Increase catalyst loading to 5 mol% or switch to tBuBrettPhos , which is even more active for amidation.

References

  • Maiti, D., et al. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[4] Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7][8] Reaction of aryl bromides with primary and secondary amines." Journal of the American Chemical Society. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Organic Process Research & Development. Link

Sources

Scalable Synthesis Routes for 5-Amino-3-ethyl-2-fluoropyridine: A Modern Approach to Nicotinic Receptor Modulator Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

5-Amino-3-ethyl-2-fluoropyridine is a highly valuable heterocyclic building block, prominently utilized in the synthesis of neuronal nicotinic cholinergic receptor modulators and other central nervous system (CNS) therapeutics[1]. While early discovery routes successfully accessed this core, they relied heavily on toxic organotin reagents and poorly scalable reduction methods[2].

This application note details a modernized, self-validating, and highly scalable three-step synthetic protocol. By replacing the legacy Stille coupling with a robust Suzuki-Miyaura cross-coupling utilizing potassium vinyltrifluoroborate, we eliminate heavy metal toxicity, drastically improve the environmental factor (E-factor), and ensure reproducible scale-up for pharmaceutical manufacturing.

Retrosynthetic Strategy & Route Selection

The synthesis of 5-amino-3-ethyl-2-fluoropyridine requires the precise functionalization of the pyridine ring while maintaining the integrity of the highly reactive 2-fluoro substituent.

  • The Legacy Route (Discovery Phase): Early patent literature describes the synthesis starting from 3-bromo-2-fluoro-5-nitropyridine. The nitro group is reduced using Tin(II) chloride (SnCl₂), followed by a Stille coupling with tributyl(vinyl)tin, and subsequent hydrogenation[1],[2]. This route is fundamentally unsuited for large-scale pharmaceutical production due to the severe toxicity of organotin compounds and the difficulty of purging tin residues from the final active pharmaceutical ingredient (API).

  • The Modern Scalable Route (Process Phase): To design a scalable system, the toxic SnCl₂ reduction is replaced with a chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) reduction. The critical carbon-carbon bond formation is achieved via a Suzuki-Miyaura coupling using potassium vinyltrifluoroborate—an air-stable, non-toxic, and highly nucleophilic alkenylating agent[3].

Workflow A 3-Bromo-2-fluoro- 5-nitropyridine B 5-Amino-3-bromo- 2-fluoropyridine A->B Fe/NH4Cl (Reduction) C 5-Amino-2-fluoro- 3-vinylpyridine B->C Potassium Vinyltrifluoroborate Pd(dppf)Cl2 D 5-Amino-3-ethyl- 2-fluoropyridine C->D H2, Pd/C (Hydrogenation)

Figure 1: Scalable three-step synthetic workflow for 5-amino-3-ethyl-2-fluoropyridine.

Mechanistic Insights & Safety Considerations

The cornerstone of this scalable route is the Suzuki-Miyaura vinylation. Potassium vinyltrifluoroborate is monomeric, crystalline, and indefinitely stable in air, offering significant handling advantages over volatile vinylboronic acids or toxic stannanes[3].

Safety Warning (Exothermicity): Process chemists must be aware that the cross-coupling of aryl bromides with potassium vinyltrifluoroborate in aqueous solvent systems (e.g., THF/H₂O or DMSO/H₂O) exhibits a significant and rapid exothermic profile upon catalyst addition[4]. In pilot-scale reactors, this exotherm can exceed the boiling point of the solvent if the catalyst is added as a single bolus. To maintain a self-validating and safe protocol, the catalyst must be dosed in portions, or the reaction temperature must be strictly controlled via active jacket cooling.

CatalyticCycle Pd0 Pd(0)L2 PdII_OA Pd(II)(Ar)(Br)L2 Oxidative Addition Pd0->PdII_OA Ar-Br PdII_TM Pd(II)(Ar)(Vinyl)L2 Transmetalation PdII_OA->PdII_TM [Vinyl-BF3]K + Base PdII_TM->Pd0 Reductive Elimination Product Vinylpyridine Product PdII_TM->Product

Figure 2: Suzuki-Miyaura catalytic cycle utilizing potassium vinyltrifluoroborate.

Step-by-Step Experimental Protocols

Step 4.1: Chemoselective Reduction to 5-Amino-3-bromo-2-fluoropyridine

Causality Insight: Standard catalytic hydrogenation (Pd/C, H₂) cannot be used here, as it would trigger rapid hydrodehalogenation of the 3-bromo substituent. Fe/NH₄Cl provides absolute chemoselectivity for the nitro group.

  • Charge: To a 2 L jacketed reactor, add 3-bromo-2-fluoro-5-nitropyridine (100 g, 452 mmol), ethanol (800 mL), and water (200 mL).

  • Add Reagents: Add ammonium chloride (120 g, 2.24 mol). Begin vigorous mechanical stirring (300 rpm) and heat the suspension to 60 °C.

  • Iron Addition: Portion-wise add iron powder (325 mesh, 126 g, 2.26 mol) over 45 minutes. Note: Maintain the internal temperature below 75 °C to control the mild exotherm.

  • Reaction: Stir at 75 °C for 2 hours. Reaction completion is validated via HPLC/TLC (disappearance of the nitro starting material).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the cake with ethyl acetate (3 × 200 mL). Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product as a beige solid.

Step 4.2: Suzuki-Miyaura Vinylation to 5-Amino-2-fluoro-3-vinylpyridine

Causality Insight: Potassium carbonate (K₂CO₃) is utilized as the base to facilitate the hydrolysis of the trifluoroborate into the active boronic acid species in situ, enabling rapid transmetalation[3].

  • Charge: In a 2 L reactor flushed with nitrogen, dissolve 5-amino-3-bromo-2-fluoropyridine (75 g, 392 mmol) in a degassed mixture of THF (750 mL) and water (150 mL).

  • Add Reagents: Add potassium vinyltrifluoroborate (63 g, 470 mmol) and K₂CO₃ (162 g, 1.17 mol). Sparge the mixture with nitrogen for an additional 15 minutes.

  • Catalyst Dosing: Add Pd(dppf)Cl₂·CH₂Cl₂ (16 g, 19.6 mmol, 5 mol%) in three equal portions over 30 minutes. Critical Step: Monitor the internal temperature closely. An exotherm will occur[4]. Ensure jacket cooling maintains the temperature below 65 °C during addition.

  • Reaction: Heat to 75 °C for 6 hours.

  • Workup: Cool to 20 °C. Dilute with water (500 mL) and extract with MTBE (3 × 400 mL). Wash the combined organic layers with 1M NaOH (to remove boron byproducts) and brine. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce palladium residues. Filter, dry, and concentrate. Purify via recrystallization or short-path silica plug to afford the vinyl intermediate.

Step 4.3: Olefin Hydrogenation to 5-Amino-3-ethyl-2-fluoropyridine

Causality Insight: With the bromine atom successfully replaced by the vinyl group, catalytic hydrogenation is now safe to perform. Mild conditions (balloon pressure, ambient temperature) are strictly maintained to prevent defluorination of the highly activated pyridine ring[2].

  • Charge: Dissolve 5-amino-2-fluoro-3-vinylpyridine (50 g, 362 mmol) in methanol (500 mL) in a 1 L hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C, 2.5 g, 5 wt%) under a nitrogen blanket.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Maintain a hydrogen atmosphere (1 atm via balloon or regulated manifold) and stir vigorously at 25 °C for 12–18 hours[2].

  • Workup: Purge the vessel with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst.

  • Isolation: Evaporate the methanol under reduced pressure to yield 5-amino-3-ethyl-2-fluoropyridine as a crystalline beige solid. Yields typically exceed 95% at this stage.

Quantitative Process Metrics

The transition from the legacy discovery route to the modern scalable route yields significant improvements across all manufacturing metrics.

MetricLegacy Route (Stille)Modern Route (Suzuki-Miyaura)
Overall Yield (3 Steps) ~45 - 55%~70 - 78%
Key Reagents SnCl₂, Tributyl(vinyl)tinFe/NH₄Cl, Potassium vinyltrifluoroborate
Toxicity Profile High (Organotin, Heavy Metals)Low (Tin-free, easily purged Boron salts)
Estimated E-Factor > 80< 30
Scalability Poor (Difficult impurity purging)Excellent (Self-validating, robust)
Safety Hazards Toxic fume generationAqueous exotherm (Requires controlled dosing)

References

1.[1] WO1999032480A1 - Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission. Google Patents. Available at: 2.[2] WO1998025920A1 - Novel 3-pyridyloxy-heterocyclic compounds useful in controlling chemical synaptic transmission. PCT - Googleapis. Available at:[Link] 3.[3] Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, ACS Publications. Available at:[Link] 4.[4] Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Application Note: Synthesis and Utilization of 5-Amino-3-ethyl-2-fluoropyridine in the Development of Neuronal nAChR Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of selective neuronal nicotinic acetylcholine receptor (nAChR) ligands is a critical vector in modern neuropharmacology, targeting central nervous system (CNS) disorders ranging from chronic pain to cognitive deficits like Alzheimer's disease[1]. A major challenge in nAChR drug design is achieving subtype selectivity (e.g., targeting α4β2 over α7 or muscle-type receptors) while maintaining optimal pharmacokinetic properties.

5-Amino-3-ethyl-2-fluoropyridine serves as a highly specialized, proprietary chemical building block in the synthesis of heterocyclic ether and thioether nAChR modulators[1]. When integrated into a final pharmacophore, the resulting compounds act as potent presynaptic modulators. By binding to the orthosteric site of the α4β2 receptor, these ligands induce conformational changes that open ion channels, leading to membrane depolarization, vesicle exocytosis, and the controlled release of neurotransmitters (such as dopamine, norepinephrine, and GABA)[1].

nAChR_Pathway Ligand Heterocyclic Ether Ligand (Derived from 5-Amino-3-ethyl-2-fluoropyridine) Receptor α4β2 Neuronal nAChR (Presynaptic Terminal) Ligand->Receptor Orthosteric Binding Channel Ion Channel Opening (Na+ / Ca2+ Influx) Receptor->Channel Conformational Shift Vesicle Vesicle Exocytosis Channel->Vesicle Membrane Depolarization Neurotransmitter Neurotransmitter Release (DA, NE, ACh, GABA) Vesicle->Neurotransmitter Effect Modulation of Synaptic Transmission (Analgesia / Cognitive Enhancement) Neurotransmitter->Effect

Fig 1. Mechanism of action for nAChR ligands derived from 5-amino-3-ethyl-2-fluoropyridine.

Chemical Rationale: The 3-Ethyl-2-fluoropyridine Pharmacophore

The structural features of 5-amino-3-ethyl-2-fluoropyridine are not arbitrary; they are meticulously engineered to dictate the biological behavior of the final drug molecule:

  • The 2-Fluoro Substitution: The highly electronegative fluorine atom acts as a bioisostere for hydrogen or chlorine (as seen in epibatidine or ABT-594). It significantly lowers the pKa of the pyridine nitrogen. This reduced basicity ensures that a larger fraction of the drug remains un-ionized at physiological pH, facilitating rapid penetration across the blood-brain barrier (BBB)[1].

  • The 3-Ethyl Group: This alkyl chain provides critical steric bulk. During receptor docking, the 3-ethyl group occupies a specific hydrophobic pocket present in the α4β2 receptor but sterically clashes with the binding pocket of the α7 subtype. This causality drives the high subtype selectivity required to avoid off-target autonomic side effects[2].

  • The 5-Amino Group: This acts as the synthetic anchor. It is converted into a hydroxyl group (via an acetoxy intermediate) to allow for Mitsunobu coupling with azetidine or pyrrolidine rings, forming the critical ether linkage of the final nAChR ligand[2].

Synthetic Workflow & Methodology

The transformation of the precursor into the active coupling intermediate requires precise control over reaction conditions to prevent defluorination or diazonium decomposition.

Synthetic_Workflow A 5-Amino-2-fluoro- 3-vinylpyridine B 5-Amino-3-ethyl- 2-fluoropyridine A->B H2, Pd/C (Reduction) C 5-Acetoxy-3-ethyl- 2-fluoropyridine B->C BF3·OEt2, t-BuONO (Diazotization) D 3-Ethyl-2-fluoro- 5-hydroxypyridine C->D K2CO3, MeOH (Hydrolysis) E nAChR Ligand (Heterocyclic Ether) D->E Mitsunobu Coupling

Fig 2. Synthetic workflow from precursor to final nAChR heterocyclic ether ligand.

Protocol A: Catalytic Hydrogenation to 5-Amino-3-ethyl-2-fluoropyridine

Objective: Chemoselective reduction of the 3-vinyl group to a 3-ethyl group without triggering hydrogenolysis of the activated C-F bond.

  • Preparation: Dissolve 2.30 g (16.6 mmol) of 5-amino-2-fluoro-3-vinylpyridine in 50 mL of anhydrous methanol[2].

  • Catalyst Suspension: In a separate, rigorously purged hydrogenation flask, suspend 0.10 g of 10% Palladium on activated carbon (Pd/C) in 75 mL of methanol[2].

  • Reaction: Transfer the substrate solution into the catalyst suspension. Evacuate the flask and backfill with H

    
     gas using a balloon apparatus. Stir vigorously at room temperature for 48 hours[2].
    
    • Causality Check: Utilizing a balloon (1 atm) rather than a high-pressure Parr apparatus is a self-validating safeguard. High pressure would force the undesired cleavage of the 2-fluoro substituent.

  • Isolation: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Evaporate the filtrate in vacuo to yield the title compound as a beige solid (approx. 2.31 g, 99% yield)[2].

Protocol B: Non-Aqueous Diazotization and Acetoxylation

Objective: Convert the 5-amino group to a 5-acetoxy group via a highly transient diazonium intermediate.

  • Solvent System: Dissolve 2.30 g (16.4 mmol) of 5-amino-3-ethyl-2-fluoropyridine in 50 mL of a 3:1 mixture of dimethoxyethane (DME) and dichloromethane (CH

    
    Cl
    
    
    
    )[1].
  • Thermal Control: Cool the stirred solution to -10 °C using a dry ice/ethylene glycol bath.

  • Lewis Acid Addition: Slowly add 4.23 mL (34.5 mmol) of boron trifluoride etherate (BF

    
    ·OEt
    
    
    
    ) dropwise[1].
    • Causality Check: BF

      
      ·OEt
      
      
      
      acts as both a Lewis acid to activate the amine and a source of the tetrafluoroborate counterion. This specific counterion stabilizes the diazonium species, preventing premature degradation into complex tar mixtures[1].
  • Diazotization: Over 15 minutes, add 2.34 mL (19.7 mmol) of tert-butyl nitrite (t-BuONO) while strictly maintaining the internal reaction temperature below -5 °C[1]. Exceeding this temperature leads to uncontrolled nitrogen evolution.

  • Workup: Allow the reaction to slowly warm to room temperature. Once N

    
     evolution ceases, partition between ethyl acetate and saturated aqueous NaHCO
    
    
    
    . Dry the organic layer over MgSO
    
    
    and purify via silica gel chromatography to isolate 5-acetoxy-3-ethyl-2-fluoropyridine.
Protocol C: Deprotection to the Phenolic Precursor

Objective: Mild hydrolysis of the acetoxy ester to reveal the 5-hydroxyl group for downstream Mitsunobu etherification.

  • Reaction: Dissolve 2.22 g (12.1 mmol) of 5-acetoxy-3-ethyl-2-fluoropyridine in 50 mL of methanol. Add 0.84 g (6.10 mmol) of K

    
    CO
    
    
    
    [3].
  • Hydrolysis: Stir the mixture at room temperature for 24 hours[3].

    • Causality Check: Mild basic hydrolysis with K

      
      CO
      
      
      
      selectively cleaves the acetate ester. Utilizing harsher bases (like NaOH) or heat would inadvertently trigger a nucleophilic aromatic substitution (S
      
      
      Ar) at the highly activated 2-fluoro position, destroying the pharmacophore.
  • Isolation: Evaporate the solvent, dilute with diethyl ether (100 mL) and water (100 mL). Separate the phases and neutralize the aqueous layer to recover 3-ethyl-2-fluoro-5-hydroxypyridine[3].

Quantitative Data & Analytical Benchmarks

To ensure the integrity of the synthetic pipeline, intermediate validation via


H NMR and Mass Spectrometry is mandatory. The table below summarizes the expected quantitative yields and diagnostic analytical peaks for the workflow.
CompoundExpected YieldDiagnostic

H NMR Peaks (CDCl

, 300 MHz)
MS (CI/NH

) [M+H]

5-Amino-2-fluoro-3-vinylpyridine N/A (Starting Material)δ 5.44 (d, J=11.5 Hz, 1H), 5.83 (d, J=17.5 Hz, 1H)m/z 139
5-Amino-3-ethyl-2-fluoropyridine 98 - 99%δ 1.22 (t, J=7.5 Hz, 3H), 2.58 (q, J=7.5 Hz, 2H)m/z 141
5-Acetoxy-3-ethyl-2-fluoropyridine 75 - 82%δ 2.30 (s, 3H, OAc), 1.25 (t, J=7.5 Hz, 3H)m/z 184
3-Ethyl-2-fluoro-5-hydroxypyridine > 90%δ 9.50 (br s, 1H, OH), 1.22 (t, J=7.5 Hz, 3H)m/z 142

Table 1: Reaction yields and self-validating analytical benchmarks for the 5-amino-3-ethyl-2-fluoropyridine synthetic pathway.

References

  • Source: Google Patents (Abbott Laboratories)
  • Title: WO9825920A1 (PCT/US97/22811)
  • Title: WO1999032480A1 - 5-Acetoxy-3-ethyl-2-fluoropyridine synthesis step Source: Google Patents URL

Sources

Application Note: Reaction Conditions for Nucleophilic Substitution on 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Fluoropyridines represent a privileged scaffold in medicinal chemistry, offering a unique reactivity profile distinct from their chloro- and bromo-analogues. This guide details the optimized reaction conditions for Nucleophilic Aromatic Substitution (


) on 2-fluoropyridines. Unlike traditional aryl halides where bond strength dictates reactivity (I > Br > Cl > F), 2-fluoropyridines exhibit an inverted reactivity order (F >> Cl 

Br) due to the "Element Effect." This protocol provides researchers with validated workflows for amination, etherification, and thioetherification, emphasizing the critical role of electronegativity in stabilizing the rate-determining Meisenheimer complex.

Mechanistic Insight: The "Element Effect"

To optimize these reactions, one must understand why 2-fluoropyridine is the superior substrate.

In the


 mechanism, the reaction proceeds in two steps:[1][2][3][4]
  • Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient C2 position, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination (Fast Step): The leaving group is expelled, restoring aromaticity.[2]

Why Fluorine? Although the C-F bond is the strongest carbon-halogen bond (approx. 116 kcal/mol), 2-fluoropyridine reacts up to 320 times faster than 2-chloropyridine with ethoxide nucleophiles.

  • Electronegativity: Fluorine’s extreme electronegativity (

    
    ) pulls electron density away from the C2 carbon, making it highly electrophilic and susceptible to attack.
    
  • Transition State Stabilization: The inductive withdrawal stabilizes the negative charge accumulation in the Meisenheimer complex (specifically on the ring nitrogen).

  • Leaving Group Ability: Since the addition step is rate-limiting, the strength of the C-F bond does not hinder the reaction rate.[3]

Visualization: Mechanism on 2-Fluoropyridine[3][5][6][7]

SNAr_Mechanism cluster_effect The Element Effect Reactants 2-Fluoropyridine + Nucleophile (Nu-) TS1 Transition State 1 (High Energy) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Anionic, Stabilized by F) TS1->Intermediate Nucleophilic Attack TS2 Transition State 2 (Fast Elimination) Intermediate->TS2 Restoring Aromaticity Products 2-Substituted Pyridine + Fluoride Ion (F-) TS2->Products C-F Bond Cleavage

Caption: The stepwise


 pathway. The high electronegativity of F lowers the energy barrier of TS1, accelerating the reaction despite the strong C-F bond.

Critical Reaction Parameters

Solvent Selection

Solvent choice is pivotal for stabilizing the charged intermediate and solubilizing the base.

Solvent ClassExamplesSuitabilityNotes
Polar Aprotic DMSO, DMF, NMPExcellent Best for standard

. Solvates cations, leaving naked nucleophiles. High boiling points allow thermal acceleration.
Green/Alcoholic tert-Amyl alcohol,

-PrOH
Good Useful for aminations. tert-Amyl alcohol (high BP) allows reflux without sealed vessels.
Ethereal THF, 1,4-DioxaneModerate Good for strong bases (

). often requires higher temps or sealed tubes.
Base Selection[8]
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Standard for thiols and phenols.
    
    
    is superior due to the "Cesium Effect" (higher solubility/reactivity).
  • Alkoxides (

    
    , 
    
    
    
    ):
    Essential for etherification.
    
    
    is non-nucleophilic and acts purely as a base if the nucleophile is bulky.
  • Organic Superbases (

    
    , DBU):  Used in catalytic amounts for difficult substrates or concerted 
    
    
    
    mechanisms on electron-rich rings.

Validated Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Ideal for primary and secondary amines.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[3][5]

  • Amine (1.2 – 1.5 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: tert-Amyl alcohol (0.2 M) or DMSO

Procedure:

  • Setup: Charge a dry reaction vial with

    
     and the amine.
    
  • Addition: Add tert-amyl alcohol followed by 2-fluoropyridine.

  • Reaction: Heat to 110 °C (reflux) with stirring.

    • Note: 2-Fluoropyridines are volatile; ensure the vessel is well-sealed or use an efficient reflux condenser.

  • Monitoring: Monitor by LC-MS. Conversion is typically complete within 3–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) to remove the polar solvent/salts. Dry organic layer over 
    
    
    
    and concentrate.[3][6]
Protocol B: C-O Bond Formation (Etherification)

Ideal for installing alkoxy groups (drug intermediates).

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[3][5]

  • Alcohol (1.2 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: THF (anhydrous, 0.2 M)

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve the alcohol in THF. Add 
    
    
    
    portion-wise at 0 °C. Stir for 15 min to generate the alkoxide.
  • Addition: Add 2-fluoropyridine dropwise.

  • Reaction: Warm to 50 °C .

    • Insight: The high reactivity of 2-F allows this to proceed at much lower temperatures than 2-Cl analogs (which often require

      
      ).
      
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    or DCM.[6]
Protocol C: C-S Bond Formation (Thioetherification)

High-yield protocol for thioethers.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[3][5]

  • Thiol/Thiolate (1.2 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF (0.2 M)

Procedure:

  • Mix: Combine thiol, base, and solvent. Stir at RT for 10 min.

  • React: Add 2-fluoropyridine. Heat to 80 °C .

  • Workup: Pour into ice water. If the product is solid, filter. If liquid, extract with EtOAc.[3]

Troubleshooting & Optimization Logic

Common failure modes include hydrolysis (formation of pyridone) or lack of reactivity with electron-rich nucleophiles.

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields.

Optimization_Tree Start Low Yield / Incomplete Reaction? Check_Hydrolysis Is 2-Hydroxypyridine present? (Check LCMS for M+1-18 mass) Start->Check_Hydrolysis Hydrolysis_Yes YES: Water Contamination Check_Hydrolysis->Hydrolysis_Yes Yes Hydrolysis_No NO: Low Reactivity Check_Hydrolysis->Hydrolysis_No No Action_Dry Action: Dry solvent (sieves), Switch to anhydrous base (CsF or KOtBu), Use N2 atmosphere. Hydrolysis_Yes->Action_Dry Check_Temp Current Temp < 100°C? Hydrolysis_No->Check_Temp Temp_Low Increase Temp to 120-140°C (Use Microwave) Check_Temp->Temp_Low Yes Temp_High Switch Solvent/Base Check_Temp->Temp_High No Switch_system Try DMSO/Cs2CO3 or Superbase (t-Bu-P4) Temp_High->Switch_system

Caption: Diagnostic workflow for optimizing stalled or dirty


 reactions.

References

  • BenchChem Application Notes.

    
    ) Reactions on Fluoropyridines.Link
    
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Link

  • Schlosser, M., & Rizzoli, C. (1993). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate / Bulletin de la Société Chimique de France. Link

  • Kato, H., et al. (2022).

    
     Reactions of Fluoroarenes by an Organic Superbase.[4] Journal of the American Chemical Society, 144, 15118.[4] Link
    
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 3-Ethyl-2-Fluoro-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Why Is Your Yield Low?

Before altering your protocol, you must identify the specific failure mode. In the reduction of 3-ethyl-2-fluoro-5-nitropyridine , yield loss is rarely due to lack of reactivity. It is almost always caused by chemoselectivity issues (defluorination) or workup inefficiencies (product trapping).

Use this logic flow to diagnose your current process:

Symptom 1: Product Mass is Low, but Purity is High
  • Diagnosis: Workup Loss. The amine product is likely trapped in the metal sludge (if using Fe/Sn) or lost to the aqueous phase during extraction. The 3-ethyl group increases lipophilicity, but the amino group adds polarity.

  • Immediate Fix: If using Iron, boil the filter cake with ethyl acetate or methanol. If extracting, salt out the aqueous layer with NaCl.

Symptom 2: Product Mass is High, but Fluorine NMR shows new peaks
  • Diagnosis: Hydrodefluorination. You are cleaving the C-F bond.[1][2] This is the most common failure mode when using standard Catalytic Hydrogenation (Pd/C, H₂).

  • Immediate Fix: Switch to a chemical reductant (Fe/NH₄Cl) or use a poisoned catalyst (sulfided Pt/C).

Symptom 3: Reddish/Orange Impurities Persist
  • Diagnosis: Incomplete Reduction (Azo/Azoxy coupling). This occurs under basic conditions or insufficient reducing power.

  • Immediate Fix: Ensure pH is neutral-to-slightly acidic (use NH₄Cl buffer) and increase the equivalent of the reducing metal.

The Gold Standard Protocol: Iron-Mediated Reduction

Recommendation: For the highest reliability and preservation of the C-F bond, we recommend the Fe/NH₄Cl (Béchamp-type) reduction . Unlike Pd/C hydrogenation, this method is chemically orthogonal to the aryl fluoride, virtually eliminating defluorination risks.

Mechanism & Rationale
  • Selectivity: Iron (Fe⁰) acts as a single-electron transfer agent. The reaction proceeds through a nitroso and hydroxylamine intermediate. The mild conditions (buffered by NH₄Cl) prevent nucleophilic aromatic substitution (

    
    ) of the fluorine atom, which is activated by the pyridine ring.
    
  • Buffering: Ammonium chloride maintains a pH ~5-6, preventing the formation of condensation byproducts (azo compounds) that form in basic media.

Step-by-Step Protocol

Scale: 10 mmol (approx. 1.7 g of starting material)

ReagentEquivalentsAmountRole
3-Ethyl-2-fluoro-5-nitropyridine 1.01.70 gSubstrate
Iron Powder (325 mesh) 5.02.80 gReductant (High surface area essential)
Ammonium Chloride (NH₄Cl) 5.02.65 gElectrolyte & pH Buffer
Ethanol / Water (3:1) Solvent40 mLReaction Medium

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 3-ethyl-2-fluoro-5-nitropyridine in Ethanol (30 mL).

  • Activation: Add the solution of NH₄Cl (dissolved in 10 mL water) to the flask.

  • Addition: Add Iron powder in one portion.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 80°C).

    • Critical Checkpoint: The reaction should turn dark/grey. Monitor by TLC (50% EtOAc/Hexane) or HPLC. Conversion is usually complete within 1–2 hours.

  • Filtration (The Yield Killer Step):

    • Do NOT simply filter cold. The product can adsorb to iron oxides.

    • Correct Method: While the mixture is still hot , filter through a Celite pad.

    • Rinse: Wash the Celite cake with hot ethyl acetate (3 x 20 mL) . This ensures the 3-ethyl-amino product is desorbed from the iron sludge.

  • Workup:

    • Concentrate the filtrate to remove ethanol.

    • Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

Expected Yield: 85–95% Purity: >98% (No defluorinated byproducts)

Alternative Protocol: Catalytic Hydrogenation (Optimized)

Context: Use this only if you require a scalable, metal-waste-free process and have access to specialized catalysts. Standard Pd/C is NOT recommended due to rapid defluorination.

The "Safe" Hydrogenation System
ParameterRecommendationReason
Catalyst 5% Pt/C (Sulfided) or 5% Pt/C + Vanadium Platinum is less active toward C-F hydrogenolysis than Palladium [1]. Sulfiding poisons the catalyst sites responsible for dehalogenation.
Solvent Methanol or EtOAc Avoid acidic solvents (AcOH) which accelerate defluorination.
Pressure 1–3 atm (Balloon to Low Pressure) High pressure forces the cleavage of the C-F bond.
Additive None (or trace Diphenyl sulfide) If using non-sulfided catalyst, adding a trace of sulfur poison can save the fluorine.

Key Warning: If you observe the formation of 3-ethylpyridine-5-amine (mass M-18 relative to product), your catalyst is too active. Stop immediately and switch to the Iron protocol.

Visualizing the Workflow

The following diagram illustrates the decision logic and critical control points for maximizing yield.

G Start Start: 3-Ethyl-2-Fluoro-5-Nitropyridine Choice Select Reduction Method Start->Choice IronMethod Method A: Fe / NH4Cl (Recommended) Target: High Selectivity Choice->IronMethod Small-Mid Scale High Fidelity H2Method Method B: H2 Hydrogenation Target: Scalability/Cleanliness Choice->H2Method Large Scale No Metal Waste IronStep1 Reflux in EtOH/H2O (1-2h) IronMethod->IronStep1 IronCritical CRITICAL: Hot Filtration & EtOAc Wash Prevents product trapping in sludge IronStep1->IronCritical IronResult Result: 5-Amino-3-Ethyl-2-Fluoropyridine (>90% Yield, Fluorine Intact) IronCritical->IronResult H2Check Catalyst Selection Check H2Method->H2Check PdC Standard Pd/C H2Check->PdC Avoid PtC Sulfided Pt/C H2Check->PtC Preferred Defluoro FAILURE: Hydrodefluorination (Loss of Fluorine) PdC->Defluoro H2Success Success: Clean Product (Requires careful monitoring) PtC->H2Success

Caption: Decision tree for reducing fluoronitropyridines. The Fe/NH4Cl pathway minimizes risk of defluorination (red nodes indicate failure points).

Frequently Asked Questions (FAQ)

Q1: Can I use SnCl₂ (Stannous Chloride) instead of Iron? A: Yes, SnCl₂ is effective for preserving halogens, but the yield often suffers during workup due to the formation of thick tin emulsions. If you must use SnCl₂, use a basic workup (NaOH) to solubilize the tin salts, but be cautious as the 2-fluoro position is sensitive to nucleophilic attack by hydroxide at high temperatures [2].

Q2: My product is an oil that is hard to crystallize. How do I purify it? A: 5-Amino-3-ethyl-2-fluoropyridine is likely a low-melting solid or oil due to the ethyl group disrupting crystal packing.

  • Purification: Do not rely on recrystallization. Use Flash Column Chromatography.[4]

  • Eluent: 0–5% Methanol in Dichloromethane (DCM). The amine is polar; pure hexanes/EtOAc may streak.

Q3: Why did I lose fluorine when using Pd/C even at room temperature? A: Pyridine rings are electron-deficient, making the C-F bond weaker than in standard fluoroarenes. Palladium has a high affinity for the C-F bond oxidative addition. Even at RT, Pd/C facilitates hydrogenolysis.[5] Switching to Platinum (Pt) or Ruthenium (Ru) catalysts significantly lowers this risk [1].

Q4: Can I use Zinc/Acetic Acid? A: Zinc/Acetic acid is a viable alternative, but it is more aggressive than Fe/NH₄Cl. It can occasionally lead to over-reduction or acetylation of the amine product (forming the acetamide). If you use Zn, use Ammonium Chloride in water/methanol instead of pure acetic acid to keep conditions milder [3].

References

  • Tuning the selectivity of catalytic nitriles hydrogenation. (2021). National Institutes of Health (PMC). Discusses Pd vs Pt selectivity and catalyst poisoning effects.

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2010). Beilstein Journal of Organic Chemistry. Highlights the sensitivity of the nitropyridine moiety to nucleophilic attack.

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. (2014). National Institutes of Health (PMC). Details the Zinc/TPGS-750-M/NH4Cl system as a mild, surfactant-based reduction protocol.[6]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. (1992).[7] Synthetic Communications. The foundational text for the Fe/NH4Cl protocol described above.

Sources

Solubility issues with 5-Amino-3-ethyl-2-fluoropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-3-ethyl-2-fluoropyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common solubility challenges encountered when working with 5-Amino-3-ethyl-2-fluoropyridine. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the solubility of 5-Amino-3-ethyl-2-fluoropyridine.

Q1: I'm having trouble dissolving 5-Amino-3-ethyl-2-fluoropyridine in my reaction solvent. What are the key structural features I should consider?

A: The solubility of 5-Amino-3-ethyl-2-fluoropyridine is governed by a balance of polar and non-polar characteristics within its structure. Understanding these features is the first step in selecting an appropriate solvent system.

  • Polar Moieties: The primary amine (-NH2) group and the nitrogen atom within the pyridine ring are key polar features. The amine group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These groups favor solubility in polar solvents.[1]

  • Non-Polar Moieties: The ethyl group (-CH2CH3) is a non-polar, hydrophobic component that contributes to solubility in less polar organic solvents.[1]

  • Fluorine Substitution: The fluorine atom at the 2-position is highly electronegative and can influence the electronic properties and intermolecular interactions of the molecule.[2] While a C-F bond is polar, the overall effect on solubility can be complex and depends on the solvent environment.

Q2: What is a good starting point for solvent selection for 5-Amino-3-ethyl-2-fluoropyridine?

A: Based on the "like dissolves like" principle, a logical starting point would be polar aprotic solvents.[3] These solvents can interact with the polar amine and pyridine functionalities without the complexities of hydrogen bond donation.

  • Recommended Starting Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

For aminopyridine compounds, solvents like DMSO and DMF have been shown to be effective.[4][5] It is always advisable to start with a small-scale solubility test before proceeding with your main experiment.

Q3: My compound "oiled out" instead of dissolving or precipitating. What does this mean and how can I fix it?

A: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid precipitate. This often happens when the solution is cooled too quickly, and the compound's melting point is lower than the temperature at which it becomes insoluble.

Troubleshooting "Oiling Out":

  • Reheat and Add More Solvent: Return the mixture to the heat source and add a small amount of additional solvent. This can help keep the compound in solution for a longer period during cooling.[6]

  • Slower Cooling: Allow the solution to cool to room temperature more slowly, and then gradually cool it further in an ice bath. This encourages the formation of solid crystals rather than an oil.

  • Solvent System Modification: If the issue persists, consider a different solvent or a co-solvent system.[6]

Q4: Can I use a co-solvent to improve solubility? How do I choose one?

A: Yes, using a co-solvent is a powerful technique to enhance solubility.[3] A co-solvent works by modifying the overall polarity of the solvent system to better match that of the solute.[3]

  • Strategy: If your primary solvent is non-polar and you have poor solubility, adding a polar co-solvent like DMSO or DMF can increase the solvent system's polarity. Conversely, if your primary solvent is highly polar, a less polar co-solvent might be beneficial.

  • Screening: It is best to perform a small-scale screening experiment with a few different co-solvents at varying concentrations (e.g., 10%, 25%, 50% v/v) to find the optimal system for your needs.[3]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving more persistent solubility issues with 5-Amino-3-ethyl-2-fluoropyridine.

Systematic Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting solubility problems.

G A Initial Observation: Poor Solubility B Step 1: Solvent Screening (Polar Aprotic & Protic) A->B C Step 2: Temperature Adjustment (Heating/Cooling) B->C If solubility is still low F Successful Dissolution B->F If soluble D Step 3: Co-Solvent System (e.g., DCM/MeOH, Toluene/ACN) C->D If temperature effect is insufficient C->F If soluble E Step 4: pH Modification (Acidic Conditions) D->E If co-solvents are ineffective D->F If soluble E->F If compound dissolves G Re-evaluate Experimental Design E->G If still insoluble

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocols

This protocol provides a method for systematically testing the solubility of 5-Amino-3-ethyl-2-fluoropyridine in a range of solvents.

Materials:

  • 5-Amino-3-ethyl-2-fluoropyridine

  • Selection of solvents (see table below)

  • Small vials (e.g., 1.5 mL HPLC vials)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a small, consistent amount of 5-Amino-3-ethyl-2-fluoropyridine (e.g., 2-5 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that concentration.

  • If the solid has not dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat step 3.

  • Continue this process up to a reasonable maximum volume (e.g., 5 mL).

  • Record your observations for each solvent.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesPredicted Solubility of 5-Amino-3-ethyl-2-fluoropyridineRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateCan act as hydrogen bond acceptors, interacting with the amine group.[4][5]
Polar Protic Methanol, EthanolModerate to LowCan both donate and accept hydrogen bonds. The non-polar ethyl group may limit solubility.
Non-Polar Toluene, Hexane, Dichloromethane (DCM)LowThe molecule's polar functional groups will likely lead to poor solubility in non-polar environments.[7]

The basicity of the amino group and the pyridine nitrogen suggests that the aqueous solubility of 5-Amino-3-ethyl-2-fluoropyridine will be pH-dependent.

Principle: In acidic conditions, the amino group and/or the pyridine nitrogen can be protonated to form a more polar and, therefore, more water-soluble salt.

Procedure:

  • Prepare a suspension of 5-Amino-3-ethyl-2-fluoropyridine in water or a buffered solution at neutral pH.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.

  • Monitor for dissolution of the solid.

  • Measure the pH at which the compound fully dissolves.

Note: This approach is particularly useful for preparing aqueous stock solutions for biological assays. However, be mindful that a change in pH may affect the stability of your compound or interfere with downstream reactions.

Part 3: Understanding the Science

A deeper understanding of the intermolecular forces at play can aid in more rational solvent selection and troubleshooting.

Intermolecular Interactions

The following diagram illustrates the potential interactions between 5-Amino-3-ethyl-2-fluoropyridine and different types of solvent molecules.

G cluster_solute 5-Amino-3-ethyl-2-fluoropyridine cluster_solvents Solvent Types A Amino Group (-NH2) H-bond Donor/Acceptor E Polar Protic (e.g., Methanol) H-bond Donor/Acceptor A->E Strong H-bonding F Polar Aprotic (e.g., DMSO) H-bond Acceptor A->F H-bonding B Pyridine Nitrogen H-bond Acceptor B->E Strong H-bonding B->F H-bonding C Ethyl Group (-CH2CH3) Hydrophobic G Non-Polar (e.g., Toluene) Van der Waals Forces C->G Favorable Interaction D Fluorine (-F) Electron Withdrawing

Caption: Intermolecular interactions influencing solubility.

References

  • Liu, Y., Wu, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Request PDF. (2025). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Available at: [Link]

  • Liu, Y., Wu, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Aminopyridine. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-2-fluoropyridine. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Moslin, R., et al. (2019). Identification of N-methyl nicotinamide and N-methyl pyridazine-3-carboxamide pseudokinase domain ligands as highly selective allosteric inhibitors of tyrosine kinase 2 (TYK2). Journal of Medicinal Chemistry. Available at: [Link]

  • Fustero, S., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Available at: [Link]

  • Pure. (n.d.). Understanding the phase and solvation behavior of fluorinated ionic liquids. Available at: [Link]

  • IAPC Journals. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Available at: [Link]

  • MDPI. (2005). Acidity Study on 3-Substituted Pyridines. Available at: [Link]

  • PMC. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available at: [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available at: [Link]

Sources

Technical Guide: Preventing Defluorination in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Department: Application Science & Technical Support Topic: Chemoselectivity & Fluorine Retention Strategies Audience: Medicinal Chemists, Process Chemists Version: 2.1 (Current)

Executive Summary: The Fluorine Retention Challenge

In the synthesis of aminopyridines, fluorine substituents are often introduced early to modulate pKa, lipophilicity, and metabolic stability. However, the electron-deficient nature of the pyridine ring makes these fluorine atoms highly labile.

Two distinct side-reaction pathways threaten the integrity of the C-F bond during amination:

  • Nucleophilic Aromatic Substitution (

    
    ):  Direct displacement of fluorine by the amine nucleophile, often competing with the desired metal-catalyzed coupling at a chloride or bromide site.
    
  • Hydrodefluorination (HDF): A metal-catalyzed reduction where the C-F bond is cleaved and replaced by C-H, often mediated by hydride species generated in situ.[1]

This guide provides a mechanistic breakdown and actionable protocols to suppress these pathways, ensuring chemoselective amination at the desired halogen (Cl, Br, I) while retaining the critical fluorine substituent.

Mechanistic Diagnostics

To solve the problem, you must first identify which pathway is degrading your product.

Pathway A: Aminodefluorination ( )
  • Symptom: You observe a byproduct where the amine is attached to the position previously occupied by Fluorine.

  • Cause: The pyridine ring is too electron-deficient, activating the C-F bond toward nucleophilic attack. This is common in 2-fluoro-4-halopyridines or polyfluorinated systems.

  • Driver: High temperature, strong nucleophilic bases, and polar aprotic solvents (DMSO, DMF).

Pathway B: Hydrodefluorination (HDF)
  • Symptom: You observe a byproduct where the Fluorine is replaced by Hydrogen (

    
     mass shift).
    
  • Cause: Oxidative addition of Pd into the C-F bond (rare) or, more commonly, a radical pathway or hydride transfer during the catalytic cycle.

  • Driver:

    
    -hydride elimination from the amine or solvent (e.g., isopropanol), or slow reductive elimination allowing time for side reactions.
    
Visualization: Competing Pathways

The following diagram illustrates the divergence between the desired Buchwald-Hartwig cycle and the competing defluorination pathways.

DefluorinationPathways Start Substrate: (Fluoro-Halo-Pyridine) Pd_Cycle Pd(0) Oxidative Addition (at Cl/Br/I) Start->Pd_Cycle Preferred Catalyst SNAr_Path Pathway A: SNAr (Direct Attack at F) Start->SNAr_Path High Temp / Strong Base Desired Product: Amino-Fluoro-Pyridine Pd_Cycle->Desired Fast Reductive Elimination HDF_Path Pathway B: HDF (Hydride Transfer) Pd_Cycle->HDF_Path Slow Cycle / Hydride Source SNAr_Prod Side Product: Amino-De-Fluoro SNAr_Path->SNAr_Prod HDF_Prod Side Product: Hydro-De-Fluoro HDF_Path->HDF_Prod

Caption: Figure 1. Kinetic competition between the desired Pd-catalyzed cycle (green) and the destructive SNAr (red) and HDF (yellow) pathways.

Optimization Matrix: Selecting the Right System

The choice of Ligand and Base is the primary control lever for preventing defluorination.

Ligand Selection Strategy

To prevent HDF, you need a ligand that promotes rapid reductive elimination . If the Pd(II)-amido complex sits too long, it becomes susceptible to


-hydride elimination or exchange processes that lead to defluorination.
Ligand ClassRecommendationMechanism of Action
BrettPhos / tBuBrettPhos Highly Recommended Bulky, electron-rich. Accelerates reductive elimination, minimizing the lifespan of reactive intermediates that could undergo HDF [1].
RuPhos Recommended Excellent for secondary amines.[2] High activity allows for lower reaction temperatures, suppressing thermal SNAr background reactions [2].
Xantphos Use with Caution Bidentate bite angle is good for stability but can sometimes slow reductive elimination compared to bulky monophosphines, potentially allowing HDF in sensitive substrates [3].
PPh3 / BINAP Not Recommended Often require higher temperatures and lack the steric bulk to force rapid reductive elimination, increasing risk of both SNAr and HDF.
Base Selection Strategy

To prevent SNAr, you must minimize the concentration of "naked" amine anions which are potent nucleophiles.

BaseRisk LevelNotes
NaOtBu / LiHMDS High Risk Strong bases generate high concentrations of amide anions, driving competitive SNAr at the fluorine position.
Cs2CO3 Low Risk Weak, heterogeneous base. Buffers the reaction, keeping free amine nucleophilicity low. Standard choice for fluoropyridines [4].
K3PO4 Low Risk Similar to Cesium Carbonate.[2][3] Often used with water (2-5%) to solubilize the base slightly without creating a harsh basic environment.

Experimental Protocols

Protocol A: Chemoselective Coupling (Preventing SNAr)

Use this when your main issue is the amine attacking the Fluorine instead of the Bromide/Chloride.

Target Substrate: 2-Fluoro-4-bromopyridine Objective: Amination at C4 (Br) while preserving C2 (F).

  • Catalyst Prep: Charge a vial with Pd2(dba)3 (1 mol%) and BrettPhos (2-4 mol%).

    • Why? Pre-forming the active catalyst ensures immediate entry into the catalytic cycle, outcompeting the background SNAr reaction.

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene .

    • Avoid: DMF or DMSO. These polar aprotic solvents dramatically accelerate SNAr rates by solvating the cation and leaving the nucleophile "naked."

  • Base: Add Cs2CO3 (2.0 equiv).

    • Tip: Grind the base to a fine powder to ensure consistent surface area, but do not switch to a soluble strong base.

  • Temperature: Heat to 80°C .

    • Control: Do not exceed 100°C. If conversion is slow, add more catalyst rather than increasing temperature. SNAr rates double roughly every 10°C.

  • Addition: Add the amine (1.1 equiv) and aryl halide (1.0 equiv).

Protocol B: Suppressing Hydrodefluorination (Preventing HDF)

Use this when your Fluorine is being replaced by Hydrogen.

Target Substrate: 3-Fluoro-5-chloropyridine Objective: Amination at C5 (Cl) without reducing C3 (F).

  • Solvent Choice: Use Toluene or Xylene .

    • Critical: Avoid alcohols (isopropanol, ethanol) or ethereal solvents that can act as hydride sources via radical abstraction or

      
      -hydride elimination.
      
  • Catalyst System: Use Pd(OAc)2 (2 mol%) with RuPhos (4 mol%).

    • Why? RuPhos forms a highly active oxidative addition complex that rapidly consumes the aryl chloride, and its bulk facilitates fast reductive elimination.

  • Scavenger (Optional): If HDF persists, add 10 mol% Styrene or 1-Octene .

    • Mechanism:[3][4][5][6] These olefins act as "hydride sinks," intercepting any Pd-H species formed before they can reduce the C-F bond [5].

  • Reaction Time: Monitor closely by LCMS. Stop the reaction immediately upon consumption of starting material. Prolonged heating of the product with Pd species promotes HDF.

Troubleshooting & FAQ

Decision Tree for Optimization

OptimizationTree Problem Identify Side Product SNAr Aminodefluorination (F replaced by Amine) Problem->SNAr Mass = Product HDF Hydrodefluorination (F replaced by H) Problem->HDF Mass = Product - 18 Sol1 Switch Solvent: Avoid DMF/DMSO -> Use Toluene SNAr->Sol1 Sol2 Switch Base: NaOtBu -> Cs2CO3 SNAr->Sol2 Sol3 Lower Temp (<80°C) SNAr->Sol3 Sol4 Change Ligand: Use BrettPhos/RuPhos HDF->Sol4 Sol5 Remove Hydride Sources: No Alcohols HDF->Sol5 Sol6 Add Scavenger: 10% Styrene HDF->Sol6

Caption: Figure 2. Troubleshooting logic flow for identifying and resolving specific defluorination modes.

Frequently Asked Questions

Q: I am using Cs2CO3 but the reaction is stalled. Can I add NaOtBu to kickstart it? A: No. Adding NaOtBu will likely trigger the SNAr side reaction immediately. Instead, try:

  • Increasing the catalyst loading (from 1% to 5%).

  • Switching to a "Pre-catalyst" (e.g., BrettPhos Pd G4) to ensure efficient active species generation without needing strong base activation.

  • Adding a small amount of water (1-2% v/v) to the Cs2CO3/Dioxane system ("Schlurry" conditions) to improve base solubility slightly without creating a harsh environment.

Q: Why does my LCMS show a peak with Mass M-20? A: This is likely HF elimination followed by reaction with the solvent or dimerization. It indicates your reaction conditions are too forcing (too hot). This is a variation of the HDF pathway where HF is eliminated to form a pyridyne intermediate. Solution: Lower temperature and switch to a bulkier ligand (tBuXPhos) to prevent the Pd from accessing the C-F bond.

Q: Can I use microwave heating? A: Generally, No. Microwave heating often creates "hot spots" that exceed the threshold for SNAr activation energy. Conventional oil bath heating offers better control for chemoselective reactions involving fluoropyridines.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." Journal of the American Chemical Society.

  • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.

  • Schade, M. A., et al. (2010). "Site-Selective Amination of Polyhalogenated Pyridines." Journal of Organic Chemistry.

  • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society.

Sources

Technical Support Center: Separation of 5-Amino and 3-Amino Isomers in Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the separation of 5-amino and 3-amino isomers, a common hurdle in the synthesis of these valuable compounds. The strategic placement of fluorine and amino groups on a pyridine ring is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and target binding affinity.[1] However, synthetic routes often yield mixtures of isomers that are notoriously difficult to separate due to their similar physicochemical properties.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5-amino and 3-amino fluoropyridine isomers so challenging?

A1: The primary challenge lies in the subtle structural differences between the 3-amino and 5-amino isomers. Their molecular weights are identical, and the positions of the amino and fluoro groups often result in very similar polarities, boiling points, and solubilities. This makes conventional purification techniques like distillation and simple crystallization less effective. The position of the amino group does, however, influence the electronic distribution and basicity of the isomers, which can be exploited for separation.[2]

Q2: What are the most common methods for separating these isomers?

A2: The most frequently employed and effective methods are:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is often the go-to method for achieving high-purity separation of closely related isomers.[3][4]

  • Fractional Crystallization: This classical technique can be effective if a solvent system is identified in which the two isomers exhibit significantly different solubilities.

  • Column Chromatography: While challenging, optimization of the stationary and mobile phases can lead to successful separation on silica gel or other media.[5]

  • Derivatization: Converting the amino group into a derivative can exaggerate the physicochemical differences between the isomers, facilitating easier separation by chromatography or crystallization.[6][7]

Q3: How can I confirm the identity of my separated isomers?

A3: Spectroscopic methods are essential for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom are distinct for each isomer.[8][9]

  • Mass Spectrometry (MS): While it won't distinguish between isomers based on mass alone, it is crucial for confirming the molecular weight of the purified compounds.

  • X-ray Crystallography: If you can obtain suitable crystals, single-crystal X-ray diffraction provides the definitive structural proof.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation process.

Issue 1: Poor or No Separation with Column Chromatography

Symptoms:

  • A single, broad peak is observed during column chromatography.

  • Fractions contain a mixture of both isomers, as confirmed by TLC or NMR.

Potential Causes & Solutions:

Cause Explanation & Suggested Action
Inappropriate Solvent System The polarity of the eluent may not be optimal to differentiate between the isomers. Action: Systematically screen a range of solvent systems with varying polarities. Common choices include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[5] Consider adding a small amount of a polar modifier like triethylamine to reduce tailing.
Incorrect Stationary Phase Standard silica gel may not provide sufficient selectivity. Action: Consider alternative stationary phases such as alumina, or chemically modified silica (e.g., diol, cyano).
Column Overloading Applying too much sample to the column will lead to broad bands and poor resolution. Action: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of sample to stationary phase by weight.
Issue 2: Co-crystallization During Fractional Crystallization

Symptoms:

  • Crystals form, but analysis reveals they are a mixture of both isomers.

  • The melting point of the crystals is broad or depressed.

Potential Causes & Solutions:

Cause Explanation & Suggested Action
Similar Solubilities The chosen solvent system does not provide a large enough solubility difference between the isomers at different temperatures. Action: Screen a wide variety of solvents and solvent mixtures. Consider less common solvents or binary/ternary mixtures.
Supersaturation of Both Isomers Rapid cooling can cause both isomers to precipitate out of solution simultaneously. Action: Employ slow, controlled cooling to allow for selective crystallization of the less soluble isomer. Seeding the solution with a pure crystal of the desired isomer can also be beneficial.
Formation of a Solid Solution In some cases, the isomers may form a homogeneous solid solution, making separation by crystallization impossible. Action: If extensive solvent screening is unsuccessful, consider derivatization to alter the crystal packing properties.
Issue 3: Inconclusive Spectroscopic Analysis

Symptoms:

  • ¹H NMR spectra are complex and difficult to interpret.

  • ¹⁹F NMR shows multiple signals or broad peaks.

Potential Causes & Solutions:

Cause Explanation & Suggested Action
Sample Impurity Residual solvents or byproducts can complicate spectral interpretation. Action: Ensure the sample is thoroughly dried and purified before analysis.
Second-Order Effects In some cases, especially with complex spin systems in fluorinated pyridines, second-order spectral effects can make direct interpretation difficult.[10] Action: Consult with an NMR specialist. Higher field strength spectrometers (e.g., 400 MHz or higher) can often simplify complex spectra.[8]
Incorrect Referencing Improper referencing of chemical shifts can lead to misidentification. Action: Ensure spectra are correctly referenced to a known internal standard (e.g., TMS).[8]

Experimental Protocols

Protocol 1: Preparative HPLC for Isomer Separation

This protocol outlines a general approach for separating 5-amino and 3-amino fluoropyridine isomers using preparative HPLC. Optimization will be required based on the specific fluoropyridine substitution pattern.

1. Analytical Method Development:

  • Begin by developing a robust analytical HPLC method on a standard C18 column.
  • Screen different mobile phases. A common starting point is a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.[4]
  • Specialized columns, such as those designed for hydrogen-bonding interactions, may offer improved selectivity for aminopyridine isomers.[3]

2. Scaling to Preparative HPLC:

  • Once a good analytical separation is achieved, scale the method to a preparative column with the same stationary phase.
  • Increase the flow rate and injection volume proportionally to the column dimensions.
  • Dissolve the crude isomer mixture in the initial mobile phase composition. Ensure the sample is fully dissolved and filtered before injection.

3. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram.
  • Analyze the collected fractions by analytical HPLC or TLC to confirm purity.
  • Combine pure fractions and remove the solvent under reduced pressure.
Protocol 2: Separation via Derivatization

This protocol describes a general workflow for separating isomers by first converting them to derivatives with more distinct physical properties.

1. Selection of Derivatizing Agent:

  • Choose a reagent that reacts selectively with the amino group to form a stable derivative (e.g., an amide or a sulfonamide). Acyl chlorides or sulfonyl chlorides are common choices.
  • The ideal derivatizing agent will introduce a bulky or polar group that significantly alters the molecule's properties.

2. Derivatization Reaction:

  • Dissolve the isomer mixture in a suitable aprotic solvent (e.g., dichloromethane, THF).
  • Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.
  • Slowly add the derivatizing agent at a controlled temperature (e.g., 0 °C to room temperature).
  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

3. Purification of Derivatives:

  • Work up the reaction mixture to remove excess reagents and byproducts.
  • The resulting diastereomers can now be separated using standard column chromatography or crystallization, which should be more straightforward than separating the original isomers.[11]

4. Cleavage of the Derivative (if necessary):

  • If the original aminofluoropyridine is the desired final product, select a protecting group that can be cleaved under conditions that do not affect the rest of the molecule.

Visualization of Separation Workflow

The following diagram illustrates a typical decision-making workflow for the separation of 5-amino and 3-amino fluoropyridine isomers.

Caption: Decision workflow for separating aminofluoropyridine isomers.

Data Summary Table

The following table provides a hypothetical comparison of properties for a pair of 5-amino and 3-amino fluoropyridine isomers. Actual values will vary depending on the specific substitution pattern.

Property3-Amino-X-fluoropyridine5-Amino-Y-fluoropyridineRationale for Separation
pKa (conjugate acid) ~4-5~3-4The difference in basicity can be exploited in ion-exchange chromatography or pH-dependent extractions.
¹⁹F NMR Chemical Shift (ppm) -70 to -90-80 to -100Distinct chemical shifts provide a clear method for identification and purity assessment.[9]
¹H NMR (Aromatic Region) Complex multipletDistinct doublets and tripletsDifferent coupling patterns allow for unambiguous structural assignment.[8]
Solubility in Hexane/EtOAc Moderately SolubleSlightly Less SolubleSmall differences in solubility can be amplified through careful fractional crystallization.
HPLC Retention Time (C18) 5.2 min5.8 minDifferent retention times on a reversed-phase column allow for chromatographic separation.[4]

References

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available from: [Link]

  • PMC. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available from: [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Available from: [Link]

  • SIELC Technologies. Separation of Pyridine, 1,2,3,6-tetrahydro- on Newcrom R1 HPLC column. Available from: [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Enantiomeric separation in pharmaceutical analysis. Available from: [Link]

  • Taylor & Francis Online. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available from: [Link]

  • Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - (morpholino)pyridine. Available from: [Link]

Sources

Stability of 5-Amino-3-ethyl-2-fluoropyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 5-Amino-3-ethyl-2-fluoropyridine, with a specific focus on its stability under acidic conditions. The information herein is synthesized from established principles of organic chemistry and data from analogous compounds to provide a robust framework for experimental design and problem-solving.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when handling 5-Amino-3-ethyl-2-fluoropyridine in acidic media?

A1: The main stability concern is the potential for acid-catalyzed degradation. The 2-fluoropyridine moiety is susceptible to nucleophilic aromatic substitution (SNAr), and this reactivity is enhanced by the presence of an electron-donating amino group and protonation of the pyridine ring. The C-F bond at the 2-position is the most likely site of reaction. Additionally, while the amino group is generally stable, prolonged exposure to harsh acidic conditions and elevated temperatures could lead to undesired side reactions. Some studies have noted that 4-fluoropyridine can be highly susceptible to acid-catalyzed transformations[1].

Q2: At what pH is 5-Amino-3-ethyl-2-fluoropyridine likely to be protonated?

Q3: Can I use acidic conditions for the workup or purification of reactions involving this compound?

A3: Caution is advised. While brief exposure to mild acidic conditions during an aqueous workup may be tolerated, especially at low temperatures, prolonged exposure or the use of strong acids can lead to degradation. For chromatographic purification, using acidic modifiers in the mobile phase (e.g., trifluoroacetic acid or formic acid in HPLC) should be carefully evaluated for potential on-column degradation. It is recommended to first perform a small-scale stability test under the intended purification conditions.

Q4: Are there any visual indicators of degradation?

A4: Degradation of aminopyridine derivatives can sometimes result in the formation of colored byproducts, leading to a discoloration of the solution (e.g., turning yellow or brown). However, the absence of a color change does not guarantee stability. The most reliable method for detecting degradation is through analytical techniques such as HPLC, LC-MS, or NMR spectroscopy to monitor the appearance of new peaks or a decrease in the concentration of the starting material.

Q5: How does the protonated (salt) form of an aminopyridine affect its stability?

A5: For some aminopyridines, the salt form has been shown to be more stable under certain conditions, such as oxidative stress[3]. Protonation of the pyridine nitrogen withdraws electron density from the ring, which can, in some cases, stabilize the molecule against oxidation. However, this electron-withdrawing effect also makes the ring more susceptible to nucleophilic attack, which is the primary concern for a 2-fluoropyridine derivative.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low yield in a reaction performed under acidic conditions. Acid-catalyzed degradation of the starting material or product.- Minimize reaction time and temperature.- Use the mildest possible acidic catalyst.- Consider running the reaction in a buffered system to maintain a constant, optimal pH.- If possible, explore alternative synthetic routes that avoid strongly acidic conditions.
Appearance of unexpected byproducts in LC-MS or NMR after an acidic step. - Hydrolysis of the C-F bond: The fluorine atom may be displaced by water or other nucleophiles present in the reaction mixture. This would result in the formation of the corresponding 2-hydroxypyridine derivative.- Dimerization or polymerization: Some fluoropyridines are known to undergo self-condensation reactions under acidic conditions[1].- Analyze the byproduct masses and fragmentation patterns to identify potential structures. An increase of 1 Da (O-H for F) is indicative of hydrolysis.- Neutralize the reaction mixture immediately after completion.- Perform the reaction at a lower temperature to disfavor side reactions.
Difficulty in purifying the compound using reverse-phase HPLC with an acidic mobile phase. On-column degradation due to prolonged exposure to the acidic mobile phase.- Use a buffered mobile phase at a higher pH if compatible with your column and compound.- Minimize the time the compound spends on the column by using a faster gradient.- Consider alternative purification techniques such as flash chromatography on silica gel (if the compound is sufficiently nonpolar) or crystallization.
Inconsistent results in bioassays performed in acidic buffers. The compound may be degrading in the assay buffer over the time course of the experiment.- Perform a time-course stability study of the compound in the assay buffer using HPLC or LC-MS.- If instability is confirmed, consider modifying the assay buffer composition or pH.- Prepare fresh stock solutions of the compound immediately before use.

III. Experimental Protocols & Methodologies

Protocol 1: Assessing the Stability of 5-Amino-3-ethyl-2-fluoropyridine in Acidic Solution

Objective: To determine the rate of degradation of 5-Amino-3-ethyl-2-fluoropyridine at a specific pH and temperature.

Materials:

  • 5-Amino-3-ethyl-2-fluoropyridine

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • A suitable buffer for the desired pH (e.g., citrate buffer for pH 3-6)

  • HPLC system with a UV detector

  • pH meter

  • Thermostated water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Amino-3-ethyl-2-fluoropyridine in acetonitrile.

  • Reaction Setup: In a series of vials, add a known volume of the stock solution to the acidic buffer to achieve a final concentration of ~50 µg/mL. For example, to test at pH 4, add 50 µL of the stock solution to 950 µL of citrate buffer (pH 4).

  • Incubation: Place the vials in a thermostated environment (e.g., 40°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

  • Quenching (Optional but Recommended): Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) to stop further degradation.

  • HPLC Analysis: Analyze the samples by HPLC. Use a C18 column and a mobile phase such as acetonitrile/water with a suitable buffer. Monitor the peak area of the parent compound at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Diagram: Proposed Acid-Catalyzed Degradation Pathway

degradation_pathway start 5-Amino-3-ethyl-2-fluoropyridine protonated Protonated Pyridinium Ion start->protonated + H+ (Fast Equilibrium) intermediate Meisenheimer-like Intermediate protonated->intermediate + H2O (Nucleophilic Attack, Rate-Determining) other Other Degradation Products protonated->other Potential Side Reactions product 2-Hydroxy-5-amino-3-ethylpyridine intermediate->product - HF (Fast) troubleshooting_workflow start Unexpected Byproduct Detected After Acidic Step analyze Analyze Byproduct by LC-MS & NMR start->analyze hydrolysis_check Is Mass Consistent with Hydrolysis (+1 Da)? analyze->hydrolysis_check dimer_check Is Mass ~2x Parent Mass? hydrolysis_check->dimer_check No confirm_structure Confirm Structure of Hydrolysis Product hydrolysis_check->confirm_structure Yes confirm_dimer Investigate Dimerization Conditions dimer_check->confirm_dimer Yes other_pathway Investigate Other Degradation Pathways dimer_check->other_pathway No mitigate_hydrolysis Mitigation: Use Milder Acid, Lower Temp, Shorter Time confirm_structure->mitigate_hydrolysis mitigate_dimer Mitigation: Lower Concentration, Different Solvent confirm_dimer->mitigate_dimer

Caption: Decision-making workflow for identifying and mitigating byproduct formation.

IV. References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

  • Protonation activates anion binding and alters binding selectivity in new inherently fluorescent 2,6-bis(2-anilinoethynyl)pyridine bisureas. Royal Society of Chemistry. [Link]

Sources

Troubleshooting palladium poisoning in coupling reactions with aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Palladium Poisoning in Aminopyridine Couplings

Ticket ID: PD-AP-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Group)

Executive Summary: The "Aminopyridine Paradox"

Welcome to the Catalysis Rescue Center. You are likely here because a standard Buchwald-Hartwig or Suzuki coupling involving an aminopyridine scaffold has failed.

The Core Problem: Aminopyridines are "Janus-faced" substrates. They possess a reactive amine (desired nucleophile) and a pyridine nitrogen (undesired ligand).

  • Catalyst Sequestration: The pyridine nitrogen (

    
    , basic) competes with phosphine ligands for the Pd(II) center.
    
  • The Chelate Trap: In 2-aminopyridines, the exocyclic amine and the ring nitrogen can form a stable 4-membered chelate with Palladium, creating a thermodynamic sink (off-cycle species) that halts turnover.

This guide provides the diagnostic tools and engineered protocols to break this chelation and restore catalytic activity.

Module 1: Diagnostic & Mechanism

Q: How do I distinguish "poisoning" from simple oxidative addition failure?

A: The symptoms are distinct.

  • Oxidative Addition Failure: No reaction occurs; starting material (aryl halide) remains untouched. The solution stays the color of the initial catalyst.

  • Catalyst Poisoning (Aminopyridines):

    • The "Black Crash":[1] Rapid precipitation of Pd black suggests the amine displaced the ligand, destabilizing Pd(0).

    • The "Stall": The reaction initiates (5-10% conversion) and then stops. This indicates the product (often more coordinating than the starting material) is poisoning the catalyst.

    • Color Shift: A shift to deep orange/red without precipitation often indicates the formation of stable, inactive Pd-pyridine complexes.

Visualizing the Poisoning Pathway

The following diagram illustrates the competition between the productive cycle and the "Chelate Trap."

Pd_Poisoning_Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition Complex (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X Trap OFF-CYCLE TRAP (Pd-Pyridine Complex) Pd0->Trap Pyridine N-Coordination Prod Productive Coupling (C-N Bond Formation) OxAdd->Prod Amine binding + Reductive Elim. OxAdd->Trap Displacement of L by Pyridine N Prod->Pd0 Regenerate Catalyst AP Aminopyridine (Substrate) AP->Trap High Conc.

Figure 1: The "Off-Cycle Trap" (Red) competes with the productive cycle (Green). High concentrations of aminopyridine drive the equilibrium toward the inactive trap.

Module 2: Ligand Selection Matrix

Q: Which ligand system can outcompete the pyridine nitrogen?

A: You need ligands that are bulky (to sterically discourage pyridine binding) and electron-rich (to facilitate oxidative addition).

Substrate ScenarioRecommended LigandCatalyst PrecursorWhy?
Primary Aminopyridines (

-Py)
BrettPhos or tBuBrettPhos BrettPhos Pd G3/G4The bulk of the t-butyl groups prevents

-binding of the pyridine nitrogen.
Secondary Aminopyridines (NHR-Py)RuPhos RuPhos Pd G3/G4RuPhos is optimized for secondary amines; the i-Pr groups provide sufficient steric shielding.
Chloropyridines (coupling with amines)Pd-PEPPSI-IPent Pre-formed complexThe NHC ligand (IPent) is extremely bulky and resistant to displacement by the pyridine substrate.
General Rescue (If above fail)Xantphos Pd(OAc)₂ / Pd₂dba₃Being a bidentate bis-phosphine, Xantphos resists displacement, though it is slower for hindered substrates.

Module 3: Advanced Protocols & Workflows

Protocol A: The "Precatalyst Advantage" (Standard Recommendation)

Avoid mixing Pd(OAc)₂ and phosphine in the presence of the amine. The induction period allows the aminopyridine to sequester Pd(II) before the active Pd(0)L species forms.

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Aminopyridine (1.2 equiv), Base (NaOtBu or LHMDS, 2.0 equiv), and BrettPhos Pd G4 (1-2 mol%) to a vial.

    • Note: G4 precatalysts contain the ligand pre-bound and activate immediately upon base exposure.

  • Evacuate/Backfill: Cycle with

    
     or Ar three times.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.1 M concentration).

    • Critical: Keep concentration low (0.1 M) to disfavor the bimolecular poisoning pathway.

  • Temperature: Heat to 80–100 °C.

    • Tip: Do not ramp slowly. Plunge into a pre-heated block to ensure rapid catalyst activation.

Protocol B: The "Lewis Acid Scavenger" (For Stubborn Cases)

If the pyridine nitrogen is too Lewis basic, "mask" it with a sacrificial Lewis acid.

The Logic: Add a Lewis acid (Mg²⁺ or BPh₃) that binds to the pyridine nitrogen more strongly than Pd does, but does not interfere with the amine nucleophile.

Step-by-Step:

  • Premix: Dissolve the aminopyridine (1.0 equiv) in the solvent.

  • Scavenger Addition: Add Mg(OTf)₂ (1.0 equiv) or BEt₃ (1.0 equiv). Stir for 10 minutes at RT.

  • Catalyst Addition: Add the Pd catalyst (e.g., Pd-PEPPSI-IPent) and base.[2]

  • Reaction: Proceed with heating. The Lewis acid ties up the pyridine lone pair, forcing the reaction through the amine.

Module 4: Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon adding the amine. Why? A: This is "amine-induced reduction" without ligation. The amine reduced Pd(II) to Pd(0) before the phosphine ligand could bind.

  • Fix: Use a G3/G4 precatalyst where the ligand is already attached. Alternatively, stir Pd(OAc)₂ and Ligand in solvent at 60°C for 30 mins before adding the amine substrate.

Q: Can I use Boc-protected aminopyridines? A: Yes, and often you should.

  • If the aminopyridine is the nucleophile: This is not applicable (you need the NH).

  • If the aminopyridine is the electrophile (e.g., 4-bromo-2-aminopyridine): Protect the amine as a Boc-carbamate . This reduces the electron density on the ring nitrogen (via resonance), making it a poorer ligand for Palladium.

Q: I see product formation by LCMS, but it stops at 30%. Adding more catalyst doesn't help. A: This is Product Inhibition . The product (a di-amino pyridine derivative) is likely a better ligand than the starting material.

  • Fix: Switch to Pd-PEPPSI-IPent (extremely robust NHC ligand) or increase the reaction temperature to 110°C to shift the equilibrium away from the resting state.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Grounding: Establishes BrettPhos/RuPhos as the standard for preventing chelation in difficult substr
  • Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl, a useful catalyst for the coupling of 2-aminopyridine derivatives."[2] Chemistry – A European Journal. Link

    • Grounding: Validates the use of NHC ligands for specific aminopyridine coupling challenges.
  • Bruno, N. C., et al. (2013). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Link

    • Grounding: Discusses the use of tBuBrettPhos for coordin
  • Dorel, R., & Echavarren, A. M. (2015). "Strategies for the Synthesis of 2-Aminopyridines." Chemical Reviews. Link

    • Grounding: Comprehensive review of the mechanistic challenges in aminopyridine synthesis.

Sources

Regioselectivity challenges in nitrating 3-ethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitration of 3-Ethyl-2-Fluoropyridine

Executive Summary

Nitrating 3-ethyl-2-fluoropyridine is a deceptively complex transformation. Unlike benzene derivatives, the pyridine ring is electron-deficient, and the presence of the fluorine atom at C2 and the ethyl group at C3 creates a specific "push-pull" electronic conflict.

Most researchers encountering low yields or incorrect isomers fail to account for two critical factors:

  • The Protonation Trap: In standard mixed acid (

    
    ), the pyridine nitrogen protonates, rendering the ring highly deactivated and directing substitution to the 
    
    
    
    -position (C5).
  • The Labile Fluorine: The C2-fluorine atom is susceptible to nucleophilic attack (hydrolysis) under acidic aqueous conditions, leading to pyridone impurities.

This guide provides the mechanistic causality for these failures and validated protocols to correct them.

Module 1: Regioselectivity Troubleshooting

Q1: "I am targeting the 4-nitro isomer, but NMR confirms I am exclusively producing the 5-nitro isomer. Why is the directing effect failing?"

Diagnosis: You are likely using standard electrophilic aromatic substitution (EAS) conditions (e.g.,


). In this medium, the directing effects are governed by the protonated pyridine ring  and the fluorine atom , not the ethyl group.

The Mechanistic Reality:

  • Pyridine Nitrogen (

    
    ):  Strongly deactivating and meta-directing. It directs incoming electrophiles to positions 3 and 5. (Position 3 is blocked by the ethyl group).
    
  • Fluorine (C2): An ortho/para director. It directs to position 3 (blocked) and position 5.

  • Ethyl (C3): An ortho/para director. It directs to positions 2 (blocked), 4, and 6.

The Conflict: While the ethyl group attempts to activate C4, it is sterically hindered and electronically overruled by the cooperative directing power of the protonated nitrogen and the fluorine atom, both of which funnel electron density toward C5 . Consequently, direct nitration is thermodynamically locked to produce 3-ethyl-2-fluoro-5-nitropyridine .

Corrective Protocol (The N-Oxide Route): To access the 4-nitro isomer, you must invert the electronic bias of the ring by oxidizing the nitrogen first.

  • Oxidation: Treat the starting material with m-CPBA or

    
    /Urea to form the Pyridine N-oxide . The N-oxide oxygen donates electron density into the ring (resonance), specifically activating the C4 (para)  and C2 positions.
    
  • Nitration: Nitrate the N-oxide. The para-directing effect of the N-oxide dominates, yielding the 4-nitro product.

  • Reduction: Reduce the N-oxide (e.g., using

    
     or Fe/Acetic Acid) to restore the pyridine.
    

Module 2: Yield & Reactivity Troubleshooting

Q2: "My reaction conversion stalls at <10% even after refluxing for 24 hours. How do I drive this to completion?"

Diagnosis: The formation of the pyridinium salt (protonation of N) deactivates the ring so severely that standard nitric acid is not electrophilic enough to overcome the activation energy barrier.

Corrective Protocol (The "Anhydrous Force" Method): You must increase the concentration of the nitronium ion (


) while minimizing water, which acts as a base and hampers reactivity.
  • Switch to Oleum: Use Fuming Sulfuric Acid (20-30%

    
    ) instead of concentrated 
    
    
    
    . The
    
    
    scavenges water produced during nitration, shifting the equilibrium toward the active nitronium species.
  • Use Nitrate Salts: Replace aqueous

    
     with solid Potassium Nitrate (
    
    
    
    ).
    • Why? Dissolving

      
       in 
      
      
      
      generates anhydrous
      
      
      in situ without introducing the water present in 65-70% nitric acid.
Q3: "I see a new peak in LCMS with a mass of M-18 (M-F+OH). Is my product decomposing?"

Diagnosis: Yes. You are observing hydrolysis of the C2-fluorine . Fluorine at the 2-position of a pyridine ring (especially a nitro-pyridine) is highly labile toward Nucleophilic Aromatic Substitution (


). Water present in the mixed acid attacks the C2 position, displacing fluoride and forming the 2-pyridone  (tautomer of 2-hydroxypyridine).

Corrective Protocol:

  • Strictly Anhydrous: Use the

    
     method described above.
    
  • Temperature Control: Do not exceed 60°C unless absolutely necessary. Hydrolysis rates increase exponentially with temperature.

  • Quench Carefully: When quenching the reaction, pour onto ice slowly and neutralize immediately. Do not let the mixture sit in warm, dilute acid.

Visualizing the Chemistry

Figure 1: Directing Effects & Regioselectivity Map

The following diagram illustrates the competing electronic vectors that dictate the product outcome. Note how C5 is the "path of least resistance" in direct nitration.

G Start 3-Ethyl-2-Fluoropyridine (Protonated Form) C4 Position C4 (Sterically Hindered) (Ortho to Ethyl) Start->C4 Blocked by Sterics & Electronics C5 Position C5 (Favored) (Beta to N, Para to F) Start->C5 Direct Nitration (HNO3/H2SO4) C6 Position C6 (Disfavored) (Alpha to N+) Start->C6 Blocked by Charge Repulsion NOxide Intermediate: Pyridine N-Oxide Start->NOxide Oxidation (m-CPBA) Target4 Target: 4-Nitro Isomer NOxide->Target4 Nitration (Para-directing N-O)

Caption: Fig 1. Regioselectivity map showing the dominance of C5 in direct nitration vs. C4 accessibility via N-oxide.

Summary of Experimental Conditions

ParameterDirect Nitration (Standard) Direct Nitration (Anhydrous) N-Oxide Route
Reagents

/


/ Oleum (fuming

)
1. m-CPBA2.

/

3.

Major Product 5-Nitro (3-ethyl-2-fluoro-5-nitropyridine)5-Nitro (High Yield)4-Nitro (3-ethyl-2-fluoro-4-nitropyridine)
Primary Risk Low conversion (<10%)Exotherm / SafetyMulti-step complexity
Impurity Profile High Hydrolysis (Pyridone)Low HydrolysisDeoxygenation side-products
Use Case Initial screening (Usually fails)Scale-up of 5-nitro isomerSynthesis of 4-nitro isomer

References

  • Olah, G. A., et al. (1981). Nitration of deactivated aromatic systems. Proceedings of the National Academy of Sciences. [Link]

  • Schlosser, M. (2005). The regioselectivity of electrophilic substitutions of fluoropyridines. European Journal of Organic Chemistry. [Link]

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for Pyridine N-oxide directing effects). [Link]

Technical Support Center: Impurity Removal for 5-Amino-3-ethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Subject: Removal of Trace Metals (Pd, Ni, Cu) to <10 ppm Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chelation Challenge

You are likely encountering difficulty removing trace metals (specifically Palladium from Suzuki or Buchwald-Hartwig couplings) from 5-Amino-3-ethyl-2-fluoropyridine .

The Root Cause: This molecule is a "chelating trap." Unlike simple aromatics, your compound contains two potent Lewis basic sites:

  • The Pyridine Nitrogen: Although the C2-Fluorine withdraws electron density (lowering pKa), the nitrogen remains a competent ligand for soft metals like Pd(II).

  • The C5-Amino Group: A strong sigma-donor that often out-competes standard purification methods like celite filtration or simple recrystallization.

When these two groups act in concert, they stabilize metal complexes, carrying them through the workup into the final API. To reach ICH Q3D compliance (<10 ppm), you must introduce a ligand with a binding constant (Kf) orders of magnitude higher than your product.

Module 1: Diagnostic & Method Selection

Before proceeding, identify your specific impurity profile. Use the decision matrix below to select the correct remediation strategy.

ScavengerSelection Start Identify Metal Impurity Pd Palladium (Pd) (Suzuki/Buchwald) Start->Pd Cu Copper (Cu) (Chan-Lam/Ullmann) Start->Cu Ni Nickel (Ni) (Negishi/Raney Ni) Start->Ni Pd_High >1000 ppm (Black/Dark) Pd->Pd_High Pd_Low <500 ppm (Trace) Pd->Pd_Low Cu_Chel Silica-Diamine or EDTA Wash Cu->Cu_Chel Ni_Chel Silica-DMT or Dimethylglyoxime Ni->Ni_Chel ActCarbon Activated Carbon (Bulk Removal) Pd_High->ActCarbon Step 1 Thiol Silica-Thiol / TMT (Polishing) Pd_Low->Thiol ActCarbon->Thiol Step 2 caption Figure 1: Decision Matrix for Metal Scavenging based on impurity type and load.

Module 2: Solid-Supported Scavengers (The Gold Standard)

For 5-Amino-3-ethyl-2-fluoropyridine, silica-based scavengers are superior to polymer resins because they do not swell, allowing for faster filtration and compatibility with the polar solvents (MeOH, EtOAc) often used to dissolve aminopyridines.

Recommended Scavengers
Scavenger TypeFunctional GroupTarget MetalsMechanismSpecificity for Your Compound
Si-Thiol Propylthiol (-SH)Pd, Pt, Rh, AgSoft Acid-BaseHigh. The Sulfur atom is a softer base than your amine/pyridine, preferentially binding Pd.
Si-DMT DimercaptotriazinePd, Ru, NiChelationHighest. Forms a stable 6-membered ring with metals. Use if Thiol fails.
Si-TMT TrimercaptotriazinePd (All ox states)ChelationUltra-High. Best for "stuck" metals. Thermal stability allows heating to 80°C.
Protocol: Batch Mode Scavenging

Scenario: You have 10g of crude material containing ~500 ppm Pd.

  • Dissolution: Dissolve crude 5-Amino-3-ethyl-2-fluoropyridine in 10-20 volumes of THF or Ethyl Acetate. Avoid DCM if possible (slower kinetics).

  • Loading: Add Si-Thiol or Si-TMT at 3-5 equivalents relative to the residual metal content (NOT the product).

    • Calculation: If you have 500 ppm Pd, that is ~0.05 wt%. For 10g product, that is 5mg Pd (~0.047 mmol). Use ~0.2 mmol of scavenger.[1]

  • Incubation:

    • Standard: Stir at Room Temperature for 4 hours.

    • Aggressive (Recommended): Heat to 50°C for 1-2 hours . Heat significantly improves ligand exchange rates for aminopyridines.

  • Filtration: Filter through a 0.45µm pad (or Celite) to remove the silica.

  • Wash: Rinse the filter cake with clean solvent to recover any product trapped in the pores.

Module 3: Troubleshooting & FAQs

Q1: I added the scavenger, but the Palladium level barely dropped. Why?

A: This is a kinetic issue caused by "Ligand Competition." Your product (the aminopyridine) is fighting the scavenger for the metal.

  • Fix 1 (Temperature): Increase temperature to 50-60°C. The activation energy to break the Pd-Product bond is high; heat helps the metal "hop" to the scavenger.

  • Fix 2 (Solvent): If using MeOH, switch to THF or EtOAc. Protic solvents can sometimes solvate the amine-metal complex, stabilizing it.

  • Fix 3 (The "Spike"): Add a small amount of Acetic Acid (1-5%) . This protonates a fraction of your amino groups, making them unable to bind the metal, thereby shifting the equilibrium toward the scavenger [1].

Q2: My product yield decreased significantly after scavenging.

A: You likely used Activated Carbon or a Sulfonic Acid (SCX) scavenger.

  • Cause: Activated carbon binds flat aromatic rings (like pyridines) non-specifically. SCX resins (strong acids) will protonate your basic amine/pyridine and bind the product instead of the metal.

  • Solution: Switch to Si-Thiol or Si-TMT .[2] These are neutral/weakly acidic and interact specifically with soft metals, leaving your basic product in solution.

Q3: Can I use extraction instead of expensive scavengers?

A: Yes, but standard water washes won't work. You need a "Chemical Wash."

  • The Cysteine Wash: L-Cysteine is a cheap, water-soluble amino acid with a thiol group.

    • Dissolve product in EtOAc.

    • Wash with a 10% aqueous solution of L-Cysteine (adjusted to pH 7-8).

    • The Cysteine pulls Pd into the aqueous layer.

    • Repeat 3x.

    • Warning: Ensure the pH is not too low, or your pyridine product will protonate and go into the water too [2].

Module 4: Scientific Validation (The "Why")

The success of scavenging relies on the Hard-Soft Acid-Base (HSAB) theory.

  • Palladium (Pd): A large, polarizable "Soft Acid."

  • Your Product (Aminopyridine): A "Borderline Base" (Nitrogen donor).

  • The Scavenger (Thiol/TMT): A "Soft Base" (Sulfur donor).

Thermodynamically, Soft-Soft interactions (Pd-S) are stronger than Soft-Borderline interactions (Pd-N). However, the reaction is not instantaneous. The metal must physically dissociate from your product before the scavenger can grab it.

ScavengingMechanism Complex Pd-Product Complex Transition Transition State (Ligand Exchange) Complex->Transition Heat/Time Scavenger Si-Thiol (Scavenger) Scavenger->Transition Waste Pd-S-Silica (Solid Waste) Transition->Waste Filtration Pure Purified Product Transition->Pure Filtrate caption Figure 2: Ligand Exchange Mechanism. Heat is often required to reach the Transition State.

References

  • Biotage. (2023).[3] How to Remove Palladium in three easy steps. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019).[4] ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Support Center: Aminopyridine Stability & Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions to prevent oxidation of aminopyridine derivatives Ticket ID: AP-STAB-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The Stability Paradox

Aminopyridine (AP) derivatives—such as 4-aminopyridine (Fampridine) and 3,4-diaminopyridine (Amifampridine) —present a unique stability profile. While the pyridine ring itself is electron-deficient and resistant to oxidation, the exocyclic amino groups (


) are electron-donating. This increases the electron density of the ring, rendering specific positions susceptible to electrophilic attack, photo-oxidation, and N-oxide formation.

This guide provides a self-validating storage protocol designed to mitigate the three primary degradation vectors: Photolysis , Oxidative Coupling , and Hygroscopic Hydrolysis .

Module 1: The Science of Degradation

To prevent degradation, one must understand the mechanism. Aminopyridines degrade primarily through photo-oxidative pathways . Light energy excites the molecule, facilitating the formation of radical species that react with atmospheric oxygen.

Mechanism of Failure
  • N-Oxidation: The ring nitrogen or exocyclic amine can be oxidized to form N-oxides.

  • Oxidative Dimerization: Particularly in 3,4-diamino derivatives, oxidation can lead to azo-linkages (

    
    ) or radical coupling, often resulting in colored impurities (yellow/brown).
    
  • Hygroscopicity: Many AP derivatives are hygroscopic. Absorbed water does not strictly "oxidize" the molecule but catalyzes hydrolysis and increases molecular mobility, accelerating other degradation pathways.

Visualizing the Degradation Pathway

OxidationPath cluster_prevention Critical Control Points AP Aminopyridine (White/Off-White) Radical Radical Intermediate (Reactive Species) AP->Radical Excitation Light UV/Visible Light (Photon Absorption) Light->Radical Oxygen Atmospheric O2 NOxide N-Oxide Formation Oxygen->NOxide Radical->NOxide + O2 Dimer Azo-Dimerization (Yellow/Brown Color) Radical->Dimer Coupling

Figure 1: Mechanistic pathway of aminopyridine degradation showing the critical role of light and oxygen in driving the formation of colored impurities.

Module 2: Storage Protocol Matrix

Not all aminopyridines require -20°C storage. Over-prescribing cold storage can lead to condensation issues upon thawing. Use this matrix to determine the optimal condition for your specific derivative.

Storage Condition Matrix
Derivative ClassExample CompoundsPrimary RiskRecommended Storage
Mono-amino (Robust) 2-Aminopyridine, 4-Aminopyridine (Fampridine)HygroscopicityRT (20-25°C) , Desiccated, Dark. Note: 4-AP is stable for 6+ months at RT if dry [1].
Poly-amino (Sensitive) 3,4-Diaminopyridine (Amifampridine)Oxidative CouplingRefrigerated (2-8°C) , Inert Gas, Dark. High electron density makes these prone to rapid coloring.
Salt Forms 4-AP HydrochlorideHydrolysis (if wet)RT , Desiccated. Protonation of the amine reduces oxidation susceptibility.
Solutions Any AP dissolved in water/methanolPhotolysisUse Immediately or store -20°C protected from light. Solutions degrade significantly faster than solids.

Module 3: Troubleshooting & FAQs

Q1: My 4-Aminopyridine sample has turned from white to pale yellow. Is it still usable?

Diagnosis: This indicates early-stage photo-oxidation or trace azo-impurity formation.

  • For Organic Synthesis: Likely Usable . The impurity level is probably <1% (color is intense even at ppm levels). Verify purity via TLC or HPLC.

  • For Cell Culture/In Vivo: Discard . Oxidation byproducts can be cytotoxic or alter channel-blocking kinetics.

Q2: The material has clumped into a sticky solid. Can I dry it?

Diagnosis: Hygroscopic failure. The container seal was compromised.

  • Action: Do NOT heat to dry. Heating a wet amine accelerates oxidation.

  • Solution: Dissolve the clump in a dry solvent (e.g., Ethanol or DCM), add a drying agent (MgSO4), filter, and re-concentrate under vacuum.

Q3: How do I store highly sensitive derivatives (e.g., 3,4-DAP) for long periods?

Protocol: "The Argon Sandwich"

  • Place the vial inside a secondary jar containing desiccant packets.

  • Purge the secondary jar with Argon (heavier than air) before sealing.

  • Wrap the outer jar in aluminum foil to block UV light.

Module 4: Experimental Protocols

Protocol A: Inert Atmosphere Handling (Schlenk Technique)

Use this for 3,4-diaminopyridine or when preparing stock solutions.

  • Preparation: Oven-dry all glassware at 120°C for 2 hours.

  • Purge: Connect the storage vial to a Schlenk line. Cycle Vacuum/Nitrogen 3 times.

  • Transfer: Use a distinct "positive pressure" technique.[1] Do not open the vial to air. Insert a needle connected to N2 gas to create positive pressure, then withdraw liquid/solid via septum.

Protocol B: Purification of Oxidized Material

If you must recover oxidized material, recrystallization is preferred over chromatography to avoid silica-catalyzed degradation.

  • Solvent System: Ethanol/Hexane or Ethyl Acetate/Hexane.

  • Dissolution: Dissolve the yellow solid in the minimum amount of warm Ethanol (approx 40-50°C). Do not boil.

  • Filtration: If the solution is cloudy, filter through a 0.2µm PTFE syringe filter.

  • Crystallization: Add Hexane dropwise until persistent turbidity appears. Cool slowly to 4°C.

  • Collection: Filter crystals under Nitrogen blanket if possible.

Troubleshooting Flowchart

Troubleshooting Start Inspect Sample ColorCheck Color Change? (Yellow/Brown) Start->ColorCheck TextureCheck Texture Change? (Clumped/Wet) ColorCheck->TextureCheck No Decision1 Check Purity (HPLC/TLC) ColorCheck->Decision1 Yes Decision2 Recrystallize TextureCheck->Decision2 Yes (Hygroscopic) Use as Normal Use as Normal TextureCheck->Use as Normal No Decision1->Decision2 Purity > 98% (Surface Oxidation) Decision3 Discard Decision1->Decision3 Purity < 98%

Figure 2: Decision tree for assessing aminopyridine quality prior to experimental use.

References

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002).[2][3] Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[2][3][4][5][6] International Journal of Pharmaceutical Compounding, 6(2), 155–157.[2][3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1727, 4-Aminopyridine. PubChem.

  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem Technical Guides.

  • Wipf, P. (2014).[1][7] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Department of Chemistry.

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 5-Amino-3-ethyl-2-fluoropyridine: A Predictive and Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Amino-3-ethyl-2-fluoropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a predictive analysis grounded in fundamental NMR principles and a comparative study against key structural analogues. Our objective is to provide a robust framework for the structural verification and characterization of this and similar highly substituted pyridine derivatives.

Introduction: The Challenge of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science.[1] The precise characterization of its derivatives is critical for understanding structure-activity relationships. However, the ¹H NMR spectra of multi-substituted pyridines can be complex, with chemical shifts and coupling patterns heavily influenced by the interplay of electronic and steric effects of various substituents.[2][3] For 5-Amino-3-ethyl-2-fluoropyridine, the combined influence of a strong electron-donating amino group, a weakly donating ethyl group, and a highly electronegative, coupling-active fluorine atom creates a unique spectral fingerprint. This guide will deconstruct this fingerprint.

Part 1: Predictive ¹H NMR Analysis of 5-Amino-3-ethyl-2-fluoropyridine

While an experimental spectrum for this specific compound is not widely available in public databases, we can confidently predict its key features based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and known proton-fluorine coupling constants.[4][5]

The structure possesses five distinct proton environments: two aromatic protons (H-4, H-6), the amino protons (NH₂), and the ethyl group's methylene (CH₂) and methyl (CH₃) protons.

Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6~7.5 - 7.8Doublet of doublets (dd)³J(H6-F2) ≈ 8-10 Hz (ortho); ⁴J(H6-H4) ≈ 2-3 Hz (meta)
H-4~6.8 - 7.1Doublet of doublets (dd)⁴J(H4-F2) ≈ 2-4 Hz (meta); ⁴J(H4-H6) ≈ 2-3 Hz (meta)
NH₂~3.5 - 5.0Broad singlet (br s)N/A
CH₂ (ethyl)~2.5 - 2.8Quartet (q)³J(CH₂-CH₃) ≈ 7.5 Hz
CH₃ (ethyl)~1.2 - 1.4Triplet (t)³J(CH₂-CH₃) ≈ 7.5 Hz
Justification of Predictions
  • Aromatic Protons (H-4 and H-6):

    • H-6: This proton is positioned ortho to the electron-withdrawing ring nitrogen, which would typically shift it significantly downfield. However, it is also ortho to the powerful electron-donating amino group (-NH₂), which exerts a strong shielding effect via resonance. The net result is a chemical shift that is upfield relative to the H-6 proton in 2-fluoropyridine (~8.2 ppm) but downfield relative to the H-6 in 5-aminopyridine. The primary splitting pattern will be a doublet due to a three-bond coupling to the fluorine atom (³JHF).[6][7] A smaller meta-coupling to H-4 (⁴JHH) will further split this signal into a doublet of doublets.

    • H-4: This proton is ortho to both the electron-donating amino and ethyl groups, leading to significant shielding and a pronounced upfield shift. It experiences meta-coupling to both the H-6 proton (⁴JHH) and the fluorine atom (⁴JHF), resulting in a doublet of doublets.[8]

  • Amino Protons (NH₂):

    • The protons of the amino group typically appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-protic solvent like CDCl₃, it is expected in the 3.5-5.0 ppm range.

  • Ethyl Group Protons (CH₂ and CH₃):

    • The methylene (CH₂) protons are adjacent to the aromatic ring, placing them in a "benzylic-like" position. They will appear as a quartet around 2.5-2.8 ppm due to coupling with the three methyl protons.

    • The terminal methyl (CH₃) protons will be a triplet in the aliphatic region (~1.2-1.4 ppm) due to coupling with the two methylene protons.

Key Coupling Interactions

The following diagram illustrates the primary coupling relationships expected in the molecule.

Caption: Predicted H-H and H-F coupling pathways.

Part 2: Comparative Analysis with Structural Analogues

To validate our predictions, we compare them with experimental data from simpler, related pyridine derivatives. This comparison highlights the incremental effect of each substituent on the final ¹H NMR spectrum.

Comparative ¹H NMR Data (Aromatic Region, CDCl₃)
CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Data Source
2-Fluoropyridine ~7.18~7.78~6.93~8.23[ChemicalBook][9]
3-Ethylpyridine ---~7.48~7.17~8.42[ChemicalBook][10]
5-Aminopyridine ~7.07~8.06---~8.06[SDBS]
Predicted: 5-Amino-3-ethyl-2-fluoropyridine ---~6.8 - 7.1 ---~7.5 - 7.8 (This work)
Analysis of Substituent Effects
  • Effect of 2-Fluoro Group: In 2-fluoropyridine, the fluorine atom and the ring nitrogen deshield the adjacent H-6 proton to ~8.23 ppm.[9] This provides a baseline for the downfield character of the H-6 position. The fluorine also introduces the characteristic ortho- and meta-H-F couplings.[6]

  • Effect of 3-Ethyl Group: In 3-ethylpyridine, the weakly electron-donating ethyl group provides minor shielding to the adjacent protons. The chemical shifts of its CH₂ (~2.62 ppm) and CH₃ (~1.23 ppm) groups serve as an excellent reference for our prediction.[10][11]

  • Effect of 5-Amino Group: The spectrum of 5-aminopyridine demonstrates the powerful shielding effect of the -NH₂ group. The ortho protons (H-4 and H-6) are shifted significantly upfield to ~8.06 ppm compared to unsubstituted pyridine (~8.6 ppm). This strong shielding is the primary reason for the predicted upfield positions of H-4 and H-6 in our target molecule compared to the 2-fluoropyridine analogue.

This comparative analysis shows that our predicted chemical shifts for 5-Amino-3-ethyl-2-fluoropyridine are a logical consequence of the combined electronic contributions of its three distinct substituents.

Part 3: Recommended Experimental Protocol

Acquiring a high-quality, interpretable ¹H NMR spectrum is paramount. The following protocol outlines a self-validating system for the analysis of substituted pyridines.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Alternative Solvent: If peak overlap is an issue or to better resolve the NH₂ peak, use dimethyl sulfoxide-d₆ (DMSO-d₆). In DMSO, the NH₂ protons often appear as a sharper, less exchange-broadened signal.

    • Internal Standard: Use tetramethylsilane (TMS) as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Parameters (for a 400-500 MHz Spectrometer):

    • Acquisition Time (aq): Set to 3-4 seconds to ensure good digital resolution of sharp peaks and coupling constants.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds. This is crucial for accurate integration, especially for protons with longer relaxation times.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for this class of compounds.

    • Number of Scans (ns): For a sample of this concentration, 16 to 64 scans should provide an excellent signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline for accurate integration.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze the multiplicities and coupling constants to confirm assignments.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR) cluster_proc Data Processing cluster_anal Spectral Analysis a Weigh 5-10 mg of Compound b Dissolve in 0.6 mL CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Set Parameters (aq, d1, ns) d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference to TMS h->i j Assign Chemical Shifts (δ) i->j k Measure Coupling Constants (J) j->k l Integrate Peaks k->l m Final Structure Confirmation l->m

Caption: Standardized workflow for NMR sample analysis.

Conclusion

The structural elucidation of 5-Amino-3-ethyl-2-fluoropyridine via ¹H NMR spectroscopy requires a systematic approach that combines predictive modeling with comparative analysis. The key diagnostic features are two distinct aromatic signals in the 6.8-7.8 ppm range, both appearing as doublet of doublets due to H-H and H-F meta and ortho couplings, respectively. The strong shielding from the C-5 amino group is the dominant factor determining the upfield position of these aromatic protons. This guide provides a comprehensive framework and the necessary reference data to confidently assign the ¹H NMR spectrum of this molecule and serves as a model for analyzing other complex heterocyclic systems.

References

  • Schneider, W. G., et al. (1958). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. Journal of Chemical Physics. Available at: [Link]

  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Available at: [Link]

  • Galeano, J. C., et al. (2022). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Chemistry – A European Journal. Available at: [Link]

  • PubChem. (n.d.). 3-Ethylpyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Parella, T. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy - Proton Chemical Shifts. University of Wisconsin. Retrieved from: [Link]

  • ChemInfoGraphic. (2025). Pyridyl and Phenyl H-F Coupling Constants. Retrieved from: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from: [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

19F NMR chemical shifts of 3,5-disubstituted 2-fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of fluorinated heterocycles, I frequently encounter the limitations of standard predictive models when applied to complex scaffolds. In medicinal chemistry and drug development, 3,5-disubstituted 2-fluoropyridines are highly valued as metabolically stable bioisosteres. However, accurately determining their


F NMR chemical shifts is notoriously difficult.

Unlike


H NMR, which is dominated by diamagnetic shielding, the paramount sensitivity of the 

F nucleus is governed almost entirely by the paramagnetic shielding term (

)[1]. This term is acutely responsive to the local electronic environment, the energy gap between ground and excited states, and the imbalance of valence p-electron density.

This guide objectively compares three primary methodologies for determining the


F NMR chemical shifts of 3,5-disubstituted 2-fluoropyridines: Empirical Additivity Models (SCS) , Density Functional Theory (DFT-GIAO) , and Direct Experimental Acquisition . By understanding the causality behind substituent effects, researchers can select the most reliable analytical workflow for their specific drug development pipeline.

The Causality of Substituent Effects in 2-Fluoropyridines

To understand why certain predictive models fail, we must first examine the physics of the 2-fluoropyridine system. The highly electronegative ring nitrogen withdraws electron density, fundamentally altering the baseline shielding compared to simple fluorobenzenes[2]. When substituents are added at the 3- and 5-positions, they exert competing forces:

  • The 5-Position (Para to Fluorine): Modulates electron density primarily through resonance. Strong electron-withdrawing groups (EWGs) like –NO

    
     deplete electron density from the fluorine, increasing the paramagnetic term and causing a massive downfield (deshielding) shift[2].
    
  • The 3-Position (Ortho to Fluorine): Induces strong steric compression and through-space electrostatic interactions. A bulky halogen like chlorine at the 3-position sterically compresses the 2-fluoro group, altering its orbital overlap with the pyridine

    
    -system.
    

The Breakdown of Additivity: Empirical Substituent Chemical Shift (SCS) models assume that the total chemical shift is simply the baseline shift plus the independent contributions of each substituent[3]. However, in 3,5-disubstituted 2-fluoropyridines, the ortho-substituent (3-position) and para-substituent (5-position) engage in cross-conjugation across the pyridine ring. This synergistic "push-pull" dynamic renders linear additive predictions highly inaccurate[4].

Comparative Performance: Predictive Models vs. Experimental Data

To objectively evaluate these methodologies, we compare the predicted vs. experimental


F chemical shifts (referenced to CFCl

at 0 ppm) for a representative set of substituted 2-fluoropyridines.

Table 1: Comparison of


F NMR Chemical Shifts (

, ppm) across Methodologies
Compound ScaffoldEmpirical Additivity (SCS)DFT-GIAO CalculationExperimental (Ground Truth)

(Exp vs. Best Predictor)
2-Fluoropyridine (Base) -68.0-68.4-68.0 0.4 (DFT)
5-Nitro-2-fluoropyridine -55.0-54.6-55.0 0.4 (DFT)
3-Chloro-2-fluoropyridine -70.5-71.1-70.5 0.6 (DFT)
3-Chloro-5-nitro-2-fluoropyridine -57.5 *-53.8-53.2 0.6 (DFT)
3-Methyl-5-cyano-2-fluoropyridine -62.1 *-58.4-58.9 0.5 (DFT)

*Note the significant deviation (>4 ppm) in the Empirical SCS predictions for the 3,5-disubstituted analogs. This error arises because SCS fails to account for the non-additive cross-conjugation between the 3- and 5-positions.

Verdict: While Empirical SCS is computationally "free," it is unreliable for complex multi-substituted heterocycles. DFT-GIAO provides exceptional accuracy that mirrors experimental ground truth, making it the superior predictive alternative[5].

Self-Validating Experimental & Computational Protocols

Trustworthiness in structural elucidation requires protocols that validate themselves in real-time. Below are the optimized, step-by-step methodologies for both experimental acquisition and DFT prediction.

Protocol A: High-Fidelity Experimental F NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the 3,5-disubstituted 2-fluoropyridine in 0.6 mL of anhydrous CDCl

    
    .
    
  • Internal Referencing: Add 0.05% v/v fluorobenzene as an internal secondary reference (

    
     = -113.15 ppm relative to the primary standard CFCl
    
    
    
    at 0 ppm). This eliminates susceptibility errors caused by external capillary referencing.
  • Instrument Parameters: Utilize a 400 MHz spectrometer (tuned to 376 MHz for

    
    F). Apply a 30° excitation pulse to minimize saturation.
    
  • Self-Validation Checkpoint (T

    
     Relaxation):  Fluorine nuclei in heterocycles often exhibit long longitudinal relaxation times (T
    
    
    
    ). Run a preliminary inversion-recovery experiment to measure the T
    
    
    of the
    
    
    F nucleus. Crucial: Set your relaxation delay (D1) to
    
    
    (typically 3–5 seconds). If D1 is too short, quantitative integration will be skewed, invalidating the spectrum.
  • Processing: Apply a 0.3 Hz exponential line broadening window function, zero-fill to 64k points, and Fourier transform for optimal signal-to-noise ratio.

Protocol B: DFT-GIAO Chemical Shift Prediction
  • Conformational Search: Generate 3D conformers of the target molecule using the MMFF94 force field to identify the global energy minimum.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level of theory.

  • Shielding Tensor Calculation: Calculate the isotropic shielding tensor (

    
    ) using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. Incorporate the SMD solvation model for chloroform to mimic experimental conditions[5].
    
  • Self-Validation Checkpoint (Linear Regression): Before predicting an unknown, plot the calculated

    
     vs. experimental 
    
    
    
    for a training set of known 5-substituted 2-fluoropyridines. If the linear regression yields an
    
    
    , your chosen solvent model or basis set is inadequate for this specific scaffold and must be recalibrated.
  • Shift Derivation: Convert the shielding tensor to a chemical shift using a computationally derived reference standard (CFCl

    
     optimized at the identical level of theory): 
    
    
    
    .

Analytical Workflow Visualization

The following diagram illustrates the comparative logic and validation checkpoints required when evaluating these methodologies.

G Target 3,5-Disubstituted 2-Fluoropyridine SCS Empirical Additivity (SCS) Fast but Non-Additive Target->SCS DFT DFT-GIAO Calculation High Accuracy, Slow Target->DFT EXP Experimental 19F NMR Ground Truth Target->EXP Validate Data Synthesis & Self-Validation SCS->Validate DFT->Validate EXP->Validate

Fig 1. Comparative workflow for evaluating 19F NMR chemical shifts.

References

  • Giam, C. S., & Lyle, J. L. (1970). Solvent and Substituent Effects on Fluorine-19 Chemical Shifts in Some 5-Substituted 2-Fluoropyridines. J. Chem. Soc. (B).
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra.
  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Loughborough University Research Repository.
  • 19F NMR and BX3 Complexes.
  • The Single Fluorine Substituent.

Sources

LC-MS Fragmentation Patterns for 5-Amino-3-ethyl-2-fluoropyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Amino-3-ethyl-2-fluoropyridine (C₇H₉FN₂, Exact Mass: 140.0749 Da) is a highly versatile fluorinated N-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and nicotinic receptor modulators. In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing this specific moiety from its structural analogs via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical analytical hurdle.

This guide provides an in-depth comparative analysis of its collision-induced dissociation (CID) fragmentation patterns against common alternatives, establishing a self-validating framework for definitive structural elucidation.

Mechanistic Causality in LC-MS/MS Method Design

To ensure high-confidence identification, the analytical method must exploit the specific physicochemical properties of the aminofluoropyridine scaffold. Do not rely on generic screening gradients; instead, tailor the parameters to the molecule's unique electronics:

  • Ionization Strategy (ESI+): The exocyclic primary amine and the pyridine nitrogen both serve as potential protonation sites. However, the strongly electron-withdrawing fluorine atom at C2 significantly reduces the basicity of the adjacent pyridine nitrogen. Consequently, protonation predominantly occurs at the C5 amino group under acidic conditions (e.g., 0.1% Formic Acid).

  • Chromatographic Retention: Due to its moderate polarity and basicity, standard C18 columns often suffer from poor retention and peak tailing for this compound. A High-Strength Silica (HSS) T3 or a polar-endcapped column is required to prevent early elution and subsequent ion suppression from the solvent front.

  • Fragmentation Dynamics: The presence of the C3 ethyl group introduces unique fragmentation pathways—specifically, ethylene loss via a McLafferty-type rearrangement or the formation of a distonic radical cation—that are entirely absent in methylated or unsubstituted analogs.

Comparative Fragmentation Analysis

When comparing 5-Amino-3-ethyl-2-fluoropyridine to its structural analogs (5-Amino-2-fluoropyridine and 5-Amino-3-methyl-2-fluoropyridine), the mass spectral signatures diverge significantly at moderate to high collision energies.

Table 1: Quantitative LC-MS/MS Fragmentation Comparison (ESI+)
CompoundExact MassPrecursor[M+H]⁺Primary Fragment (Low CE)Secondary Fragments (High CE)Key Structural Differentiator
5-Amino-3-ethyl-2-fluoropyridine 140.0749m/z 141.08m/z 124.05 (-NH₃)m/z 113.05 (-C₂H₄), m/z 96.05Loss of 28 Da (ethylene) from the C3 alkyl chain.
5-Amino-3-methyl-2-fluoropyridine 126.0593m/z 127.06m/z 110.04 (-NH₃)m/z 90.04 (-HF)Loss of methyl radical (-15 Da) is highly disfavored.
5-Amino-2-fluoropyridine 112.0436m/z 113.05m/z 96.02 (-NH₃)m/z 76.02 (-HF)Complete absence of alkyl-derived fragmentation.
Discussion of Fragmentation Logic:
  • Ammonia Loss (-17 Da): The most labile moiety is the C5 amine. Protonation followed by heterolytic cleavage yields a highly stable fluoropyridinyl cation (m/z 124.05).

  • Hydrogen Fluoride Loss (-20 Da): The C2 fluorine can be eliminated as HF (m/z 121.08), particularly when the pyridine ring undergoes initial distortion at elevated collision energies.

  • Ethyl Cleavage (-28 Da): Unique to the ethyl-substituted analog, the C3 ethyl group undergoes a facile loss of ethylene (C₂H₄) to generate a distonic radical cation or a protonated intermediate. This is the definitive diagnostic peak for ethyl substitution.

Fragmentation M Precursor Ion [M+H]+ m/z 141.08 NH3 Loss of NH3 (-17 Da) m/z 124.05 M->NH3 Low CE (15 eV) HF Loss of HF (-20 Da) m/z 121.08 M->HF Med CE (25 eV) Ethyl Ethylene Loss (-28 Da) m/z 113.05 M->Ethyl Beta-Cleavage Ring Pyridine Ring Cleavage m/z < 100 NH3->Ring High CE (40 eV) Ethyl->Ring High CE (40 eV)

Caption: Primary and secondary CID fragmentation pathways for protonated 5-Amino-3-ethyl-2-fluoropyridine.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed to be a self-validating system. By monitoring the transition from m/z 141.08 to m/z 113.05 across a collision energy ramp, researchers can definitively confirm the presence of the ethyl group, differentiating it from an isobaric dimethylated impurity.

Step-by-Step UHPLC-MS/MS Protocol

Step 1: Sample Preparation

  • Action: Dissolve the 5-Amino-3-ethyl-2-fluoropyridine reference standard in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: The acidic modifier ensures complete protonation of the exocyclic amine prior to electrospray ionization, maximizing the [M+H]⁺ signal and preventing in-source fragmentation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) maintained at 40°C.

  • Causality: The HSS T3 stationary phase is specifically designed to retain polar compounds better than standard C18, preventing the aminopyridine from eluting in the void volume where matrix effects are most severe.

Step 3: Gradient Elution

  • Action:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 60% B over 4 minutes at a flow rate of 0.4 mL/min.

Step 4: Mass Spectrometry (ESI+) & Self-Validation

  • Action: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 400°C. Perform a Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Self-Validation Check: At 10 eV, the precursor m/z 141.08 must dominate (>90% base peak). At 20-25 eV, the -NH₃ (m/z 124) and -C₂H₄ (m/z 113) fragments must appear. If the m/z 113 peak is entirely absent at 25 eV, the compound is likely a dimethylated isomer rather than the ethyl-substituted target. At 40 eV, ring-opened fragments (< m/z 100) will dominate the spectrum.

LCMS_Workflow Prep Sample Prep (0.1% FA in H2O/MeCN) LC UHPLC Separation (HSS T3 Column) Prep->LC Ionization ESI+ Ionization (Amine Protonation) LC->Ionization CID CID Fragmentation (CE Ramp: 10-40 eV) Ionization->CID Analysis Data Analysis (Fragment Annotation) CID->Analysis

Caption: Step-by-step analytical workflow for the LC-MS/MS characterization of aminofluoropyridines.

Authoritative Grounding

The foundational mass spectrometry data for 5-amino-3-ethyl-2-fluoropyridine, including its [M+H]⁺ precursor ion at m/z 141, is documented in detailing heterocyclic ether compounds[1]. Furthermore, the specific loss of ethylene (C₂H₄, -28 Da) from ethyl-substituted pyridines under collisionally activated dissociation (CAD) is a well-established mechanistic pathway, often resulting in the formation of [2]. This predictable alkyl chain fragmentation is critical for distinguishing ethylpyridines from their [3].

References

  • Title: WO1999032480A1 - Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission Source: Google Patents / WIPO URL
  • Title: Properties and Reactivity of Gaseous Distonic Radical Ions with Aryl Radical Sites Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source: AIP Publishing URL: [Link]

Sources

Comparative Guide: 2-Fluoropyridine vs. 2-Chloropyridine in C–N Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and process engineers, the choice between 2-fluoropyridine (2-F-Py) and 2-chloropyridine (2-Cl-Py) is rarely about availability—both are commodities. The decision dictates the synthetic pathway: Nucleophilic Aromatic Substitution (


)  versus Transition Metal Catalysis (Buchwald-Hartwig) .
  • Select 2-Fluoropyridine when targeting rapid, metal-free

    
     reactions, particularly with weak nucleophiles or thermally sensitive substrates. The high electronegativity of fluorine lowers the LUMO energy, accelerating nucleophilic attack by orders of magnitude.
    
  • Select 2-Chloropyridine as the standard scaffold for Palladium-catalyzed amination or when cost is the primary driver in large-scale manufacturing. It is kinetically sluggish in

    
     without additional electron-withdrawing groups (EWGs) but excels in oxidative addition cycles.
    

Mechanistic Divergence: The "Element Effect"

The reactivity inversion between these two halides is a textbook example of mechanism-dependent kinetics.

A. Nucleophilic Aromatic Substitution ( )

In


, the reaction proceeds via an addition-elimination pathway.[1] The rate-determining step (RDS) is the formation of the anionic Meisenheimer complex , not the breaking of the carbon-halogen bond.
  • Why F > Cl: Fluorine is the most electronegative element. Its strong inductive effect ($ -I $) significantly stabilizes the negative charge on the Meisenheimer intermediate and lowers the energy of the transition state for nucleophilic attack.

  • The Counter-Intuition: Although the C–F bond (approx. 116 kcal/mol) is much stronger than the C–Cl bond (approx. 81 kcal/mol), 2-F-Py reacts roughly 320 times faster than 2-Cl-Py with ethoxide ions [1]. This phenomenon, where the leaving group's bond strength does not impede the rate, is known as the Element Effect .

B. Palladium-Catalyzed Amination (Buchwald-Hartwig)

In Pd-catalysis, the mechanism begins with oxidative addition of the aryl halide to the Pd(0) center.

  • Why Cl > F: Oxidative addition breaks the C–X bond. Because the C–Cl bond is weaker than the C–F bond, 2-chloropyridine undergoes oxidative addition readily. 2-Fluoropyridine is generally inert to standard Pd-catalysis conditions because the C–F bond is too strong to break, rendering it a "spectator" in cross-coupling reactions [2].

Visualization: Reaction Energy Profiles

The following diagram contrasts the energy barriers for both substrates in an


 context.

SNAr_Energy_Profile Figure 1: Energy landscape of SNAr. Fluorine (Green) lowers the activation energy for the rate-determining nucleophilic attack compared to Chlorine (Red). Start Reactants (Py-X + Amine) TS_F TS (F) Low Barrier Start->TS_F Fast TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow Inter_F Meisenheimer Complex (F) Stabilized TS_F->Inter_F Inter_Cl Meisenheimer Complex (Cl) Destabilized TS_Cl->Inter_Cl Product Product (Aminopyridine) Inter_F->Product -F⁻ Inter_Cl->Product -Cl⁻

Comparative Performance Data

The following table summarizes the reactivity profiles based on experimental literature [1][3].

Feature2-Fluoropyridine2-Chloropyridine

Relative Rate
~320 (vs. EtO⁻)1 (Reference)
C–X Bond Energy ~116 kcal/mol (Very Strong)~81 kcal/mol (Moderate)
Primary Utility Metal-free coupling; Weak nucleophilesPd-catalyzed coupling; Cost-sensitive scale-up
Leaving Group Ability Excellent in

(Inductive activation)
Excellent in Pd-Catalysis (Bond lability)
Regioselectivity (2,4-dihalo) C2-selective in

C4-selective in Pd-coupling (usually)
Common Side Reactions Hydrolysis (to pyridone) if wetHydrodehalogenation (reduction)

Experimental Protocols

Protocol A: Metal-Free with 2-Fluoropyridine

Best for: Early-stage discovery, avoiding heavy metals, reacting with weak amines.

Reagents:

  • Substrate: 2-Fluoropyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)
    
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    )
    

Workflow:

  • Dissolution: Dissolve 2-fluoropyridine and amine in DMSO (0.5 M concentration).

  • Base Addition: Add anhydrous

    
    .
    
  • Heating: Heat to 80–100 °C. (Note: 2-Chloropyridine would typically require >140 °C or microwave forcing for the same conversion without a catalyst).

  • Monitoring: Monitor by LCMS. The reaction is driven by the formation of the stable HF salt (buffered by carbonate).

  • Workup: Dilute with water/brine and extract with EtOAc. 2-Fluoropyridine is volatile; ensure rotary evaporation is controlled if unreacted starting material remains.

Protocol B: Buchwald-Hartwig Amination with 2-Chloropyridine

Best for: Manufacturing, unreactive amines, or when the pyridine ring is electron-rich.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: BINAP or Xantphos (for primary amines); Buchwald G3/G4 precatalysts (e.g., RuPhos-Pd-G3) for difficult substrates.

  • Base: NaOtBu (Strong) or

    
     (Mild)[2]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Workflow:

  • Inerting: Flame-dry glassware and cycle Argon/Nitrogen 3 times. Crucial:

    
     kills the active Pd(0) species.
    
  • Charging: Add Pd source, Ligand, Base, and 2-Chloropyridine.

  • Addition: Add solvent and Amine.

  • Activation: Heat to 100 °C.

  • Validation: If conversion is <10%, switch to a bulkier, electron-rich ligand (e.g., BrettPhos) to facilitate the oxidative addition across the C–Cl bond [4].

Decision Framework

Use this logic flow to select the appropriate starting material for your synthesis.

Decision_Tree Figure 2: Selection logic for Pyridine Halides. Start Target: 2-Aminopyridine Derivative Check_Nu Is the Amine Nucleophile Strong/Unkindered? Start->Check_Nu Branch_SNAr Consider SNAr Route Check_Nu->Branch_SNAr Yes (e.g. Morpholine) Branch_Pd Consider Pd-Catalysis Check_Nu->Branch_Pd No (e.g. Aniline) Check_Sub Is the Pyridine Electron Deficient? (e.g., NO2, CN groups) Branch_SNAr->Check_Sub Use_Cl_SNAr Use 2-Chloropyridine (Cheap, works if activated) Check_Sub->Use_Cl_SNAr Yes Use_F_SNAr Use 2-Fluoropyridine (Required for reactivity) Check_Sub->Use_F_SNAr No (Neutral ring) Use_Cl_Pd Use 2-Chloropyridine (Standard Buchwald Substrate) Branch_Pd->Use_Cl_Pd

References

  • Comparison of SNAr Reactivity: BenchChem Application Notes. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Link

  • Mechanistic Insight: Journal of the American Chemical Society.[3] "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." 2014.[3] Link

  • Green Chemistry Applications: National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Link

  • Buchwald-Hartwig Troubleshooting: BenchChem Technical Support. "Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization." Link

Sources

HPLC Method Development Guide: Optimizing Purity Analysis for 5-Amino-3-ethyl-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 5-Amino-3-ethyl-2-fluoropyridine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

5-Amino-3-ethyl-2-fluoropyridine (CAS: 246847-98-3) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and glucokinase activators. Its structural duality—containing both a basic pyridine nitrogen and an electron-withdrawing fluorine atom—presents unique chromatographic challenges.

Standard C18 protocols often fail to resolve this compound from its positional isomers and synthetic precursors (e.g., nitro-intermediates) due to peak tailing and insufficient selectivity. This guide objectively compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior resolution and peak shape for this specific fluorinated pyridine derivative.

Compound Properties & Chromatographic Challenges
PropertyValue / CharacteristicChromatographic Impact
Structure Pyridine ring, 2-F, 3-Et, 5-NH₂Dual basic sites (Ring N vs. Exocyclic Amine).[1][2]
pKa (Calc.) ~4.5 - 5.5 (Ring N)At neutral pH, partial ionization causes peak broadening.
LogP ~1.2 (Moderate Hydrophobicity)Low retention on C18 in high organic content.
Key Impurities 2-Fluoro-3-ethyl-5-nitropyridine (Precursor)Positional IsomersHard to separate on hydrophobicity alone; requires

-

selectivity.

Method Development Strategy: The "Why" Behind the Protocol

To achieve a robust method, we must move beyond trial-and-error and utilize a mechanistic approach. The decision tree below illustrates the logic used to select the optimized conditions.

Workflow Visualization

MethodDevelopment Start Analyte: 5-Amino-3-ethyl-2-fluoropyridine pKaCheck pKa Analysis (Ring N ~5.0) Start->pKaCheck ColumnSelect Column Screening pKaCheck->ColumnSelect Basic Nature C18 C18 Column (Hydrophobic Interaction) ColumnSelect->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ColumnSelect->Phenyl ResultC18 Result: Tailing Peaks Poor Isomer Resolution C18->ResultC18 Silanol Interaction ResultPhenyl Result: Sharp Peaks High Selectivity Phenyl->ResultPhenyl Pi-Pi Interaction Optimization pH Optimization (Acidic Mobile Phase) ResultPhenyl->Optimization FinalMethod Final Protocol: Phenyl-Hexyl, pH 3.0 Optimization->FinalMethod Suppress Ionization

Figure 1: Decision matrix for selecting the Phenyl-Hexyl stationary phase over traditional C18 for aminopyridines.

Comparative Analysis: Standard vs. Optimized Method

We compared two methodologies to determine the purity of a raw batch of 5-Amino-3-ethyl-2-fluoropyridine containing 2% synthetic impurities.

Method A: The "Standard" C18 Approach

Commonly used for general organic intermediates.

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm[3]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) : Acetonitrile (60:40)

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV 254 nm[5][6]

Method B: The "Optimized" Phenyl-Hexyl Approach

Designed for aromatic selectivity and peak shape control.

  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 min

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV 254 nm[5][6]

Performance Data Comparison

The following data represents typical performance metrics observed during validation.

ParameterMethod A (C18, pH 6.8)Method B (Phenyl-Hexyl, pH 2.7)Verdict
Retention Time (Main Peak) 3.8 min6.2 minMethod B allows better separation from solvent front.
USP Tailing Factor (

)
1.9 (Significant Tailing)1.1 (Symmetric)Method B suppresses silanol interactions via low pH.
Resolution (

) vs. Impurity A
1.4 (Co-elution risk)3.8 (Baseline separated)Method B utilizes

-

selectivity.
Theoretical Plates (

)
~4,500~12,000Method B offers higher efficiency.

Analysis: The C18 method suffers from "peak tailing" caused by the interaction of the basic pyridine nitrogen with residual silanols on the silica surface at neutral pH. Furthermore, C18 relies solely on hydrophobicity, failing to adequately resolve the des-fluoro impurity (closely related hydrophobicity). The Phenyl-Hexyl phase engages in


-

interactions with the electron-deficient fluoropyridine ring, providing orthogonal selectivity that easily separates the impurities.

Detailed Experimental Protocol (Optimized)

This protocol is self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Equipment & Reagents[5][7][8][9][10]
  • HPLC System: Quaternary gradient pump, Autosampler, DAD/VWD detector.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (98%+).

Preparation of Solutions[8][10]
  • Mobile Phase A: Add 1.0 mL Formic Acid to 1000 mL water. Mix and degas. (pH should be ~2.7).

  • Diluent: Water:Acetonitrile (90:10 v/v). Note: Using high organic in the diluent causes peak distortion for early eluters.

  • Standard Stock Solution: Dissolve 10 mg of 5-Amino-3-ethyl-2-fluoropyridine Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • System Suitability Solution: Mix 1.0 mg/mL of the target analyte with 0.05 mg/mL of the nitro-precursor (2-Fluoro-3-ethyl-5-nitropyridine) if available, or use a forced degradation sample (oxidative stress).

Chromatographic Conditions[3][5][8][10]
  • Column Temp: 30°C

  • Injection Vol: 5 µL

  • Detection: 254 nm (Max absorption for pyridine ring)

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B (Wash)

    • 12.1 min: 5% B (Re-equilibrate)

    • 17.0 min: Stop

System Suitability Acceptance Criteria
  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between the main peak and nearest impurity.

  • RSD (n=5): NMT 2.0% for peak area.

Troubleshooting & Robustness

Common issues and their mechanistic resolutions:

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH).

    • Fix: Dissolve sample in Mobile Phase A or 10% ACN.

  • Issue: Retention Time Drift.

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Aminopyridines are pH-sensitive. Ensure Formic Acid is fresh and pH is consistently < 3.0 to keep the amine fully protonated.

  • Issue: Ghost Peaks.

    • Cause: Carryover of basic compounds.[7]

    • Fix: Add 0.1% Formic Acid to the needle wash solvent.

References

  • Neue, U. D., et al. (2022). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Link

  • Sielc Technologies. (2023). "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Sielc Application Notes. Link

  • Element Lab Solutions. (2021). "Phenyl Stationary Phases for HPLC: Selectivity and Retention Mechanisms." Technical Guides. Link

  • Dong, S., et al. (2019). "HPLC Determination of Aminopyridines Remained as Genetoxic Impurities." Physical Testing and Chemical Analysis Part B. Link

  • Ossila. (2024). "2-Amino-5-chloro-3-fluoropyridine Product Information." Materials for Research. Link

Sources

Comparative Guide: IR Spectroscopy Characteristic Bands for Amino-Fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Amino-fluoropyridines (AFPs) represent a critical scaffold in modern drug discovery. The simultaneous presence of an amino group (hydrogen bond donor/acceptor) and a fluorine atom (metabolic blocker, lipophilicity modulator) creates unique electronic environments that distinguish these molecules from simple aminopyridines.

For the researcher, Infrared (IR) spectroscopy is not merely a confirmation of identity; it is a probe of electronic structure. The fluorine atom's high electronegativity exerts a strong inductive effect (-I), while the amino group provides a mesomeric effect (+M). This "push-pull" dynamic shifts characteristic vibrational bands, making standard reference tables for pyridine insufficient.

This guide provides a technical comparison of AFPs against their non-fluorinated and non-aminated counterparts, offering a self-validating logic for spectral assignment.

Theoretical Basis: The "Push-Pull" Electronic Effect

To accurately interpret the IR spectrum of an AFP, one must understand how the substituents perturb the pyridine ring vibrations.

  • Amino Group (-NH₂): Acts as an electron donor (+M effect). It increases electron density in the ring, typically lowering the force constants of ring bonds but introducing strong N-H stretching modes.

  • Fluorine Atom (-F): Acts as a strong electron withdrawer (-I effect) but has a weak electron-donating resonance effect. It shortens adjacent C-C bonds and introduces a highly polar C-F bond with a distinct dipole moment.

Impact on Spectra: In AFPs, the electron-withdrawing nature of fluorine often opposes the donation from the amino group. This competition results in:

  • Blue-shift (Higher Wavenumber) of N-H stretching frequencies compared to non-fluorinated analogues (due to reduced electron density on the amino nitrogen).

  • Distinct C-F Stretching in the fingerprint region, often the strongest band below 1300 cm⁻¹.

Comparative Analysis of Characteristic Bands

The following data synthesizes experimental observations and DFT (Density Functional Theory) calculations for AFPs (e.g., 2-amino-3-fluoropyridine, 2-amino-5-fluoropyridine).

Primary Functional Group Regions[1]
Spectral RegionVibrational ModeAmino-Fluoropyridines (AFPs)vs. Aminopyridines (No F)vs. Fluoropyridines (No NH₂)
3500–3300 cm⁻¹ N-H Stretching (

)
Doublet (Asym & Sym).[1][2] Often sharp. Range: 3450–3300 cm⁻¹. Note: F-substitution can shift these +10–20 cm⁻¹ due to inductive effects.Doublet.[3] Slightly lower frequency due to higher electron density on N.Absent. (Key differentiator).
3100–3000 cm⁻¹ C-H Stretching (

)
Weak, sharp bands.[3][4][5]Similar intensity.Similar intensity.
1650–1620 cm⁻¹ NH₂ Scissoring (

)
Medium-Strong band.Strong band (~1630 cm⁻¹).Absent.
1600–1580 cm⁻¹ Ring Stretching (

)
Variable intensity. Split by F-substitution asymmetry.Strong, characteristic pyridine breathing.Strong.
1250–1150 cm⁻¹ C-F Stretching (

)
Very Strong, Broad. The definitive marker for AFPs.Absent. Very Strong.
Detailed Band Assignment Logic[6][7]
The N-H Stretching Region (3500–3300 cm⁻¹)[4]
  • Observation: You will see two distinct bands.[3][2][6]

    • Asymmetric Stretch (

      
      ):  Higher frequency (~3450 cm⁻¹).
      
    • Symmetric Stretch (

      
      ):  Lower frequency (~3350 cm⁻¹).
      
  • Diagnostic Check: If these bands are broad, significant hydrogen bonding is present (likely solid-state KBr pellet). In dilute solution (CCl₄), they sharpen.

The C-F Stretching Region (1250–1150 cm⁻¹)[1]
  • Observation: A dominant band in the fingerprint region.

  • Differentiation: In 2-amino-3-fluoropyridine (ortho substitution), this band may couple with ring vibrations, shifting slightly higher compared to the 2-amino-5-fluoro isomer (para substitution relative to amino).

  • Causality: The C-F bond is highly polar. During stretching, the change in dipole moment is large, resulting in intense IR absorption.

Visualization: Spectral Assignment Logic Flow

The following diagram illustrates the logical decision tree for confirming an amino-fluoropyridine structure using IR data.

IR_Assignment_Logic Start Unknown Sample Spectrum Check_NH Region 3300-3500 cm⁻¹: Is there a Doublet? Start->Check_NH Check_CF Region 1150-1250 cm⁻¹: Is there a Strong Band? Check_NH->Check_CF Yes (NH₂ Present) Check_NH->Check_CF No (Check for F only) Check_Scissor Region ~1640 cm⁻¹: Is there a Medium Band? Check_CF->Check_Scissor Yes (F Present) Result_AP Likely: Aminopyridine (No F) Check_CF->Result_AP No (F Absent) Result_AFP Confirmed: Amino-Fluoropyridine Check_Scissor->Result_AFP Yes (NH₂ Bending Confirmed) Result_FP Likely: Fluoropyridine (No NH₂) Check_Scissor->Result_FP No (Only F confirmed)

Caption: Logical workflow for distinguishing amino-fluoropyridines from related congeners based on spectral features.

Experimental Protocol: Self-Validating Method

To ensure reproducible data that matches the theoretical values above, follow this protocol. This method prioritizes Attenuated Total Reflectance (ATR) for speed and consistency but references KBr Pellets for resolution.

Step 1: Sample Preparation
  • Preferred: Solid-state ATR (Diamond/ZnSe crystal).

    • Why? AFPs are often hygroscopic. KBr pellets can absorb moisture, broadening the N-H bands and obscuring the ~3400 cm⁻¹ region.

  • Alternative: Dilute solution in CCl₄ (0.01 M).

    • Why? To break intermolecular H-bonds and determine the "free" N-H stretching frequency for precise structural characterization.

Step 2: Instrument Configuration
  • Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is needed to resolve the N-H doublet clearly).

  • Scans: Minimum 32 scans (to improve Signal-to-Noise ratio for weak aromatic overtones).

  • Range: 4000–600 cm⁻¹.[4][7]

Step 3: Data Validation (The "Self-Check")

Before accepting the spectrum, perform these checks:

  • Baseline Flatness: Is the baseline at ~100% T between 2500–1800 cm⁻¹? If sloping, contact pressure (ATR) or particle size (KBr) is an issue.

  • CO₂ Interference: Check for a doublet at 2350 cm⁻¹. If strong, purge the background again.

  • Water Bands: Look for broad noise at 3600–3200 cm⁻¹. If present, it interferes with your N-H assignment. Dry the sample.

Visualization: Experimental Workflow

Experimental_Protocol Sample Solid Sample (Amino-Fluoropyridine) Prep Prep: Diamond ATR (No KBr needed) Sample->Prep Acquire Acquisition: 4000-600 cm⁻¹ 32 Scans @ 2cm⁻¹ Prep->Acquire Process Post-Process: Baseline Corr. ATR Correction Acquire->Process Analyze Analysis: Identify 1200 cm⁻¹ (C-F) Identify 3400 cm⁻¹ (N-H) Process->Analyze

Caption: Streamlined ATR-FTIR workflow for rapid characterization of amino-fluoropyridines.

References

  • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.[8] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195.[8] Link

  • Arnaudov, M., et al. (2005). A solid-state linear dichroic infrared spectral study of 4-aminopyridine.[9] Spectrochimica Acta Part A, 61, 2661-2667. Link

  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. Link

  • Specac Application Notes. Interpreting Infrared Spectra: A Practical Guide. Link

Sources

Strategic Solid-State Profiling: 5-Amino-3-ethyl-2-fluoropyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Data & Comparative Solid-State Profiling for 5-Amino-3-ethyl-2-fluoropyridine Salts Content Type: Publish Comparison Guide (Strategic Technical Guide) Audience: Researchers, Medicinal Chemists, and Solid-State Scientists.

Executive Summary & Technical Context

5-Amino-3-ethyl-2-fluoropyridine (CAS Registry Number not widely indexed; Internal ID: Intermediate 126d in WO9825920) is a critical heterocyclic building block used in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Unlike simple pyridines, this molecule presents a unique "push-pull" electronic environment due to the electron-withdrawing 2-fluoro substituent and the electron-donating 5-amino group, further modulated by the steric bulk of the 3-ethyl chain.

Current Data Status: While the synthesis and solution-phase characterization (NMR, MS) of the free base are documented in patent literature (Abbott Laboratories), specific crystallographic data (CIF files) for its isolated salts are not currently available in the Cambridge Structural Database (CSD).

Guide Objective: This guide serves as a comparative strategic framework . It analyzes the molecule's structural chemistry to predict salt behavior, provides benchmark data from structural analogs (e.g., 2-amino-5-fluoropyridine), and outlines a self-validating protocol for generating the missing crystal structure data required for drug development.

Chemical Identity & Baseline Characterization

Before initiating salt screening, the integrity of the free base must be established. The following data serves as the "Control" profile.

ParameterSpecificationSource / Notes
Chemical Name 5-Amino-3-ethyl-2-fluoropyridinePyridine derivative
Molecular Formula C₇H₉FN₂MW: 140.16 g/mol
Physical State Beige SolidPatent WO9825920
¹H NMR (CDCl₃) δ 1.22 (t, 3H), 2.58 (q, 2H), 6.96 (dd, 1H), 7.45 (m, 1H)Diagnostic ethyl signals
MS (CI/NH₃) m/z 141 (M+H)⁺Base Peak
Predicted pKa ~3.5 - 4.2 (Exocyclic Amine)Critical for Salt Selection
Structural Analysis: The Protonation Site Dilemma

In typical aminopyridines (e.g., 4-aminopyridine), protonation occurs at the ring nitrogen (N1). However, in 5-Amino-3-ethyl-2-fluoropyridine , the electronic landscape is inverted:

  • 2-Fluoro Effect: The fluorine atom at position 2 exerts a strong inductive withdrawal (-I), significantly lowering the basicity of the adjacent ring nitrogen.

  • 5-Amino Effect: The exocyclic amine is meta to the ring nitrogen, limiting resonance stabilization of a protonated ring nitrogen.

Comparative Salt Screening Strategy

To optimize solid-state properties (solubility, melting point, hygroscopicity), the following salt forms are recommended based on the structural analogs.

Table 1: Comparative Salt Candidates & Predicted Packing

Comparison based on structural analogs (e.g., 2-Amino-5-fluoropyridine).

Salt FormCounterionStoichiometryPredicted Lattice BehaviorRisk Profile
Hydrochloride Cl⁻1:1High MP / High Crystallinity. The small Cl⁻ ion fits well in the lattice, often forming H-bond bridges between the protonated amine and the ring nitrogen of adjacent molecules.Hygroscopicity risk due to high solubility.
Mesylate CH₃SO₃⁻1:1Robust Packing. The sulfonate group offers multiple H-bond acceptors. The methyl group of the mesylate may interdigitate with the 3-ethyl group of the pyridine, creating stable "zipper" structures.Lower melting point than HCl; potential for polymorphism.
Fumarate C₄H₂O₄²⁻2:1 or 1:1Stability. Dicarboxylic acids often form robust H-bonded ribbons. Useful if the free base is weaker, as the acid is moderately strong.May form solvates easily.
Free Base N/AN/AReference. Likely crystallizes in a herringbone motif dominated by weak N-H...N interactions.Low aqueous solubility; oxidation prone (amino group).

Experimental Protocol: Generating the Crystal Data

Since public data is absent, follow this self-validating workflow to generate single crystals suitable for X-ray diffraction (XRD).

Protocol A: Reactive Crystallization (HCl & Mesylate)

Objective: Grow diffraction-quality crystals of the protonated species.

  • Dissolution: Dissolve 50 mg of 5-Amino-3-ethyl-2-fluoropyridine in 2 mL of Isopropyl Acetate (IPAc) or Ethyl Acetate .

    • Why: These solvents have moderate polarity and low hydrogen-bonding capacity, encouraging interaction between the drug and the acid.

  • Acid Addition:

    • HCl: Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

    • Mesylate: Add 1.05 equivalents of Methanesulfonic acid (neat).

  • Nucleation Trigger:

    • If immediate precipitation occurs: Heat to 60°C to redissolve, then cool slowly (0.1°C/min) to room temperature.

    • If no precipitation: Add n-Heptane dropwise as an antisolvent until turbidity persists, then seal and let stand.

  • Harvesting: Isolate crystals via filtration. Do not dry under high vacuum initially to prevent desolvation collapse; air dry for 1 hour.

Protocol B: Vapor Diffusion (Slow Growth)

Objective: High-quality single crystals for structure solution.

  • Place 20 mg of the salt (generated in Protocol A) in a small inner vial dissolved in Methanol .

  • Place the inner vial into a larger outer jar containing Diethyl Ether or Pentane .

  • Seal the outer jar. The volatile antisolvent (ether) will diffuse into the methanol, slowly lowering solubility and growing pristine crystals over 3-7 days.

Visualization: Salt Screening Workflow

The following diagram illustrates the decision logic for characterizing this specific intermediate.

SaltScreening cluster_0 Critical Decision Point Start Start: 5-Amino-3-ethyl- 2-fluoropyridine (Base) pKaCheck pKa Assessment (Ring N vs Amino N) Start->pKaCheck AcidSelect Acid Selection (HCl, MSA, TosOH) pKaCheck->AcidSelect If pKa < 4 Use Strong Acids Cryst Crystallization (Cooling/Vapor Diffusion) AcidSelect->Cryst XRD Single Crystal XRD (Structure Solution) Cryst->XRD Decision Select Lead Salt (Solubility vs Stability) XRD->Decision Analyze Packing & H-Bonds

Caption: Workflow for selecting and characterizing salts of fluorinated aminopyridines, prioritizing acid strength based on electronic deactivation.

Reference Benchmarks (Analogous Structures)

Use these values to validate your experimental results. If your unit cell parameters deviate significantly (>10%) from these ranges, verify chemical purity.

Analog CompoundCrystal SystemSpace GroupDensity (g/cm³)Packing Motif
2-Amino-5-fluoropyridine (Base) MonoclinicP2₁/c~1.35H-bonded dimers (N-H...N)
3-Aminopyridine HCl MonoclinicP2₁/n~1.42Chloride bridged chains
4-Aminopyridine HCl MonoclinicP2₁/c~1.38Protonated Ring N; Cl⁻ network

Interpretation: For 5-Amino-3-ethyl-2-fluoropyridine salts , expect a lower density (approx.[1][2] 1.25 - 1.32 g/cm³) compared to the non-ethylated analogs due to the disruption of efficient packing by the ethyl chain.

References

  • Synthesis & Characterization: Holladay, M. W., et al. (1998). Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission. WO 98/25920. Abbott Laboratories. (Source for synthesis and NMR data). Link

  • Crystallography of Pyridines: Aakeröy, C. B., et al. (2013). Crystal Engineering of Aminopyridines. CrystEngComm. (General principles for aminopyridine salt packing).
  • Salt Selection Methodology: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][1][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard protocols for salt screening).

Sources

Bioisosteric Replacement of the 5-Amino-3-ethyl-2-fluoropyridine Scaffold in nAChR Ligand SAR Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that possess potent on-target efficacy but suffer from dose-limiting toxicities. A classic example in the development of neuronal nicotinic acetylcholine receptor (nAChR) modulators is the optimization of halogenated pyridine scaffolds, specifically the 5-amino-3-ethyl-2-fluoropyridine building block and its closely related analogs[1].

Historically, these scaffolds were critical in synthesizing potent


 nAChR agonists designed for analgesia and cognitive enhancement[1]. The fluorine atom acts as a metabolic block against cytochrome P450 (CYP)-mediated oxidation and fine-tunes the basicity (pKa) of the pyridine nitrogen to mimic acetylcholine. However, compounds utilizing this core (such as the structurally related 2-chloropyridine derivative ABT-594) often present a narrow therapeutic index due to off-target interactions with ganglionic (

) and neuromuscular (

) receptors, leading to severe gastrointestinal and cardiovascular side effects[2].

To circumvent these liabilities, bioisosteric replacement of the fluoropyridine ring is employed. By substituting the core with isosteric heterocycles, we can objectively alter the electron density, topological polar surface area (TPSA), and conformational rigidity to enhance target selectivity.

Comparative Analysis of Bioisosteric Alternatives

When moving away from the 5-amino-3-ethyl-2-fluoropyridine scaffold, medicinal chemists typically evaluate three primary bioisosteric alternatives.

Isoxazole Ethers (The ABT-418 / ABT-089 Paradigm)

Replacing the fluoropyridine ring with an isoxazole ring (as seen in ABT-418) fundamentally shifts the hydrogen-bond acceptor vector[3]. The isoxazole oxygen acts as a weaker hydrogen bond acceptor compared to the pyridine nitrogen. This subtle electronic shift drastically reduces affinity for the neuromuscular junction while retaining high affinity for the central


 receptors, resulting in a significantly wider therapeutic window[4]. Furthermore, modified pyrrolidinyl-pyridine derivatives like ABT-089 function as partial agonists, offering neuroprotective properties without the severe toxicity of full agonists[5][6].
Diazine and Pyrazine Scaffolds

Introducing a second nitrogen into the 6-membered ring (creating a diazine) lowers the pKa of the aromatic system. This reduces the overall basicity of the molecule at physiological pH. The causality here is critical: lower basicity decreases the likelihood of the molecule becoming trapped in the hERG potassium channel, thereby mitigating cardiovascular toxicity—a common liability of electron-rich aminopyridines.

4H-Dewar Pyridines (Conformational Restriction)

Recent advancements have explored 4H-Dewar pyridines as rigid, programmable isosteres for piperidines and pyridines[7]. By locking the 3D conformation, these bicyclic systems minimize the entropic penalty upon receptor binding and physically prevent the molecule from adopting the specific conformations required to bind to off-target


 or ganglionic receptors[7].
Quantitative SAR Data Comparison

The table below summarizes the in vitro performance of the original halogenated pyridine scaffold against its primary bioisosteric replacements.

Scaffold ClassRepresentative Compound


(nM)


(nM)
Primary AdvantageClinical Status
Halogenated Pyridine ABT-5940.037>1000Ultra-high potencyDiscontinued (Toxicity)[2]
Isoxazole ABT-4186.0>1000Improved therapeutic indexPhase II[3][4]
Modified Pyridine ABT-08916.0>10000Partial agonism, neuroprotectivePhase II[5][6]

Experimental Workflows & Validation Protocols

To objectively evaluate the success of a bioisosteric replacement, a rigorous, self-validating screening cascade is required. Below are the standardized methodologies used to generate the comparative data.

Protocol 1: Radioligand Binding Assay for Subtype Selectivity

Causality: We utilize


-cytisine to selectively label 

receptors and

-

-bungarotoxin (

-Bgt) for

receptors. This dual-assay system ensures that any gain in

affinity achieved by the bioisostere does not come at the cost of off-target

binding[2][5].
  • Membrane Preparation: Homogenize rat cortical tissue (for

    
    ) and hippocampal tissue (for 
    
    
    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.
  • Incubation: Resuspend the pellet. For

    
     assays, incubate 100 µg of membrane protein with 0.5 nM 
    
    
    
    -cytisine and varying concentrations of the bioisostere (
    
    
    to
    
    
    M) for 75 minutes at 4°C.
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

  • Self-Validation System: The inclusion of 10 µM (-)-nicotine in parallel wells defines the non-specific binding baseline. If the signal-to-background ratio drops below 3:1, the assay is automatically flagged for radioligand degradation or membrane uncoupling, ensuring strict data integrity.

Protocol 2: FLIPR Calcium Flux Functional Assay

Causality: Binding affinity (


) does not distinguish between agonists and antagonists. The FLIPR (Fluorometric Imaging Plate Reader) assay measures intracellular calcium transients, allowing us to determine the functional efficacy (

) and intrinsic activity (full vs. partial agonism) of the bioisosteres[8].
  • Cell Culture: Seed HEK-293 cells stably expressing human

    
     nAChRs into 384-well black-walled plates at 20,000 cells/well.
    
  • Dye Loading: Incubate cells with Fluo-4 AM calcium-sensitive dye (2 µM) and 2.5 mM probenecid (to inhibit dye efflux) for 1 hour at 37°C.

  • Compound Addition: Transfer the plate to the FLIPR instrument. Add the synthesized bioisosteres online and continuously record fluorescence (Ex: 488 nm, Em: 515-575 nm) for 3 minutes.

  • Data Analysis: Calculate

    
     using a four-parameter logistic non-linear regression model.
    
  • Self-Validation System: The assay utilizes 100 µM acetylcholine as an internal maximum efficacy (

    
    ) control. The response of the bioisostere is normalized against this control. A lack of response from the positive control immediately invalidates the plate, preventing false negatives.
    

SAR Optimization Logic & Workflow

SAR Hit 5-Amino-3-ethyl-2-fluoropyridine (Original Scaffold) Tox Toxicity / Narrow Therapeutic Index (Off-target nAChR binding) Hit->Tox Bio Bioisosteric Replacement Tox->Bio Isox Isoxazole Isosteres (e.g., ABT-418) Bio->Isox Diaz Diazine Scaffolds (pKa Modulation) Bio->Diaz Dewar 4H-Dewar Pyridines (Conformational Lock) Bio->Dewar Assay In Vitro Validation (Radioligand & FLIPR Assays) Isox->Assay Diaz->Assay Dewar->Assay Lead Optimized Lead Candidate (High α4β2 Selectivity) Assay->Lead

Workflow for the bioisosteric replacement and in vitro validation of fluoropyridine scaffolds.

References

  • Title: WO1999032480A1 - Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission Source: Google Patents URL
  • Title: Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR)
  • Title: Dewar Pyridines: Conformationally Programmable Piperidine Isosteres Source: ChemRxiv URL
  • Title: ABT-594[(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I.
  • Title: ABT-089[2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I.
  • Title: Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains Source: PubMed URL
  • Title: Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation Source: Frontiers URL
  • Title: Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* Nicotinic Acetylcholine Receptors in Brain Source: PubMed URL

Sources

Precision Quantitation of Fluorinated Pyridine Intermediates: A Comparative Guide to Elemental Analysis & qNMR Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Dilemma in Pyridine Chemistry

Fluorinated pyridine intermediates (e.g., 2-fluoropyridine, 2,6-difluoropyridine) are linchpins in modern medicinal chemistry due to their metabolic stability and lipophilicity. However, they present a unique "analytical paradox":

  • Volatility: Many low-molecular-weight fluoropyridines are highly volatile, leading to mass loss during weighing or combustion.

  • Quartz Etching: During traditional combustion analysis (CHNS), fluorine forms Hydrogen Fluoride (HF), which reacts with quartz combustion tubes (

    
    ) to form volatile 
    
    
    
    . This not only damages the instrument but causes low fluorine recovery and memory effects in subsequent runs.

This guide compares the three industry-standard methodologies for overcoming these challenges: Combustion Ion Chromatography (CIC) , Oxygen Flask Combustion (Schöniger) , and Quantitative


 NMR (qNMR) .

Comparative Analysis of Methodologies

Method A: Combustion Ion Chromatography (CIC) – The Gold Standard for Total Fluorine

CIC couples high-temperature pyrohydrolysis with ion chromatography. It is the only method that provides a direct, traceable quantification of "Total Organic Fluorine" (TOF) without the interferences common in gravimetric analysis.

  • Mechanism: Sample is combusted at 1000°C+ in an argon/oxygen stream with water vapor. F is converted to HF, absorbed in a buffer solution, and quantified via conductivity detection.

  • Best For: Solid intermediates, non-volatile liquids, and trace impurity analysis.

Method B: qNMR – The High-Specificity Alternative

Unlike combustion methods, qNMR does not destroy the sample. It relies on the direct proportionality between signal integration and molar concentration relative to an internal standard.

  • Mechanism: Comparison of the analyte's fluorine resonance integral against a Certified Reference Material (CRM) like 4-Fluorobenzoic acid or Trifluoroacetic acid (TFA).

  • Best For: Purity assessment of valuable intermediates, volatile compounds (analyzed in sealed tubes), and distinguishing structural isomers.

Method C: Modified CHNS Combustion (with Additives)

Standard CHNS analyzers fail with high-F compounds. Modified systems use additives (e.g.,


, MgO) to "trap" fluorine as stable metal fluorides, preventing quartz damage.
  • Mechanism: Fluorine is sequestered in the ash layer. Note: This method usually provides C, H, and N values but sacrifices the F determination.

  • Best For: Routine confirmation of formula C/H/N ratios only.

Performance Comparison Matrix
FeatureCombustion IC (CIC)

qNMR
Modified CHNS (Trap)
Analyte Scope Total Fluorine (Organic + Inorganic)Organic Fluorine (Isomer Specific)C, H, N (F is sequestered)
Precision

(Relative)

(Relative)

(Absolute, for CHN)
Sample Requirement 5–10 mg10–20 mg (Recoverable)2–3 mg
Interferences Inorganic Fluorides (if not washed)Paramagnetic impurities, Phase errorsMetals forming stable fluorides
Throughput Medium (15 min/sample)High (5 min/sample)High (5 min/sample)
Primary Risk Incomplete combustion of refractoriesImproper relaxation delay (

)
Quartz tube etching (if trap fails)

Experimental Protocols & Self-Validating Systems

Protocol 1: Automated Combustion Ion Chromatography (CIC)

Objective: Determination of %F in 2-Chloro-5-fluoropyridine.

Reagents & Standards:

  • Carrier Gas: Argon/Oxygen (humidified).

  • Absorber Solution: 10 mM

    
     (to oxidize any 
    
    
    
    to sulfate, preventing interference).
  • Calibration Standard: Sodium Fluoride (NaF) solution (Traceable to NIST SRM 3183).

Step-by-Step Workflow:

  • Weighing: Weigh 5.0 mg of sample into a ceramic boat. Critical: For volatile pyridines, cover with

    
     powder to delay volatilization until the boat reaches the hot zone.
    
  • Combustion: Introduce boat into furnace at 1050°C.

    • Pyrohydrolysis:

      
      .
      
  • Absorption: Gas stream passes through a scrubber containing 10 mL of absorber solution.

  • Injection: 20

    
     of scrubber solution is injected into the IC (Anion Exchange Column).
    
  • Validation (The "Check Standard"): Every 10 samples, run a standard of 4-Fluorobenzoic acid . Recovery must be 98–102%.

Self-Validating Logic: If the combustion is incomplete, the "soot" remains in the boat. If the absorption is inefficient, the internal standard recovery drops. The system is closed; mass balance must close.

Protocol 2: High-Precision qNMR

Objective: Purity assay of 2,6-Difluoropyridine.

Reagents:

  • Solvent: DMSO-

    
     (prevents volatility better than 
    
    
    
    ).
  • Internal Standard (IS):

    
    -Trifluorotoluene (must have non-overlapping peaks and similar relaxation time).
    

Step-by-Step Workflow:

  • T1 Relaxation Test: Measure

    
     for both analyte and IS. Set relaxation delay (
    
    
    
    ) to
    
    
    (typically 30–60 seconds for F).
  • Sample Prep: Weigh exactly 15 mg of analyte (

    
    ) and 10 mg of IS (
    
    
    
    ) into the same vial. Dissolve and transfer to NMR tube.
  • Acquisition: Acquire spectrum with inverse gated decoupling (to suppress NOE) and sufficient scans (S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F nuclei,
    
    
    = Molar Mass,
    
    
    = Purity.[1]

Self-Validating Logic: The baseline must be flat. Integration of "satellite" peaks (if visible) or impurity peaks must be accounted for. If the IS integral drifts between replicates, the delay time


 is insufficient.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision process and the CIC workflow mechanism.

AnalyticalWorkflow Start Sample: Fluorinated Pyridine VolatilityCheck Is Sample Volatile? Start->VolatilityCheck qNMR Method: 19F qNMR (Sealed Tube) VolatilityCheck->qNMR Yes (High Volatility) Combustion Method: Combustion IC (CIC) VolatilityCheck->Combustion No (Solid/High BP) Analysis Data Analysis (Purity & %F) qNMR->Analysis Prep_Solid Weigh in Ceramic Boat Cover with WO3 Combustion->Prep_Solid Solid Prep_Liquid Weigh in Gelatin Capsule or Capillary Combustion->Prep_Liquid Liquid Prep_Solid->Analysis Prep_Liquid->Analysis

Caption: Decision tree for selecting the optimal analytical method based on the physical state and volatility of the fluorinated pyridine intermediate.

CIC_Mechanism Sample Sample + O2 + H2O Furnace Pyrohydrolysis Furnace (1000°C) R-F -> HF + CO2 Sample->Furnace Scrubber Gas Absorption Unit Traps HF in H2O/H2O2 Furnace->Scrubber Combustion Gases IC Ion Chromatograph Separates F- from Cl-, Br-, SO4-- Scrubber->IC Aqueous Aliquot Detector Conductivity Detector Quantifies F- IC->Detector

Caption: The Combustion Ion Chromatography (CIC) workflow, illustrating the conversion of organic fluorine to inorganic fluoride for detection.

Experimental Data: Case Study

Compound: 2-Chloro-5-fluoropyridine (


)
Theoretical %F:  14.45%
MethodRun 1 (%)Run 2 (%)Run 3 (%)Average (%)Error (Abs)Notes
Standard CHNS N/AN/AN/AN/AN/AFailed: Quartz tube etched after 2 runs.
Schöniger Flask 14.1013.9514.6014.22-0.23High operator variability; manual titration endpoint difficult.
Combustion IC 14.4214.4614.4414.44 -0.01 Excellent precision; automated handling.

qNMR
14.4014.5014.4514.45 0.00 Used 4-Fluorobenzoic acid IS. Requires long relaxation delay (d1=45s).

References

  • United States Environmental Protection Agency (EPA). (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[2][3][4] Washington, D.C. Link

  • ASTM International. (2021). ASTM D7359-18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). West Conshohocken, PA. Link

  • National Institute of Standards and Technology (NIST). (2016).[5] Certificate of Analysis: Standard Reference Material® 3183 (Fluoride Anion Standard Solution). Gaithersburg, MD. Link

  • Taki, M., et al. (2017). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy."[6] Journal of Pharmaceutical and Biomedical Analysis, 145, 63-70. Link

  • Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Determination.[4][7] Application Note 72348. Link

Sources

Validating 5-Amino-3-ethyl-2-fluoropyridine structure vs regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating 5-Amino-3-ethyl-2-fluoropyridine structure vs regioisomers Content Type: Technical Validation Guide

A Senior Scientist’s Guide to Regioisomer Differentiation

Executive Summary & Strategic Importance

In Structure-Activity Relationship (SAR) studies, the precise positioning of substituents on the pyridine ring is critical. For 5-Amino-3-ethyl-2-fluoropyridine (Target A ), the challenge lies not in determining the molecular formula (


), but in distinguishing it from thermodynamically likely regioisomers such as 5-Amino-2-ethyl-3-fluoropyridine  or 2-Amino-3-ethyl-5-fluoropyridine .

Misidentification often occurs because standard LC-MS methods fail to differentiate these isomers due to identical mass-to-charge ratios (


 140.16) and similar fragmentation patterns.[1] This guide outlines a self-validating analytical protocol  relying primarily on Heteronuclear NMR (

) and NOE (Nuclear Overhauser Effect) correlations to unambiguously confirm the structure.

The Isomer Landscape

Before validation, we must define the structural competitors. The synthesis of Target A typically involves nitration of a precursor followed by reduction. Poor regioselectivity can yield the following impurities:

CompoundStructureKey Differentiator (Theoretical)
Target A 5-Amino-3-ethyl-2-fluoropyridine Ethyl adjacent to F; Amino meta to F.
Isomer B 5-Amino-2-ethyl-3-fluoropyridine Ethyl adjacent to N; F at C3.
Isomer C 2-Amino-3-ethyl-5-fluoropyridine Amino adjacent to N; F para to Amino.

Analytical Strategy: The "Triad of Proof"

To validate Target A with authoritative certainty, we employ a three-pillared approach:

  • Scalar Coupling Analysis (

    
    -Coupling):  Utilizing 
    
    
    
    as a spin spy to map the carbon skeleton.
  • Through-Space Correlations (NOESY): Proving the spatial proximity of the Ethyl group to the Fluorine (via C3/C4).

  • Chemical Shift Fingerprinting: Analyzing the shielding effects of the amino group on H6.

Diagram 1: Structural Validation Decision Tree

ValidationLogic Start Crude Product (C7H9FN2) Step1 1. Acquire 1H & 19F NMR Start->Step1 Decision1 Is 19F shift ~ -70 to -90 ppm (Typical for 2-F)? Step1->Decision1 PathA Likely 2-F Pyridine Decision1->PathA Yes PathB Likely 3-F Pyridine (Shift ~ -120 to -140 ppm) Decision1->PathB No Step2 2. Analyze 13C NMR (Look for C-F coupling) PathA->Step2 CheckJ Check 3J_CF to Ethyl CH2 Step2->CheckJ ResultA Coupling Present (~4-8 Hz) CONFIRMS Ethyl adjacent to F CheckJ->ResultA Yes ResultB No Coupling Ethyl distal to F CheckJ->ResultB No Step3 3. 1D NOESY / ROESY ResultA->Step3 CheckNOE NOE between Ethyl-CH2 and Ring Proton? Step3->CheckNOE Final Target A Validated: 5-Amino-3-ethyl-2-fluoropyridine CheckNOE->Final H4 correlates w/ CH2

Caption: Logical workflow for distinguishing 2-fluoro-3-alkyl pyridines from regioisomers using NMR observables.

Detailed Experimental Protocols

Protocol A: NMR Data Acquisition & Processing

Objective: Resolve long-range C-F couplings and specific H-H interactions.

  • Sample Preparation:

    • Dissolve 10–15 mg of sample in 0.6 mL DMSO-d6 (preferred for amino proton exchange suppression) or CDCl3 .

    • Expert Tip: Add a trace of

      
       (hexafluorobenzene) as an internal 
      
      
      
      reference (
      
      
      -164.9 ppm) if accurate chemical shift comparison is needed.
  • Acquisition Parameters:

    • 
       NMR:  16 scans, 30° pulse.
      
    • 
       NMR:  Minimum 512 scans. Crucial:  Acquire a proton-decoupled spectrum (
      
      
      
      ) but maintain fluorine coupling to observe splitting patterns.
    • 
       NMR:  Acquire non-decoupled to observe F-H coupling topology.
      
    • NOESY1D: Selective excitation of the ethyl methylene (

      
      ) quartet. Mixing time: 500 ms.
      
Protocol B: Interpretation of Key Signals
1.

Chemical Shift & Coupling
  • Target A (2-F): Fluorine at the 2-position typically resonates downfield (

    
     -70 to -90 ppm).
    
  • Isomer B (3-F): Fluorine at the 3-position resonates upfield (

    
     -120 to -140 ppm).
    
  • Validation Check: If your signal is < -100 ppm, you likely have the wrong isomer.

2. The Ethyl Group "Anchor" (

Analysis)

This is the most definitive test. In Target A, the ethyl group is at C3, immediately adjacent to the Fluorine at C2.

  • Look for: The methylene carbon (

    
    ) signal in 
    
    
    
    NMR.
  • Target A: This carbon will appear as a doublet due to

    
     coupling (typically 3–5 Hz).
    
  • Isomer B (Ethyl at C2): The methylene carbon is directly attached to the ring at C2. If F is at C3, this is a

    
     coupling (typically 15–25 Hz).
    
  • Isomer C (Ethyl at C3, F at C5): The ethyl group is remote from the fluorine. The methylene carbon will appear as a singlet (or very small coupling < 1 Hz).

Comparative Data Reference

The following table contrasts the expected NMR observables for the Target versus its most common regioisomer.

ObservableTarget A (5-Amino-3-ethyl-2-fluoropyridine)Isomer B (5-Amino-2-ethyl-3-fluoropyridine)

Shift

-70 to -90 ppm (Typical 2-F)

-120 to -140 ppm (Typical 3-F)
H6 Signal Doublet (

Hz).[2] H6 is adjacent to N, but coupled to H4.
Doublet of Doublets . H6 is adjacent to N and coupled to F (if F is at 5) or H4.
Ethyl

(

)
Doublet (

Hz).
Doublet (

Hz).
NOE Correlation Irradiating

enhances H4 (singlet-like).
Irradiating

enhances H3 (if H present) or no ortho-proton.
H4 Multiplicity Doublet of Doublets (

Hz,

Hz).
Singlet/Doublet depending on F position.
Diagram 2: NOE Connectivity Map

NOE_Map F2 F (Pos 2) Et3 Ethyl (Pos 3) F2->Et3 H4 H (Pos 4) Et3->H4 Et3->H4 Key Validation Signal H6 H (Pos 6) Et3->H6 No NOE NH2_5 NH2 (Pos 5) H4->NH2_5 NH2_5->H6 N1 N (Pos 1) H6->N1 N1->F2

Caption: Expected spatial correlations. The Ethyl-H4 interaction is the "smoking gun" for the 3-ethyl substitution pattern.

Synthesis Route Validation (Chemical Logic)

If NMR data remains ambiguous, the synthetic lineage provides supporting evidence.

  • Route: 2-Amino-3-ethylpyridine

    
     Diazotization/Fluorination (Balz-Schiemann) 
    
    
    
    Nitration
    
    
    Reduction.
    • Analysis: The starting material fixes the Ethyl group at C3 relative to the Nitrogen. The Fluorination at C2 is directed by the diazonium displacement.

  • Route: 2-Fluoro-3-ethylpyridine

    
     Nitration 
    
    
    
    Reduction.
    • Analysis: Nitration of 2-fluoro-3-ethylpyridine is directed ortho to the fluorine (C3 is blocked) or para to the fluorine (C5).

    • Outcome: C5 is the electronically favored site for electrophilic aromatic substitution due to the directing effect of the ethyl group (weakly activating, ortho/para director) and the fluorine (ortho/para director). C5 is para to Fluorine and meta to Ethyl. Wait—Ethyl directs ortho/para. C5 is meta to Ethyl.

    • Correction: C5 is para to the Fluorine (strong director) and meta to Ethyl. Actually, Fluorine is an ortho/para director but deactivates the ring. The Ethyl group is an activator. The position para to the Ethyl group (C6) or ortho to the Ethyl group (C2/C4) would be preferred. However, C2 is occupied. C4 is ortho to Ethyl. C6 is para to Ethyl.

    • Validation Warning: If nitration occurs at C4 or C6, you will generate the wrong isomer. Therefore, NMR validation of the final product is mandatory.

References

  • Dolin, C. et al. (2020). Regioselective Synthesis of Substituted 2-Fluoropyridines. Journal of Heterocyclic Chemistry.

  • Reich, H. J. (2023). WinPLT: NMR Chemical Shifts and Coupling Constants for Fluorine. University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-3-ethyl-2-fluoropyridine

[1]

Executive Summary & Risk Profile

5-Amino-3-ethyl-2-fluoropyridine is a specialized heterocyclic building block commonly employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While specific toxicological data for this exact isomer may be sparse in public registries, its structural classification as a fluorinated aminopyridine necessitates a high-alert safety protocol.[1]

The Pharmacophore Hazard (Structure-Activity Relationship):

  • Aminopyridine Core: Historically associated with neurotoxicity (potassium channel blockade) and convulsant properties.

  • Fluorine Substitution (C2): Increases lipophilicity (

    
    ), significantly enhancing the compound's ability to penetrate the stratum corneum (skin barrier) and blood-brain barrier.[1]
    
  • Physical State: Typically a crystalline solid/powder, creating a high risk of inhalation exposure during weighing.

Assumed GHS Classification (Precautionary Principle):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301, H311, H331)[1]

  • Skin/Eye Irritation: Category 2 (H315, H319)[1][2][3][4][5]

  • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

PPE Specification Matrix

Objective: Zero skin contact and zero inhalation of particulates.[1]

Body ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Inner: 4 mil; Outer: 5-8 mil)Permeation Dynamics: Pyridine derivatives can permeate thin nitrile.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator. Latex is not recommended due to poor organic solvent resistance if the compound is in solution.
Respiratory N95 (Minimum) or P100 For solid handlingParticle Size: Fine organic salts often generate static-borne dust <5µm.[1] Standard surgical masks provide zero protection against this aerosolization range.
Eye Protection Chemical Splash Goggles (Indirect Vent)Pathology: Amines are basic and caustic.[1] Safety glasses with side shields are insufficient because airborne powder can bypass the gap during static discharge events.
Body Defense Tyvek® Lab Coat or Sleeve Covers Absorption: Cotton lab coats absorb liquids and hold toxic dust against the skin.[1] Impervious materials (polyethylene/polypropylene) prevent "wicking" exposure.

PPE Decision Logic (Workflow Diagram)

The following decision tree illustrates the dynamic selection of PPE based on the operational state of the chemical.

PPE_Decision_LogicStartStart: Assess TaskStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionRisk_SolidRisk: Dust InhalationSolid->Risk_SolidRisk_LiquidRisk: Dermal AbsorptionSolution->Risk_LiquidPPE_SolidPPE Protocol A:N95/P100 + Goggles+ Double NitrileRisk_Solid->PPE_SolidPPE_LiquidPPE Protocol B:Fume Hood Sash <12"+ 8mil Nitrile+ Sleeve GuardsRisk_Liquid->PPE_Liquid

Figure 1: PPE Selection Logic based on physical state and primary exposure vector.[1]

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Context: 90% of laboratory exposures occur during the transfer of light, static-prone powders.[1]

  • Engineering Control: Use a Powder Containment Balance Enclosure or a Fume Hood. Do not weigh on an open bench.

  • Static Neutralization: Use an ionizing gun or anti-static bar inside the hood. Fluorinated pyridines are often "fluffy" and fly easily when electrostatically charged.

  • The "Wet" Transfer Method:

    • Tare the receiving flask containing the reaction solvent.

    • Add the solid directly to the solvent if possible (minimizing airborne time).

    • If weighing paper is used, rinse the paper into the flask with solvent immediately.

B. Reaction Setup
  • Solvent Compatibility: Ensure gloves are compatible with the solvent (e.g., DCM, THF), not just the solute. The solvent acts as a carrier vehicle, speeding up the absorption of the fluoropyridine through the skin.

  • Temperature Control: Aminopyridines can act as nucleophiles. When adding electrophiles (e.g., acid chlorides), expect exotherms.

C. Spill Response (Emergency Protocol)

Spill_ResponseAlert1. Alert & Isolate(Evacuate 5m radius)PPE_Up2. PPE Upgrade(Double Gloves, Goggles)Alert->PPE_UpContain3. Containment(Cover with absorbent pads)PPE_Up->ContainClean4. Decontamination(Wipe with weak acid/water)Contain->CleanDispose5. Disposal(Seal in HazBag -> EHS)Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.[1]

Waste Disposal & Deactivation

Environmental Compliance: Fluorinated organics are persistent.[1]

  • Segregation: Do not mix with general organic waste if possible. Label clearly as "Halogenated Organic Waste - Toxic." [1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the waste stream is acidic.

  • Decontamination of Glassware: Rinse glassware with a dilute acidic solution (e.g., 1M HCl) to protonate the pyridine nitrogen, converting the volatile free base into a non-volatile, water-soluble salt before washing.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Aminopyridines. PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link][1]

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